molecular formula C12H8O4 B141882 2,3-Naphthalenedicarboxylic acid CAS No. 2169-87-1

2,3-Naphthalenedicarboxylic acid

Katalognummer: B141882
CAS-Nummer: 2169-87-1
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: KHARCSTZAGNHOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Naphthalenedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16063. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

naphthalene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHARCSTZAGNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062229
Record name 2,3-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-87-1
Record name 2,3-Naphthalenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Naphthalenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Naphthalenedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-NAPHTHALENEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE3YD57YJX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid, also known as 2,3-naphthalic acid, is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄.[1][2][3] This compound and its derivatives are significant intermediates in the synthesis of various fine chemicals, including liquid crystal display materials, pharmaceuticals, pesticides, and inks.[4] Its rigid, fused-ring structure and the presence of two carboxylic acid groups make it a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is typically an off-white to beige powder or crystalline solid.[4] It is sparingly soluble in water but can be dissolved in organic solvents. The presence of two carboxylic acid groups allows it to form salts and esters, and to participate in a variety of chemical reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Property Value Source
Molecular FormulaC₁₂H₈O₄[1][2][3]
Molecular Weight216.19 g/mol [1][2][3]
Melting Point238-240 °C (decomposes)[2][3][5]
Boiling Point316.6°C (rough estimate)[2]
Density1.3023 g/cm³ (rough estimate)[2]
pKa2.95 ± 0.30 (Predicted)[2]
AppearanceOff-white to beige powder/solid[4]
StorageSealed in dry, room temperature conditions[2]
Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group C2/c.[6] The molecule possesses a twofold axis of symmetry that lies in the plane of the molecule and bisects the central C-C bonds of the naphthalene core.[6] The carboxylic acid groups form cyclic-dimer hydrogen bonds with neighboring molecules.[6]

Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Source
MonoclinicC2/c5.08719.2229.55293.81932.0[6]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons. The chemical shifts (δ) are observed around 13 ppm for the carboxylic acid protons, and between 7.7 and 8.4 ppm for the naphthalene ring protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for the dimethyl ester derivative of this compound has been reported.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[9][10][11]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 216.[12][13]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2,3-dimethylnaphthalene.[14]

Materials:

  • 2,3-Dimethylnaphthalene

  • Sodium dichromate dihydrate

  • Water

  • 6N Hydrochloric acid

Equipment:

  • Autoclave fitted for stirring or shaking

  • Large Büchner funnel

  • Filtration apparatus

  • Vacuum oven

Procedure: [14]

  • Oxidation:

    • Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.

    • Close the autoclave, heat to 250°C, and shake continuously at this temperature for 18 hours.

  • Work-up:

    • Cool the autoclave with continued agitation.

    • Release the pressure and open the autoclave.

    • Transfer the contents to a large vessel, rinsing the autoclave with several portions of hot water.

    • Separate the green hydrated chromium oxide by filtration on a large Büchner funnel and wash with warm water until the filtrate is colorless.

    • Combine the filtrates (approximately 7–8 L) and acidify with 1.3 L of 6N hydrochloric acid.

    • Allow the acidified mixture to cool to room temperature overnight to precipitate the product.

  • Purification:

    • Collect the precipitated this compound on a large Büchner funnel.

    • Wash the solid with water until the filtrate is colorless.

    • Dry the product to a constant weight in a vacuum oven at 50°C/20 mm Hg or by air drying.

The expected yield of the white, powdery this compound is 240–256 g (87–93%), with a melting point of 239–241°C.[14]

G cluster_oxidation Oxidation Step cluster_workup Work-up Procedure cluster_purification Purification Process charge_autoclave Charge Autoclave (2,3-Dimethylnaphthalene, Sodium Dichromate, Water) heat_shake Heat to 250°C and Shake (18 hours) charge_autoclave->heat_shake cool_autoclave Cool Autoclave heat_shake->cool_autoclave Reaction Complete transfer_contents Transfer Contents and Rinse cool_autoclave->transfer_contents filter_chromium_oxide Filter Hydrated Chromium Oxide transfer_contents->filter_chromium_oxide acidify_filtrate Acidify Filtrate (6N HCl) filter_chromium_oxide->acidify_filtrate precipitate_product Precipitate Product (Cool Overnight) acidify_filtrate->precipitate_product collect_precipitate Collect Precipitate (Büchner Funnel) precipitate_product->collect_precipitate Crude Product wash_product Wash with Water collect_precipitate->wash_product dry_product Dry Product (Vacuum Oven or Air Dry) wash_product->dry_product final_product final_product dry_product->final_product Final Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity. These groups can undergo esterification, amidation, and reduction reactions. The aromatic naphthalene core can also undergo electrophilic substitution reactions, although the carboxylic acid groups are deactivating.

This compound serves as a valuable precursor in the synthesis of more complex molecules. For instance, it can be dehydrated to form 2,3-naphthalenedicarboxylic anhydride.[15] It is also useful in the synthesis of linear polyacenes, 3-halo-2-naphthoic acids, and 3-amino-2-naphthoic acid.[14] While derivatives of naphthalene have shown a range of biological activities, including anti-inflammatory and anticancer properties, specific signaling pathways involving this compound itself are not well-documented in the current scientific literature.[16][17]

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[3]

GHS Hazard Statement Description Source
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[3]

Conclusion

This compound is a well-characterized compound with a range of applications in chemical synthesis. Its physical, chemical, and spectroscopic properties are well-documented, providing a solid foundation for its use in research and development. The synthetic protocol outlined in this guide offers a reliable method for its preparation. While its direct biological activity and involvement in signaling pathways remain an area for further investigation, its role as a versatile chemical intermediate is firmly established. This guide provides essential technical information for professionals working with this important compound.

References

Technical Guide: Physical Properties of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Naphthalenedicarboxylic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physical Properties

This compound is a solid, off-white to beige powder at room temperature.[1] Key quantitative physical data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₈O₄[2]
Molecular Weight 216.19 g/mol [2][3][4]
Melting Point 238-240 °C (decomposes)[1][3][5]
241.0 to 250.0 °C[6][7]
246 °C[6][7]
Boiling Point 316.6°C (rough estimate)[1]
pKa (Predicted) 2.95 ± 0.30[1]
Density (Calculated) 1.54 g/cm³[8]
Refractive Index (Estimate) 1.7080[1][9]

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c.[8] The molecules form cyclic-dimer hydrogen bonds between the carboxylic acid groups.[8]

Crystal SystemSpace GroupabcβVolumeZ
MonoclinicC2/c5.087 Å19.222 Å9.552 Å93.81°932.0 ų4

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
FT-IR Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C stretching are expected.
¹H NMR Signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups would be observed.
¹³C NMR Resonances for the carboxylic acid carbons and the aromatic carbons would be present.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns can be observed.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid phase of a substance is in equilibrium with its liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (General Protocol)

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specific temperature.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the desired solvent in a vial.

  • The vial is sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

  • The suspension is then centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of the dissolved this compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination by Titration (General Protocol)

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values can be determined by monitoring the pH change of a solution of the acid upon the addition of a strong base.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments from a burette.

  • The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize.

  • The titration is continued past the second equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The two equivalence points are determined from the points of inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Analysis

FT-IR Spectroscopy (Thin Solid Film Method):

  • A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride).

  • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

  • The FT-IR spectrum of the film is then recorded.

NMR Spectroscopy:

  • Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • The solution is filtered to remove any particulate matter.

  • The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

X-ray Crystallography:

  • Single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer, and diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected data is then processed to determine the crystal structure.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis route for this compound.

Synthesis_Workflow Start o-Phthalaldehyde Acetalization Acetalization Start->Acetalization Reduction Reduction Reaction Acetalization->Reduction Hydrolysis1 Hydrolysis Reduction->Hydrolysis1 Cycloaddition Cycloaddition Reaction Hydrolysis1->Cycloaddition Dehydration Dehydration Reaction Cycloaddition->Dehydration Hydrolysis2 Hydrolysis Dehydration->Hydrolysis2 Product This compound Hydrolysis2->Product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship and dependence of various physical properties.

Physical_Properties_Relationship Structure Molecular Structure (C₁₂H₈O₄) MW Molecular Weight Structure->MW Crystal Crystal Structure Structure->Crystal Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Spectra Spectral Data (IR, NMR, MS) Structure->Spectra MP Melting Point Crystal->MP

Caption: Interrelationship of the core physical properties of a chemical compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄.[1] Its rigid naphthalene core and the presence of two carboxylic acid functional groups make it a molecule of significant interest in supramolecular chemistry, materials science, and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, with a focus on data relevant to researchers and professionals in drug development.

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a planar naphthalene ring system with two carboxylic acid groups attached to the 2 and 3 positions. The spatial arrangement and connectivity of these groups dictate the molecule's chemical reactivity and intermolecular interactions.

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group C2/c. In the solid state, the molecules form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Quantitative Structural Data

The following tables summarize key quantitative data related to the molecular structure of this compound.

Identifier Value
IUPAC Namenaphthalene-2,3-dicarboxylic acid[1]
CAS Number2169-87-1[1]
Molecular FormulaC₁₂H₈O₄[1]
Molecular Weight216.19 g/mol [1]
Crystallographic Data Value
Crystal SystemMonoclinic
Space GroupC2/c
a5.087 Å[1]
b19.222 Å[1]
c9.552 Å[1]
α90°[1]
β93.81°[1]
γ90°[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,3-dimethylnaphthalene.

Experimental Workflow for Synthesis

synthesis_workflow Synthesis Workflow of this compound start Start: Reactants reactants 2,3-Dimethylnaphthalene Sodium Dichromate Dihydrate Water start->reactants autoclave Reaction in Autoclave (250°C, 18h) reactants->autoclave cooling Cooling and Pressure Release autoclave->cooling filtration1 Filtration to remove Chromium Oxide cooling->filtration1 acidification Acidification of Filtrate (6N HCl) filtration1->acidification precipitation Precipitation and Cooling acidification->precipitation filtration2 Collection of Product by Filtration precipitation->filtration2 washing Washing with Water filtration2->washing drying Drying in Vacuum Oven washing->drying end End: this compound drying->end

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a suitable autoclave, combine 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

  • Reaction Conditions: Seal the autoclave and heat to 250°C. Maintain this temperature with continuous shaking for 18 hours.

  • Work-up: After the reaction is complete, cool the autoclave while continuing agitation. Carefully release the pressure.

  • Isolation of Crude Product: Transfer the contents of the autoclave to a larger vessel. Rinse the autoclave with hot water to ensure complete transfer. Filter the hot solution through a Büchner funnel to remove the green hydrated chromium oxide. Wash the filter cake with warm water until the filtrate runs clear.

  • Precipitation: Combine all the filtrates and acidify with 6N hydrochloric acid. Allow the mixture to cool to room temperature overnight to facilitate the precipitation of the product.

  • Purification: Collect the precipitated this compound by filtration. Wash the solid with water until the filtrate is colorless.

  • Drying: Dry the final product to a constant weight in a vacuum oven at 50°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A ¹H NMR spectrum is recorded to confirm the presence and connectivity of the aromatic and carboxylic acid protons.

    • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹³C NMR: A ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule.

    • Sample Preparation: Prepare a more concentrated solution of the compound in a deuterated solvent.

    • Acquisition: Acquire the spectrum, typically with proton decoupling, to obtain singlets for each carbon environment.

¹H NMR Spectral Data (in DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
Carboxylic Acid Protons~13.0Broad Singlet-COOH
Aromatic Protons8.35SingletH-1, H-4
Aromatic Protons8.12MultipletH-5, H-8
Aromatic Protons7.70MultipletH-6, H-7

Infrared (IR) Spectroscopy:

  • Purpose: IR spectroscopy is used to identify the characteristic functional groups, particularly the O-H and C=O stretches of the carboxylic acid moieties.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: Look for a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimers, and a strong absorption around 1700 cm⁻¹ for the C=O stretch.

Mass Spectrometry (MS):

  • Purpose: Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule.

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Data Interpretation: The mass spectrum should show a molecular ion peak (or [M-H]⁻/ [M+H]⁺) corresponding to the molecular weight of 216.19 g/mol .[1] Common fragments observed include the loss of water, carbon monoxide, and the carboxyl group.[1]

Mass Spectrometry Data (GC-MS) m/z Proposed Fragment
Molecular Ion216[C₁₂H₈O₄]⁺
Fragment199[M - OH]⁺
Fragment171[M - COOH]⁺
Fragment154[C₁₀H₆O]⁺
Base Peak126[C₁₀H₆]⁺

Potential Applications in Drug Development

While this compound itself is not a known drug, its rigid, planar structure makes it an attractive scaffold for the design of new therapeutic agents. Naphthalene derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.

The dicarboxylic acid functional groups can be readily modified to form esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships. Furthermore, these groups can serve as key interaction points with biological targets such as enzymes and receptors.

Potential Signaling Pathway Interactions

Aromatic carboxylic acids and their derivatives have been shown to interact with various biological signaling pathways. While specific pathways for this compound are not yet fully elucidated, related compounds are known to modulate pathways involved in inflammation and cell proliferation. For instance, some naphthalene derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

Hypothetical Signaling Pathway Modulation

signaling_pathway Hypothetical Modulation of NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB Gene_Expression Target Gene Expression NFkB->Gene_Expression translocates and activates IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->IkB degradation 2_3_NDA 2,3-Naphthalenedicarboxylic Acid Derivative 2_3_NDA->IKK inhibits

Caption: A potential mechanism of action where a this compound derivative inhibits the NF-κB signaling pathway.

This diagram illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes. This represents a plausible starting point for investigating the biological activity of novel compounds derived from this scaffold.

Conclusion

This compound is a well-characterized molecule with a rich chemistry that makes it a valuable building block for both materials science and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, synthesis, and key physicochemical properties. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile scaffold for the design and synthesis of novel functional molecules. Further investigation into its biological activities and interactions with specific signaling pathways is a promising area for future research.

References

An In-depth Technical Guide to 2,3-Naphthalenedicarboxylic Acid (CAS: 2169-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid (CAS number: 2169-87-1), a polycyclic aromatic dicarboxylic acid, serves as a significant building block in organic synthesis and materials science. Its rigid, planar naphthalene core and two carboxylic acid functional groups make it a versatile precursor for the synthesis of various organic compounds, including polymers, pigments, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and potential applications, with a focus on its relevance to research and drug development.

Physicochemical and Crystallographic Data

This compound is a white to off-white crystalline powder. A summary of its key physicochemical and crystallographic properties is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 2169-87-1[1]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
Melting Point 238-241 °C (decomposes)[2][3]
pKa₁ 3.0[4]
pKa₂ 5.0[4]
Density 1.54 g/cm³[3][5]
Appearance Off-white to beige powder

Table 2: Crystallographic Data

ParameterValueReference
Crystal System Monoclinic[5]
Space Group C2/c[5]
Unit Cell Dimensions a = 5.087 Å, b = 19.222 Å, c = 9.552 Å[5]
β = 93.81°[5]
Volume 932.0 ų[5]
Z 4[5]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 3: Key Spectral Data

TechniqueKey Peaks/SignalsReference
Mass Spectrometry (GC-MS) m/z 198, 154, 126[1]
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons[6]
¹³C NMR Signals for carboxylic and aromatic carbons[1][7]
FTIR (KBr pellet) Characteristic peaks for O-H (acid), C=O (acid), and aromatic C-H and C=C stretching[8][9]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods are detailed below.

Oxidation of 2,3-Dimethylnaphthalene

A prevalent and high-yielding method involves the oxidation of 2,3-dimethylnaphthalene.

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Final Product 2_3_Dimethylnaphthalene 2,3-Dimethylnaphthalene Heating Heat to 250°C in Autoclave 2_3_Dimethylnaphthalene->Heating Sodium_Dichromate Sodium Dichromate Dihydrate Sodium_Dichromate->Heating Water Water Water->Heating Shaking Continuous Shaking Heating->Shaking Filtration Filtration to remove Chromium Oxide Shaking->Filtration Acidification Acidification with HCl Filtration->Acidification Cooling Cooling and Precipitation Acidification->Cooling Isolation Collection and Drying Cooling->Isolation Product This compound Isolation->Product

Fig. 1: Oxidation of 2,3-Dimethylnaphthalene Workflow
  • Reaction Setup: A high-pressure autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

  • Reaction: The sealed autoclave is heated to 250°C and subjected to continuous shaking for approximately 18 hours.

  • Work-up:

    • After cooling, the reaction mixture is transferred to a larger vessel.

    • The solid chromium oxide byproduct is removed by filtration.

    • The filtrate is acidified with hydrochloric acid, leading to the precipitation of this compound.

  • Purification: The precipitate is collected by filtration, washed with water, and dried to afford the final product with a yield of 87-93%.[2]

Synthesis from o-Phthalaldehyde

Another synthetic pathway begins with o-phthalaldehyde and proceeds through several intermediates. While a detailed experimental protocol for the complete synthesis of the dicarboxylic acid is not fully elucidated in the provided search results, a key step involves the formation of 2,3-naphthalenedicarboxylic anhydride from o-phthalaldehyde and maleic anhydride.[10]

Applications in Research and Drug Development

While direct biological activity or established roles in signaling pathways for this compound are not widely reported, its structural attributes make it a compound of interest in drug development and materials science, primarily as a linker or scaffold.

Metal-Organic Frameworks (MOFs) for Drug Delivery

The isomeric 2,6-Naphthalenedicarboxylic acid is extensively used as an organic linker in the synthesis of MOFs.[11][12][13][14] These crystalline porous materials have shown great promise as carriers for drug delivery due to their high surface area and tunable pore sizes.[11][14] The rigid and well-defined geometry of the naphthalenedicarboxylate unit contributes to the formation of robust and stable frameworks. It is plausible that this compound could similarly be employed to construct novel MOFs with unique topologies and properties for therapeutic applications.

G Metal_Ion Metal Ion/Cluster Solvothermal_Synthesis Solvothermal Synthesis Metal_Ion->Solvothermal_Synthesis NDC_Linker 2,3-Naphthalenedicarboxylic Acid Linker NDC_Linker->Solvothermal_Synthesis MOF_Structure Porous MOF Structure Solvothermal_Synthesis->MOF_Structure Drug_Loading Drug Loading MOF_Structure->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF Drug_Release Controlled Drug Release Drug_Loaded_MOF->Drug_Release Target_Site Target Site (e.g., Tumor) Drug_Release->Target_Site

Fig. 2: Conceptual Workflow for MOF-based Drug Delivery
Building Block for Novel Therapeutics

The naphthalene scaffold is present in numerous approved drugs. The dicarboxylic acid functionality of this compound allows for its incorporation into larger molecules through amide or ester linkages, making it a potential building block for the synthesis of new chemical entities with therapeutic potential.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[15]

Conclusion

This compound is a well-characterized compound with established synthetic routes and a range of potential applications. While direct biological activity has not been extensively documented, its utility as a rigid linker in the construction of advanced materials like MOFs suggests a promising future in areas such as drug delivery. Further research into the biological properties of this compound and its derivatives may unveil new therapeutic opportunities.

References

Spectroscopic Analysis of 2,3-Naphthalenedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-naphthalenedicarboxylic acid, a key intermediate in the synthesis of various organic materials and potential pharmacophores. This document details the available spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the synthesis and characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides characteristic signals for its aromatic protons. The data presented below was reported in DMSO-d₆.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet2HCarboxylic acid protons (-COOH)
8.352Singlet2HH-1, H-4
8.124Multiplet2HH-5, H-8
7.702Multiplet2HH-6, H-7

¹³C NMR Data

Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~168Carboxylic acid carbons (-COOH)
~135Quaternary aromatic carbons (C-2, C-3)
~132Quaternary aromatic carbons (C-4a, C-8a)
~128-130Aromatic CH carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch of carboxylic acid (hydrogen-bonded)
~3050MediumAromatic C-H stretch
~1700StrongC=O stretch of carboxylic acid
~1600, ~1475Medium to StrongAromatic C=C skeletal vibrations
~1300MediumC-O stretch and O-H bend of carboxylic acid
~900-700StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
21621.3[M]⁺ (Molecular Ion)
19914.0[M - OH]⁺
19873.0[M - H₂O]⁺
17226.4[M - CO₂]⁺
15526.7[M - COOH - H₂O]⁺
15453.6[M - 2*COOH]⁺ or [C₁₀H₆]⁺
12724.8[C₁₀H₇]⁺
126100.0[C₁₀H₆]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the oxidation of 2,3-dimethylnaphthalene.

Materials:

  • 2,3-Dimethylnaphthalene

  • Sodium dichromate dihydrate

  • Deionized water

  • 6N Hydrochloric acid

Procedure:

  • A high-pressure autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and deionized water.

  • The autoclave is sealed and heated to 250°C with continuous agitation for 18 hours.

  • After cooling, the reaction mixture is transferred to a beaker, and the autoclave is rinsed with hot deionized water.

  • The solid chromium oxide is removed by filtration, and the filter cake is washed with warm deionized water.

  • The combined filtrate is acidified with 6N hydrochloric acid, leading to the precipitation of this compound.

  • The precipitate is collected by filtration, washed with deionized water until the filtrate is colorless, and dried under vacuum.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the dried this compound sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is performed.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy

Sample Preparation:

  • A small amount of the powdered this compound is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is brought into firm contact with the crystal.

  • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

  • To increase volatility, the carboxylic acid groups are typically derivatized, for example, by esterification to their methyl esters using diazomethane or a similar reagent.

GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms).

  • The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

  • The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode.

  • The mass spectrum is recorded over a mass range of m/z 50-500.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

Synthesis_and_Analysis_Workflow Start 2,3-Dimethylnaphthalene Oxidation Oxidation (Sodium Dichromate) Start->Oxidation Reactant Purification Purification (Acidification & Filtration) Oxidation->Purification Crude Product Product 2,3-Naphthalenedicarboxylic Acid Purification->Product Pure Product NMR NMR Analysis (¹H, ¹³C) Product->NMR IR FTIR Analysis Product->IR MS GC-MS Analysis (after derivatization) Product->MS

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-naphthalenedicarboxylic acid. This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the proton spin system. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.

Introduction

This compound is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its structural characterization is crucial for quality control and for understanding its reactivity. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed interpretation of the ¹H NMR spectrum of this compound.

Experimental Protocol

A detailed methodology for the acquisition of the ¹H NMR spectrum is outlined below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 43 mg of this compound powder.

  • Dissolution: Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, gentle warming or vortexing may be applied if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 90 MHz or higher field spectrometer:

  • Spectrometer Frequency: 90 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

  • Spectral Width: 0-15 ppm

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, there are four unique proton environments.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz) (Estimated)
H-1, H-48.35s2HN/A
H-5, H-88.12dd2HJ ≈ 6.9, 3.1 Hz
H-6, H-77.70dd2HJ ≈ 6.9, 3.1 Hz
-COOH~13br s2HN/A

s = singlet, dd = doublet of doublets, br s = broad singlet

Interpretation of the Spectrum:

  • Carboxylic Acid Protons (-COOH): A broad singlet is typically observed far downfield, around 13 ppm. This significant downfield shift is characteristic of acidic protons in carboxylic acids, which are highly deshielded. The broadness of the signal is due to hydrogen bonding and chemical exchange.

  • H-1 and H-4 Protons: These protons appear as a singlet at 8.35 ppm.[1] They are the most deshielded of the aromatic protons due to their proximity to the electron-withdrawing carboxylic acid groups. The singlet nature arises from a lack of significant coupling to neighboring protons.

  • H-5 and H-8 Protons: These protons resonate as a doublet of doublets around 8.12 ppm.[1] They are coupled to both H-6 and H-7, respectively.

  • H-6 and H-7 Protons: These protons appear as a doublet of doublets at approximately 7.70 ppm.[1] They are coupled to both H-5 and H-8, respectively.

Visualization of the Spin System

The coupling interactions between the aromatic protons can be visualized using a logical relationship diagram. The following DOT script generates a diagram illustrating the spin system of the naphthalene core.

G cluster_naphthalene This compound Proton Spin System H1 H-1, H-4 (8.35 ppm) H5 H-5, H-8 (8.12 ppm) H5->H1 J ≈ 3.1 Hz (meta) H6 H-6, H-7 (7.70 ppm) H5->H6 J ≈ 6.9 Hz H6->H5 J ≈ 6.9 Hz

Figure 1: Spin coupling relationships of the aromatic protons in this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H NMR spectrum of this compound. The presented experimental protocol, tabulated spectral data, and the visualization of the spin system offer a comprehensive resource for the structural elucidation of this important compound. The clear assignment of proton signals is fundamental for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

References

An In-depth Technical Guide to the ¹³C NMR of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-naphthalenedicarboxylic acid, a key analytical technique for the structural elucidation and quality control of this important organic compound. This document details the theoretical principles, experimental protocols, and data analysis of ¹³C NMR as applied to this compound, and is intended for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound (C₁₂H₈O₄, CAS No: 2169-87-1) is a polycyclic aromatic dicarboxylic acid. Its rigid, planar structure and the presence of two carboxylic acid functional groups make it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. Accurate and unambiguous characterization of this molecule is paramount for its application in these fields. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. By measuring the magnetic properties of the ¹³C isotopes within the molecule, this technique allows for the identification of each unique carbon atom, providing insights into its chemical environment, connectivity, and the overall molecular structure.

Theoretical Background of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR. The nucleus of the ¹³C isotope possesses a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these nuclei can align either with (lower energy state) or against (higher energy state) the field. The application of a radiofrequency pulse can induce a transition between these energy states. When the nuclei relax back to the lower energy state, they emit a signal that is detected by the NMR spectrometer.

The precise frequency at which a ¹³C nucleus resonates is highly dependent on its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy. Electron-withdrawing groups deshield a carbon nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield the nucleus, causing it to resonate at a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

For this compound, we expect to see distinct signals for the carboxylic acid carbons, the aromatic carbons of the naphthalene ring system, and any aliphatic carbons if derivatized. The chemical shifts of the aromatic carbons will be influenced by the positions of the carboxylic acid groups and their electron-withdrawing nature.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The following provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Due to the low solubility of this compound in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It provides good solubility and its deuterium signal can be used for field-frequency locking by the spectrometer.

  • Concentration: Prepare a solution by dissolving approximately 20-50 mg of high-purity this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. The concentration should be as high as solubility allows to obtain a good signal-to-noise ratio in a reasonable time, as ¹³C NMR is an inherently insensitive technique.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.

  • Nucleus: ¹³C

  • Experiment: 1D ¹³C with proton decoupling

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full quantitation of quaternary carbons, but a shorter delay is often sufficient for qualitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is typically required. A starting point of 1024 scans is common, and this can be increased to improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for both aromatic and carboxylic acid carbons.

  • Referencing: The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Data Presentation and Analysis

The analysis of the ¹³C NMR spectrum of this compound involves the identification and assignment of each resonance to a specific carbon atom in the molecule. Due to the molecule's symmetry, there are seven unique carbon environments, which should result in seven distinct signals in the ¹³C NMR spectrum.

Table 1: ¹³C NMR Chemical Shifts of this compound in DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C2, C3131.5
C4a, C8a133.5
C1, C4129.0
C5, C8128.5
C6, C7127.0
C9, C10 (COOH)168.9
C4b, C8b125.0

Note: The assignments presented are based on typical chemical shift values for aromatic and carboxylic acid carbons and may require further confirmation through advanced NMR experiments such as 2D HSQC and HMBC.

Logical Relationship of Carbon Atoms and their Chemical Shifts

The following diagram illustrates the structure of this compound with the IUPAC numbering of the carbon atoms.

Caption: Molecular structure and ¹³C NMR chemical shift assignments for this compound.

Experimental Workflow

The logical flow of the experimental and analytical process is outlined below.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase start Start: High-Purity This compound dissolve Dissolve in DMSO-d6 start->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire 1D 13C NMR Spectrum (with Proton Decoupling) transfer->acquire process Process FID: Fourier Transform, Phasing, Baseline Correction acquire->process Raw FID Data reference Reference Spectrum to DMSO-d6 (39.52 ppm) process->reference identify Identify and List Chemical Shifts (ppm) reference->identify assign Assign Signals to Specific Carbon Atoms identify->assign report Final Report Generation assign->report

An In-depth Technical Guide to the FT-IR Spectrum of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Naphthalenedicarboxylic acid. This document details the characteristic vibrational modes of the molecule, presents a quantitative analysis of its spectral data, and outlines the experimental protocol for obtaining the spectrum. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, a dicarboxylic acid derivative of naphthalene, the FT-IR spectrum is characterized by the vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene ring system. Key spectral features include the stretching and bending vibrations of the O-H, C=O, C-O, and C-H bonds, as well as the characteristic absorptions of the substituted naphthalene core.

Experimental Protocol: KBr Pellet Method

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

  • This compound (analytical grade)

  • Potassium bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

FT-IR Spectrum Analysis and Data

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The data presented below is a representative summary based on available spectral information.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3000 (broad)StrongO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600MediumC=C stretchAromatic Ring
~1400MediumO-H bendCarboxylic Acid
~1300MediumC-O stretchCarboxylic Acid
~900MediumO-H bend (out-of-plane)Carboxylic Acid
800-700Medium-StrongC-H bend (out-of-plane)Aromatic Ring

Interpretation of Key Spectral Features

The FT-IR spectrum of this compound is dominated by the absorptions of the carboxylic acid groups.

  • O-H Stretching: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretching in the dimeric form of the carboxylic acid.

  • C=O Stretching: A strong, sharp absorption band appears around 1700 cm⁻¹. This peak is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring.

  • Aromatic C=C Stretching: Absorptions corresponding to the C=C stretching vibrations within the naphthalene ring are typically observed in the 1600-1450 cm⁻¹ region.

  • C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 900 cm⁻¹ contains a complex set of bands arising from C-O stretching and in-plane and out-of-plane O-H bending vibrations of the carboxylic acid groups.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted naphthalene ring give rise to characteristic bands in the fingerprint region, typically between 900 and 650 cm⁻¹. The pattern of these bands can provide information about the substitution pattern on the aromatic ring.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like this compound using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis sample 2,3-Naphthalenedicarboxylic Acid Sample grind Grind Sample and KBr sample->grind kbr Dried KBr Powder kbr->grind pellet Press into Transparent Pellet grind->pellet spectrometer FT-IR Spectrometer pellet->spectrometer Insert Pellet spectrum Acquire FT-IR Spectrum spectrometer->spectrum interpretation Data Interpretation (Peak Assignment) spectrum->interpretation report Final Report interpretation->report

Caption: Logical workflow for FT-IR analysis of a solid sample.

This comprehensive guide provides essential information for the successful acquisition and interpretation of the FT-IR spectrum of this compound. The data and protocols herein are intended to support further research and development activities involving this compound.

Mass Spectrometry of 2,3-Naphthalenedicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-naphthalenedicarboxylic acid (2,3-NDA). It covers ionization techniques, fragmentation patterns, and a proposed methodology for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis of aromatic dicarboxylic acids.

Introduction to this compound

This compound is an aromatic dicarboxylic acid with the molecular formula C₁₂H₈O₄. Its structure consists of a naphthalene core substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular weight of 2,3-NDA is approximately 216.19 g/mol , with a monoisotopic mass of 216.0423 Da.[1] The analysis of this and other naphthalenedicarboxylic acid isomers is crucial in various fields, including polymer chemistry and pharmaceutical development.

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. The most common techniques for this type of molecule are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

In positive ion mode, this compound readily forms a protonated molecule at a mass-to-charge ratio (m/z) of 217.0495.[1] Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary fragmentation pathway involves the sequential loss of water (H₂O) and carbon monoxide (CO).

A proposed fragmentation pathway for the protonated molecule is as follows:

  • [M+H]⁺ (m/z 217.05): The protonated parent molecule.

  • Loss of H₂O: The initial fragmentation step is the neutral loss of a water molecule, resulting in a fragment ion at m/z 199.[1]

  • Loss of CO: Subsequent loss of carbon monoxide from the m/z 199 fragment leads to the formation of an ion at m/z 171.

  • Further Fragmentation: Additional losses of CO can lead to smaller fragment ions, such as the one observed at m/z 155.[1]

G M_H [M+H]⁺ m/z 217.05 frag1 [M+H-H₂O]⁺ m/z 199 M_H->frag1 - H₂O frag2 [M+H-H₂O-CO]⁺ m/z 171 frag1->frag2 - CO frag3 [M+H-H₂O-2CO]⁺ m/z 155 frag2->frag3 - CO frag4 Further Fragments m/z 118.9 frag2->frag4 - C₃H₂O

Proposed fragmentation of protonated this compound.

In negative ion mode, this compound forms a deprotonated molecule at m/z 215.035.[1] The fragmentation of dicarboxylic acids in negative ion mode is often characterized by the loss of carbon dioxide (CO₂).[2][3]

A proposed fragmentation pathway for the deprotonated molecule is:

  • [M-H]⁻ (m/z 215.04): The deprotonated parent molecule.

  • Loss of CO₂: The primary fragmentation is the neutral loss of a carbon dioxide molecule (decarboxylation), resulting in a fragment ion at m/z 171.[1]

  • Further Decarboxylation: A subsequent loss of a second CO₂ molecule can lead to a fragment at m/z 127.[1]

G M_H_neg [M-H]⁻ m/z 215.04 frag1_neg [M-H-CO₂]⁻ m/z 171 M_H_neg->frag1_neg - CO₂ frag2_neg [M-H-2CO₂]⁻ m/z 127 frag1_neg->frag2_neg - CO₂

Proposed fragmentation of deprotonated this compound.
Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The molecular ion peak in the EI spectrum of aromatic carboxylic acids is typically prominent.[4] Common fragmentations include the loss of hydroxyl radicals (•OH) and carboxyl radicals (•COOH).[1][5]

The EI mass spectrum of this compound shows a molecular ion at m/z 216. The fragmentation pattern is complex, with key fragments observed at m/z 199, 198, 171, 170, 154, and 126.[1][6]

Quantitative Data Summary

The following tables summarize the key mass-to-charge ratios and relative intensities observed for this compound under different mass spectrometric conditions.

Table 1: ESI-MS/MS Fragmentation Data

Precursor Ion m/z of Precursor Key Fragment Ions (m/z)
[M+H]⁺ 217.0495 199, 155, 118.9
[M-H]⁻ 215.035 171, 127

Data sourced from PubChem.[1]

Table 2: Electron Ionization (EI) Mass Spectrum Data

m/z Relative Intensity (%) Proposed Fragment
216 65.2 [M]⁺
199 23.3 [M-OH]⁺
198 100.0 [M-H₂O]⁺
171 22.8 [M-COOH]⁺
170 83.7 [M-HCOOH]⁺
154 26.1 [C₁₂H₁₀]⁺
126 55.4 [C₁₀H₆]⁺

Data interpreted from ChemicalBook and PubChem.[1][6]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to generate a calibration curve.

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Proposed LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of aromatic acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Transitions (MRM):

      • Positive Mode: 217.0 -> 199.0 (Quantifier), 217.0 -> 171.0 (Qualifier)

      • Negative Mode: 215.0 -> 171.0 (Quantifier), 215.0 -> 127.0 (Qualifier)

    • Instrument Parameters:

      • Capillary Voltage: 3.0 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

      • Collision Energy: Optimize for each transition (typically 10-30 eV).

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extraction Sample Extraction (if needed) Sample_Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for LC-MS/MS analysis.

Conclusion

This technical guide has summarized the key aspects of the mass spectrometric analysis of this compound. The fragmentation patterns in both positive and negative ion ESI modes, as well as under EI conditions, provide characteristic fingerprints for the identification and quantification of this compound. While a specific, validated method is not widely published, the proposed LC-MS/MS protocol offers a solid starting point for method development. The information presented herein should aid researchers and scientists in their analytical endeavors involving this compound and related compounds.

References

The Crystalline Architecture of 2,3-Naphthalenedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2,3-naphthalenedicarboxylic acid, a molecule of interest in materials science and as a building block in the synthesis of more complex chemical entities. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structure determination, and presents this information in a clear, accessible format for researchers in the field.

Introduction

This compound (C₁₂H₈O₄) is an aromatic dicarboxylic acid. Its rigid, planar naphthalene core and the presence of two carboxylic acid functional groups allow for the formation of well-defined supramolecular structures through hydrogen bonding and π-π stacking interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the physical and chemical properties of materials derived from this compound. This guide summarizes the seminal work on its crystal structure and provides the necessary experimental details for its reproduction and further study.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The crystal packing is characterized by the formation of hydrogen-bonded dimers and stacking of the naphthalene cores.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized in the table below. This information provides the essential parameters of the unit cell and the conditions under which the data were collected.

ParameterValue
Chemical FormulaC₁₂H₈O₄
Molecular Weight216.19 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)5.087(2)
b (Å)19.222(3)
c (Å)9.552(2)
α (°)90
β (°)93.81(3)
γ (°)90
Volume (ų)932.0(5)
Z4
Temperature (K)295
Radiation (Å)MoKα (λ = 0.71073)
R-factor0.037

Data sourced from Fitzgerald, L. J. & Gerkin, R. E. (1992). Acta Crystallographica Section C, 48(11), 1971-1975.[1][2]

Molecular and Crystal Packing Details

In the crystal structure of this compound, the molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups.[1] Specifically, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent, centrosymmetrically related molecule, and vice versa. This results in a characteristic R²₂(8) ring motif.

The key intermolecular interactions are summarized below:

Interaction TypeDescription
Hydrogen BondingCarboxylic acid groups form cyclic dimers with O-H···O distances of approximately 2.676 Å.[1]
π-π StackingThe planar naphthalene cores of adjacent molecules are arranged in stacks, indicating the presence of π-π stacking interactions which contribute to the overall stability of the crystal lattice. The molecules are arranged in stacks with the naphthalene cores parallel to the (102) plane.[1]

The plane of the carboxylic acid group is twisted with respect to the plane of the naphthalene ring, with a dihedral angle of 33.1°.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its crystal structure.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2,3-dimethylnaphthalene. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 2,3-Dimethylnaphthalene

  • Sodium dichromate dihydrate

  • Water

  • 6N Hydrochloric acid

  • Autoclave fitted for stirring or shaking

Procedure:

  • Reaction Setup: In a suitable autoclave, charge 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[1]

  • Oxidation: Seal the autoclave and heat it to 250°C. Maintain this temperature for 18 hours with continuous shaking or stirring.[1] The pressure inside the autoclave will rise to approximately 600 psi.

  • Workup: After the reaction is complete, cool the autoclave to room temperature while continuing agitation.[1] Carefully release the pressure and open the autoclave.

  • Isolation of Crude Product: Transfer the contents of the autoclave to a large beaker. Rinse the autoclave with several portions of hot water to ensure complete transfer. Separate the green hydrated chromium oxide by filtration through a large Büchner funnel and wash the solid with warm water until the filtrate runs clear.[1]

  • Precipitation: Combine the filtrates and acidify with 1.3 L of 6N hydrochloric acid. Allow the mixture to cool to room temperature overnight to facilitate the precipitation of this compound.[1]

  • Purification: Collect the precipitated white solid by filtration, wash it thoroughly with water until the filtrate is colorless, and dry it to a constant weight. The product is a white powder with a melting point of 239-241°C.[1]

G Synthesis Workflow of this compound cluster_synthesis Synthesis A Reactants: 2,3-Dimethylnaphthalene, Sodium Dichromate, Water B Oxidation in Autoclave (250°C, 18h) A->B 1. C Workup: Cooling & Filtration B->C 2. D Precipitation with HCl C->D 3. E Isolation & Drying D->E 4. F Final Product: This compound E->F 5.

Caption: Synthesis Workflow of this compound.

Single-Crystal Growth

High-quality single crystals are essential for accurate X-ray diffraction analysis. The following is a general procedure for growing single crystals of this compound.

Materials:

  • Purified this compound

  • Ethanol (or other suitable solvent)

  • Glass vial with a loose-fitting cap or covered with parafilm with small perforations

Procedure:

  • Dissolution: Prepare a nearly saturated solution of this compound in ethanol at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean glass vial. Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved with a screw cap that is not tightened completely or by covering the opening with parafilm and piercing a few small holes in it.

  • Crystallization: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Crystal Selection: Once suitable crystals have formed, carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.4 mm in each dimension) for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Rigaku, Bruker)

  • X-ray source (e.g., Mo or Cu)

  • Goniometer head

  • Cryostream (optional, for low-temperature data collection)

Procedure:

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector recording the diffraction intensities at each orientation. For this compound, data was collected at room temperature (295 K) using graphite-monochromated MoKα radiation.[1]

  • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and correct for experimental factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (carbon and oxygen).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and analysis of the residual electron density map, to ensure the quality and accuracy of the model.

G Crystal Structure Determination Workflow cluster_xray X-ray Crystallography A Single Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Reduction C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model F->G

Caption: Crystal Structure Determination Workflow.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this compound. The well-defined hydrogen bonding and π-π stacking interactions observed in its crystal structure are key features that can be exploited in the design of novel materials with specific structural and functional properties. The provided methodologies for synthesis and crystal structure determination offer a solid foundation for further investigations and applications in fields ranging from crystal engineering to drug development.

References

Solubility of 2,3-Naphthalenedicarboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-naphthalenedicarboxylic acid in various organic solvents. Due to a notable lack of precise quantitative solubility data in publicly available literature, this guide synthesizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in fields such as medicinal chemistry, materials science, and drug development.

Introduction

This compound is a rigid aromatic dicarboxylic acid that serves as a key building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and polymers. Its utility is often hampered by its limited solubility in common organic solvents, which presents challenges in purification, processing, and reaction chemistry. Understanding its solubility profile is crucial for optimizing experimental conditions and developing new applications.

Qualitative Solubility Profile

Based on available literature, this compound generally exhibits low solubility in most common organic solvents at ambient temperatures. The following table summarizes the qualitative solubility in a range of organic solvents. It is important to note that solubility is often significantly enhanced at elevated temperatures.

Solvent ClassSpecific SolventQualitative Solubility at Room TemperatureNotes
Protic Solvents WaterVery Low
MethanolLow
EthanolLow
Acetic AcidLowSoluble when hot.
Aprotic Polar Solvents N,N-Dimethylformamide (DMF)Moderate to HighOften used as a solvent for reactions involving this compound, suggesting good solubility, especially when heated.
Dimethyl Sulfoxide (DMSO)Moderate to HighSimilar to DMF, it is a common solvent for related compounds and likely a good solvent for this compound.
N,N-Dimethylacetamide (DMAc)Moderate to HighAnother high-boiling point polar aprotic solvent expected to have good solvating power.
AcetoneLow
Ethyl AcetateLow
Aprotic Nonpolar Solvents DichloromethaneLow
ChloroformLow
TolueneLow
Tetrahydrofuran (THF)Low
Diethyl EtherVery Low

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

To obtain precise quantitative solubility data, a well-established method such as the gravimetric method is recommended. This method involves preparing a saturated solution of the solute in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically resistant to the solvent)

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C, etc.).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the container with the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be well below the melting point of this compound (239-241 °C).

  • Weighing and Calculation:

    • Once the solvent has completely evaporated, cool the container in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the container with the dried solute using an analytical balance.

    • The solubility (S) can be calculated in grams per 100 mL ( g/100 mL) using the following formula:

    S ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of solution withdrawn in mL) * 100

  • Replicates:

    • Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection & Filtration cluster_2 Analysis A Add excess this compound to a known volume of solvent B Seal vial and place in a temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw a precise volume of the supernatant D->E F Filter through a syringe filter into a pre-weighed container E->F G Evaporate the solvent in an oven F->G H Cool container in a desiccator G->H I Weigh the container with the dried solute H->I J Calculate Solubility I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

Luminescent Properties of 2,3-Naphthalenedicarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of 2,3-naphthalenedicarboxylic acid (2,3-NDC) derivatives. While the inherent photophysical characteristics of the 2,3-NDC core are of fundamental interest, a significant body of research focuses on its application as a building block in more complex architectures, such as metal-organic frameworks (MOFs) and coordination polymers. This guide will delve into the synthesis, photophysical properties, and potential applications of these materials, with a focus on providing structured data and detailed experimental methodologies.

Introduction to this compound Derivatives

Naphthalenedicarboxylic acids are a class of aromatic dicarboxylic acids that serve as versatile organic linkers in the construction of supramolecular structures. The rigid naphthalene core and the presence of two carboxylate groups allow for the formation of robust and often porous materials with interesting photophysical properties. The specific substitution pattern of the carboxyl groups on the naphthalene ring significantly influences the resulting geometry and electronic properties of the derived materials. While isomers such as 2,6-naphthalenedicarboxylic acid have been extensively studied, this compound offers a unique vicinal arrangement of carboxylate groups, leading to distinct coordination modes and potential for novel material design.

The primary focus of this guide is on the luminescent derivatives of 2,3-NDC, particularly its complexes with lanthanide ions and its use in the construction of luminescent MOFs. These materials are of great interest for applications in sensing, imaging, and solid-state lighting.

Synthesis of Luminescent this compound Derivatives

The synthesis of luminescent materials based on this compound typically involves the formation of coordination complexes with metal ions, particularly lanthanides, or the solvothermal synthesis of metal-organic frameworks.

Synthesis of Lanthanide(III)-2,3-Naphthalenedicarboxylate Complexes

Experimental Protocol:

A common method for the synthesis of lanthanide-2,3-naphthalenedicarboxylate complexes is through precipitation from an aqueous solution.

  • Materials:

    • This compound (C₁₂H₈O₄)

    • Lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

    • Ammonium hydroxide (NH₄OH) solution

    • Deionized water

  • Procedure:

    • Prepare a hot solution of ammonium 2,3-naphthalenedicarboxylate by dissolving a stoichiometric amount of this compound in a hot aqueous solution of ammonium hydroxide. The pH of the resulting solution should be maintained in the range of 4.5-5.5.

    • Prepare an aqueous solution of the respective lanthanide(III) chloride hydrate.

    • Slowly add the lanthanide(III) chloride solution to the hot solution of ammonium 2,3-naphthalenedicarboxylate with constant stirring.

    • A precipitate of the lanthanide(III)-2,3-naphthalenedicarboxylate complex will form.

    • Continue stirring the mixture for approximately 1 hour while maintaining the temperature.

    • Filter the precipitate and wash it several times with hot deionized water to remove any unreacted starting materials and by-products.

    • Dry the resulting complex in a desiccator or under vacuum at a moderate temperature.

  • Characterization:

    • The composition and structure of the synthesized complexes can be confirmed using elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD).

    • Thermal stability can be assessed using thermogravimetric analysis (TGA).

Solvothermal Synthesis of 2,3-NDC-Based Metal-Organic Frameworks

The solvothermal method is a widely used technique for the synthesis of crystalline MOFs.

  • General Experimental Workflow:

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification metal_salt Dissolve Metal Salt in Solvent combine Combine Solutions & Sonicate metal_salt->combine linker Dissolve 2,3-NDC in Solvent linker->combine autoclave Heat in Teflon-lined Autoclave combine->autoclave filter Filter Crystals autoclave->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry

Caption: General workflow for the solvothermal synthesis of MOFs.

  • Detailed Protocol (Illustrative Example):

    • Materials:

      • This compound

      • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

      • A high-boiling point solvent or a mixture of solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

    • Procedure:

      • In a glass vial, dissolve the metal salt and this compound in the chosen solvent or solvent mixture. The molar ratio of metal to linker is a critical parameter that needs to be optimized.

      • The mixture may be sonicated to ensure homogeneity.

      • Transfer the solution to a Teflon-lined stainless-steel autoclave.

      • Seal the autoclave and place it in a programmable oven.

      • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and maintain it for a set period (usually 12 to 72 hours).

      • After the reaction, allow the autoclave to cool down slowly to room temperature.

      • Collect the crystalline product by filtration.

      • Wash the crystals with fresh solvent to remove unreacted precursors.

      • Dry the product, for instance, under vacuum.

Luminescent Properties of this compound Derivatives

The luminescent properties of 2,3-NDC derivatives are primarily governed by the electronic transitions within the naphthalene core and, in the case of metal complexes, by ligand-to-metal or metal-to-ligand charge transfer, as well as f-f transitions in lanthanide complexes.

Quantitative Luminescent Data

A comprehensive search of the scientific literature reveals a notable scarcity of specific quantitative luminescent data (e.g., quantum yields, lifetimes, precise excitation and emission maxima) for derivatives of this compound. The majority of detailed photophysical studies on naphthalenedicarboxylic acid-based materials have focused on other isomers, such as 2,6-NDC and 1,4-NDC.

For illustrative purposes, the following table summarizes typical luminescent properties of MOFs derived from the more studied 2,6-naphthalenedicarboxylic acid, which can provide a general indication of the expected behavior for analogous 2,3-NDC systems.

Compound Metal Ion Excitation Max (nm) Emission Max (nm) Quantum Yield (%) Lifetime Application
[Eu₂(2,6-NDC)₃(DMF)₂]Eu(III)~350 (ligand)592, 615, 651, 698-0.45 msRed Phosphor
[Tb₂(2,6-NDC)₃(DMF)₂]Tb(III)~350 (ligand)490, 545, 585, 620-1.0 msGreen Phosphor
Zn-MOF with 2,6-NDCZn(II)~350~420--Blue Emitter
Luminescence in Lanthanide Complexes: The Antenna Effect

In lanthanide complexes, the organic ligand (2,3-NDC) can act as an "antenna." The ligand absorbs excitation energy (typically UV light) and transfers it to the central lanthanide ion, which then emits light through its characteristic f-f transitions. This process is generally more efficient than direct excitation of the lanthanide ion.

Applications in Luminescent Sensing

Luminescent MOFs based on naphthalenedicarboxylic acids are promising materials for chemical sensing. The luminescence of these materials can be either quenched ("turn-off") or enhanced ("turn-on") in the presence of specific analytes.

Luminescence Quenching Mechanism

Luminescence quenching is a common sensing mechanism where the presence of an analyte decreases the emission intensity of the fluorophore. This can occur through various processes, including electron transfer or energy transfer between the fluorophore and the analyte.

quenching_mechanism cluster_excitation Excitation & Emission cluster_quenching Quenching Process MOF_ground Luminescent MOF (Ground State) MOF_excited Luminescent MOF (Excited State) MOF_ground->MOF_excited Absorption MOF_excited->MOF_ground Emission MOF_excited->MOF_ground Quenching Light_out Luminescence (Emission) Analyte Analyte (Quencher) MOF_excited->Analyte Interaction Light_in Excitation Light (hν) Light_in->MOF_ground Nonradiative Non-radiative Decay (e.g., Electron Transfer)

Caption: General mechanism of luminescence quenching in a MOF-based sensor.

While specific examples for 2,3-NDC-based sensors are limited, MOFs from other isomers have been shown to detect metal ions (e.g., Fe³⁺, Cu²⁺) and nitroaromatic compounds through luminescence quenching.

Experimental Protocols for Luminescence Measurements

Accurate measurement of luminescent properties is crucial for characterizing these materials.

Solid-State Fluorescence Spectroscopy
  • Instrumentation:

    • A spectrofluorometer equipped with a solid-state sample holder.

    • An excitation source (e.g., Xenon lamp).

    • Monochromators for selecting excitation and emission wavelengths.

    • A detector (e.g., photomultiplier tube).

  • Protocol for Emission and Excitation Spectra:

    • Sample Preparation: A small amount of the powdered sample is placed in the solid-state sample holder. The surface should be flat and smooth.

    • Excitation Spectrum:

      • Set the emission monochromator to the wavelength of maximum emission (if known) or a prominent emission peak.

      • Scan the excitation monochromator over a range of shorter wavelengths to determine the wavelengths at which the sample absorbs light and subsequently emits.

    • Emission Spectrum:

      • Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum.

      • Scan the emission monochromator over a range of longer wavelengths to record the emission profile of the sample.

  • Quantum Yield Measurement (Relative Method):

    • A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference.

    • The absorbance of both the sample and the reference at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent (for solutions) or medium. For solid samples, an integrating sphere is often used for more accurate measurements.

  • Luminescence Lifetime Measurement:

    • This requires a specialized setup with a pulsed light source (e.g., a laser or a light-emitting diode) and a time-correlated single-photon counting (TCSPC) system.

    • The sample is excited with a short pulse of light, and the decay of the subsequent emission is measured over time. The lifetime is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Conclusion and Future Outlook

Derivatives of this compound represent a promising, yet underexplored, class of building blocks for luminescent materials. While synthetic methodologies for creating lanthanide complexes and MOFs are established, a significant gap exists in the detailed characterization of their photophysical properties. Future research should focus on the systematic investigation of the luminescent characteristics of 2,3-NDC-based materials, including the determination of quantum yields and lifetimes. Furthermore, exploring their potential in sensing and bio-imaging applications could unveil novel functionalities arising from the unique geometry of the 2,3-disubstituted naphthalene core. Computational studies using Density Functional Theory (DFT) could also provide valuable insights into the electronic structure and aid in the rational design of new materials with tailored luminescent properties. The development of a more comprehensive understanding of these materials will undoubtedly pave the way for their application in advanced technologies.

Acidity and pKa of 2,3-Naphthalenedicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 2,3-naphthalenedicarboxylic acid, a key intermediate in the synthesis of various materials and compounds of pharmaceutical interest. The document details the compound's dissociation constants (pKa), outlines the experimental methodologies for their determination, and presents relevant physicochemical data.

Physicochemical Properties and Acidity

This compound (C₁₂H₈O₄) is a diprotic aromatic carboxylic acid. Its structure, featuring two carboxylic acid groups on a naphthalene backbone, dictates its acidic behavior in solution. The proximity of the two carboxyl groups influences the ease of proton dissociation.

Dissociation Constants (pKa)

The acidity of this compound is characterized by two distinct pKa values, corresponding to the stepwise loss of its two carboxylic protons. The first dissociation (pKa₁) is more favorable due to the electron-withdrawing nature of the naphthalene ring system. The second dissociation (pKa₂) is less favorable due to the electrostatic repulsion from the newly formed carboxylate anion.

A predicted pKa value for the first dissociation is approximately 2.95 ± 0.30.[1] Experimental studies have determined the pKa values for the first and second dissociations to be approximately 3.0 and 5.0, respectively.

Table 1: Summary of pKa Values for this compound

DissociationPredicted pKaExperimental pKa
pKa₁2.95 ± 0.30~3.0
pKa₂-~5.0
Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. Understanding the crystal structure provides insights into the intermolecular interactions, including hydrogen bonding, which can influence its solubility and dissolution properties.

Table 2: Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₁₂H₈O₄
Molecular Weight216.19 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a5.087(2) Å
b19.222(3) Å
c9.552(2) Å
β93.81(3)°
Volume932.0(5) ų
Z4

Data obtained from the abstract of Fitzgerald, L. J., & Gerkin, R. E. (1992). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 48(11), 1971-1975.

Solubility

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the ionization behavior of a compound. Potentiometric and spectrophotometric titrations are two common and reliable methods for this purpose.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, such as NaOH) is added incrementally. The pKa values are determined from the resulting titration curve.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility. The concentration of the analyte solution should be accurately known.

  • Calibration of the pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa values.

  • Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense the titrant into the analyte solution.

  • Titration Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the equivalence points.

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa₁ is the pH at the half-equivalence point of the first proton dissociation, and the pKa₂ is the pH at the half-equivalence point of the second proton dissociation. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the range around the expected pKa values of this compound are prepared.

  • Preparation of Analyte Solutions: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same total analyte concentration but different pH values.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded. A wavelength is chosen where the acidic (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) forms of the acid have significantly different molar absorptivities. The absorbance of each solution is then measured at this wavelength.

  • Data Analysis: The absorbance data is plotted against the pH. The resulting sigmoidal curve(s) can be analyzed using the Henderson-Hasselbalch equation to determine the pKa values. For a diprotic acid, the analysis can be more complex, potentially requiring non-linear regression analysis to fit the data to an equation that accounts for the two overlapping equilibria.

Visualizations

The following diagrams illustrate the dissociation pathway of this compound and a general workflow for its pKa determination.

Dissociation_Pathway H2A This compound (H₂A) HA_minus Monoanion (HA⁻) H2A->HA_minus + H⁺ (pKa₁) A2_minus Dianion (A²⁻) HA_minus->A2_minus + H⁺ (pKa₂)

Caption: Stepwise dissociation of this compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Perform Potentiometric Titration (add titrant, record pH) prep_analyte->titrate prep_titrant Prepare & Standardize Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Points (1st & 2nd Derivative) plot_curve->find_ep calc_pka Calculate pKa values (pH at half-equivalence points) find_ep->calc_pka

References

Methodological & Application

Synthesis of 2,3-Naphthalenedicarboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of 2,3-naphthalenedicarboxylic acid is a critical step in the creation of advanced materials and pharmaceutical intermediates. This document provides detailed protocols and a comparative analysis of key synthetic routes from various precursors, ensuring a comprehensive understanding for practical application in a laboratory setting.

Introduction

This compound is a significant organic compound, serving as a precursor for polymers, dyes, and various pharmaceutical agents. Its rigid, planar structure and bifunctional nature make it an ideal building block in materials science and medicinal chemistry. The synthesis of this compound can be approached through several pathways, each with distinct advantages and challenges. This guide focuses on the most established and reliable methods, providing detailed experimental procedures to facilitate reproducible results.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for this compound often depends on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common methods with their respective yields and reaction conditions.

PrecursorMethodKey ReagentsTemperature (°C)PressureYield (%)Reference
2,3-DimethylnaphthaleneOxidationSodium dichromate dihydrate, Water250~600 psi87-93[1]
o-Phthalaldehyde (OPA)Multi-step SynthesisAlcohols, Maleic anhydride, Acetic anhydride, NaOH20-60 (hydrolysis)AtmosphericHigh (not specified)[2]
Alkali metal 2-naphthoatesDisproportionationCarbon monoxide (CO)< 500> 50 psigNot specified[3]
2,3-DimethylnaphthaleneOzonolysisOzone, Chloroform-30 to -25AtmosphericNot specified[4]

Detailed Experimental Protocols

Method 1: Oxidation of 2,3-Dimethylnaphthalene

This protocol is adapted from a well-established procedure and is known for its high yield and reliability.[1]

Materials:

  • 2,3-Dimethylnaphthalene (1.28 moles, 200 g)

  • Sodium dichromate dihydrate (3.14 moles, 940 g)

  • Deionized water (1.8 L)

  • 6N Hydrochloric acid

  • Autoclave (stirred or shaken)

Procedure:

  • Charge a 3.2 L autoclave with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

  • Seal the autoclave and heat it to 250°C.

  • Maintain the temperature at 250°C for 18 hours with continuous shaking. The pressure will be approximately 600 psi. If a stirred autoclave is used, the reaction time can be reduced to 3-5 hours.

  • Cool the autoclave to room temperature while continuing agitation.

  • Carefully release the pressure and open the autoclave.

  • Transfer the contents to a large vessel. Rinse the autoclave with several portions of hot water to ensure complete transfer.

  • Filter the hot mixture through a large Büchner funnel to remove the green hydrated chromium oxide. Wash the filter cake with warm water until the filtrate is colorless.

  • Combine all filtrates and acidify with 1.3 L of 6N hydrochloric acid.

  • Allow the mixture to cool to room temperature overnight to precipitate the product.

  • Collect the precipitated this compound by filtration on a large Büchner funnel.

  • Wash the product with water until the filtrate is colorless.

  • Dry the product to a constant weight in a vacuum oven at 50°C. The expected yield is 240-256 g (87-93%).

Method 2: Multi-step Synthesis from o-Phthalaldehyde (OPA)

This method provides a route from a different starting material and involves several transformations.[2]

Overview of Steps:

  • Acetalation: o-Phthalaldehyde is reacted with an alcohol in the presence of an acid catalyst.

  • Reduction: The resulting acetal is reduced.

  • Hydrolysis: The reduced product is hydrolyzed.

  • Cycloaddition: A Diels-Alder reaction is performed with maleic anhydride.

  • Dehydration: The cycloadduct is dehydrated.

  • Final Hydrolysis: The anhydride is hydrolyzed to the dicarboxylic acid.

Detailed Protocol for Final Hydrolysis Step:

  • The precursor naphthalic anhydride is added to an 8-12% sodium hydroxide solution.

  • The reaction is stirred for 2-4 hours at a temperature of 20-60°C.

  • The pH of the solution is adjusted to 5-6 with hydrochloric acid.

  • The reaction mixture is stirred, and upon completion, the precipitate is collected by suction filtration.

  • The filter cake is washed and dried to yield this compound.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes to this compound.

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_multistep Multi-step Route cluster_disproportionation Disproportionation Route 2,3-Dimethylnaphthalene 2,3-Dimethylnaphthalene This compound This compound 2,3-Dimethylnaphthalene->this compound Na2Cr2O7, H2O 250°C, 18h o-Phthalaldehyde o-Phthalaldehyde Acetal Acetal o-Phthalaldehyde->Acetal Acetalation Reduced Acetal Reduced Acetal Acetal->Reduced Acetal Reduction Hydrolyzed Product Hydrolyzed Product Reduced Acetal->Hydrolyzed Product Hydrolysis Cycloadduct Cycloadduct Hydrolyzed Product->Cycloadduct Diels-Alder (Maleic Anhydride) Naphthalic Anhydride Naphthalic Anhydride Cycloadduct->Naphthalic Anhydride Dehydration Naphthalic Anhydride->this compound Hydrolysis (NaOH) Alkali metal 2-naphthoate Alkali metal 2-naphthoate Alkali metal 2-naphthoate->this compound CO, <500°C

Caption: Synthetic pathways to this compound.

Experimental Workflow: Oxidation of 2,3-Dimethylnaphthalene

The following diagram outlines the key steps in the oxidation protocol.

Oxidation_Workflow A 1. Charge Autoclave (2,3-Dimethylnaphthalene, Na2Cr2O7, H2O) B 2. Heat and Shake (250°C, 18h) A->B C 3. Cool and Depressurize B->C D 4. Filter Mixture (Remove Chromium Oxide) C->D E 5. Acidify Filtrate (6N HCl) D->E F 6. Precipitate and Isolate Product E->F G 7. Wash and Dry Product F->G H Final Product: This compound G->H

Caption: Workflow for the oxidation of 2,3-dimethylnaphthalene.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

  • Sodium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This comprehensive guide provides researchers with the necessary information to successfully synthesize this compound. By understanding the different synthetic routes and following the detailed protocols, laboratories can efficiently produce this valuable compound for their research and development needs.

References

Application Notes and Protocols for the Synthesis of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Naphthalenedicarboxylic acid is a valuable chemical intermediate in the synthesis of fine chemicals, including liquid crystal display materials, pharmaceuticals, and dyes. This document provides detailed protocols and comparative data for two prominent methods of its synthesis: the oxidation of 2,3-dimethylnaphthalene and a multi-step synthesis commencing from o-phthalaldehyde (OPA).

Quantitative Data Summary

The yields of different synthesis routes for this compound and its immediate precursors are summarized in the table below for easy comparison.

Synthesis MethodStarting Material(s)Key Reagents/ConditionsReported YieldPurityReference
Oxidation2,3-DimethylnaphthaleneSodium dichromate dihydrate, Water, 250°C, 18h (Autoclave)87-93%-[1]
Multi-step Synthesis (Overall)o-Phthalaldehyde (OPA)Acetalation, Reduction, Hydrolysis, Cycloaddition, Dehydration, Hydrolysis~80%>95%[2]
Anhydride Formation (Intermediate Step)o-Phthalaldehyde, Maleic anhydrideTetrahydrofuran, Triethylamine, Silicon tetrachloride88%-[3]
Sustainable Route (Derivative)Dimethyl trans, trans-muconate, p-BenzoquinoneDiels-Alder, Dehydroaromatization, Hydrogenation~50% (Overall)-[4]

Experimental Protocols

Method 1: Oxidation of 2,3-Dimethylnaphthalene

This protocol is adapted from a procedure published in Organic Syntheses and illustrates a general method for preparing aromatic carboxylic acids by oxidizing the corresponding alkylarenes.[1] It is a high-yield, one-step process but requires specialized high-pressure equipment.

Materials:

  • 2,3-Dimethylnaphthalene

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Deionized water

  • 6N Hydrochloric acid (HCl)

  • An autoclave capable of being shaken or stirred at high temperatures and pressures.

Procedure:

  • Charging the Autoclave: In a 3.2 L autoclave, place 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles, a 23% excess) of sodium dichromate dihydrate, and 1.8 L of water.[1]

  • Reaction: Seal the autoclave and heat it to 250°C. The internal pressure will rise to approximately 600 psi. Maintain this temperature for 18 hours with continuous shaking or stirring.[1] Note: If a stirred or "Magne-Dash" autoclave is used, the reaction time can be reduced to 3-5 hours.[1]

  • Cooling and Depressurization: After the reaction period, cool the autoclave while continuing agitation. Once cooled, release the pressure and open the vessel.[1]

  • Isolation of Crude Product: Transfer the contents to a large vessel. Rinse the autoclave with several 500 mL portions of hot water to ensure complete transfer. Separate the green, hydrated chromium oxide precipitate by filtration through a large Büchner funnel. Wash the filter cake with warm water until the filtrate runs colorless.[1]

  • Precipitation of the Acid: Combine all the filtrates (approximately 7-8 L) and acidify with 1.3 L of 6N hydrochloric acid. Allow the mixture to cool to room temperature overnight to precipitate the this compound.[1]

  • Purification and Drying: Collect the precipitated product on a large Büchner funnel and wash with water until the filtrate is colorless. Dry the white powder to a constant weight in a vacuum oven at 50°C or by air drying.[1]

Expected Outcome:

  • Yield: 240–256 g (87–93%).[1]

  • Appearance: A white powder.

  • Melting Point: 239–241°C.[1]

Method 2: Multi-step Synthesis from o-Phthalaldehyde (OPA)

This pathway provides a rational synthetic route with high product purity and is amenable to industrial scale-up.[2] The overall process involves several distinct chemical transformations.

Overall Reaction Scheme: o-Phthalaldehyde → Phthalaldehyde monoacetal → (2-alkoxymethylphenyl)methanol → Dihydroisobenzofuran derivative → Diels-Alder Adduct → 2,3-Naphthalenedicarboxylic anhydride → this compound

Step-by-Step Outline (based on patent description[2]):

  • Acetalation: React o-phthalaldehyde with a C2-C4 alcohol in the presence of an acidic catalyst to form the corresponding phthalaldehyde monoacetal.

  • Reduction: Reduce the monoacetal using a reducing agent like sodium borohydride or potassium borohydride in tetrahydrofuran.

  • Hydrolysis & Cyclization: Acid-catalyzed hydrolysis of the reduced product followed by intramolecular cyclization yields a dihydroisobenzofuran derivative.

  • Cycloaddition (Diels-Alder Reaction): React the dihydroisobenzofuran derivative with maleic anhydride in an organic solvent such as toluene or xylene. This [4+2] cycloaddition is a key ring-forming step.

  • Dehydration: Treat the Diels-Alder adduct with a dehydrating agent like acetic anhydride or concentrated sulfuric acid to form 2,3-naphthalenedicarboxylic anhydride.

  • Hydrolysis: Hydrolyze the resulting anhydride using a sodium hydroxide solution, followed by acidification with hydrochloric acid to a pH of 5-6, to yield the final product, this compound.

Expected Outcome:

  • Overall Yield: Approximately 80%.[2]

  • Purity: Can reach 95%.[2]

Visualizations

Experimental Workflow: Oxidation of 2,3-Dimethylnaphthalene

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation cluster_final Final Product start Charge Autoclave: - 2,3-Dimethylnaphthalene - Sodium Dichromate - Water react Heat to 250°C Shake for 18 hours start->react cool Cool and Depressurize react->cool filter Filter to remove Cr₂O₃ cool->filter acidify Acidify Filtrate with HCl filter->acidify precipitate Cool Overnight to Precipitate acidify->precipitate collect Collect Product by Filtration precipitate->collect dry Wash with Water and Dry collect->dry product This compound (Yield: 87-93%) dry->product

Caption: Workflow for the oxidation of 2,3-dimethylnaphthalene.

Signaling Pathway: Multi-step Synthesis from OPA

G OPA o-Phthalaldehyde (OPA) Monoacetal Phthalaldehyde Monoacetal OPA->Monoacetal Acetalation Alcohol (2-alkoxymethylphenyl) methanol Monoacetal->Alcohol Reduction Dihydrofuran Dihydroisobenzofuran derivative Alcohol->Dihydrofuran Hydrolysis & Cyclization Adduct Diels-Alder Adduct Dihydrofuran->Adduct Cycloaddition (+ Maleic Anhydride) Anhydride 2,3-Naphthalenedicarboxylic Anhydride Adduct->Anhydride Dehydration FinalProduct 2,3-Naphthalenedicarboxylic Acid Anhydride->FinalProduct Hydrolysis

Caption: Reaction pathway for synthesis from o-phthalaldehyde.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 2,3-Naphthalenedicarboxylic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Naphthalenedicarboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Naphthalenedicarboxylic acids (NDCs) are a family of rigid and aromatic linkers that have been successfully employed in the synthesis of robust MOFs with high surface areas and tunable pore sizes, making them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[1]

While the 2,6-isomer of naphthalenedicarboxylic acid (2,6-NDC) is more commonly reported in the scientific literature, the 2,3-isomer (2,3-NDC) presents unique geometric and electronic properties that can lead to the formation of novel MOF structures with distinct characteristics. The angular disposition of the carboxylate groups in 2,3-NDC, in contrast to the linear arrangement in 2,6-NDC, can induce different coordination environments and framework topologies. These structural variations can, in turn, influence the material's properties and performance in various applications.

These application notes provide an overview of the use of this compound as a linker in MOF synthesis and explore its potential applications, with a focus on drug delivery. Due to the limited specific data on 2,3-NDC MOFs in the current body of literature, information from the closely related and extensively studied 2,6-NDC isomer is included for comparative purposes and to illustrate the potential of this class of linkers.

Key Applications of Naphthalenedicarboxylic Acid-Based MOFs

MOFs synthesized from naphthalenedicarboxylic acids have shown promise in several key areas:

  • Gas Storage and Separation: The inherent porosity and high surface area of NDC-based MOFs make them excellent candidates for storing gases such as hydrogen, methane, and carbon dioxide. The ability to functionalize the naphthalene ring can further enhance selectivity for specific gases.[2]

  • Catalysis: The metallic nodes and the organic linkers within the MOF structure can both act as catalytic sites. NDC-based MOFs have been investigated as heterogeneous catalysts for various organic transformations.[3][4]

  • Luminescent Sensing: Lanthanide-based MOFs incorporating naphthalenedicarboxylic acid often exhibit luminescent properties.[5] This luminescence can be quenched or enhanced in the presence of specific analytes, forming the basis for sensitive and selective chemical sensors.

  • Drug Delivery: The high pore volume and biocompatibility of certain NDC-based MOFs make them attractive nanocarriers for the encapsulation and controlled release of therapeutic agents.[6][7][8] The tunable pore size allows for the loading of a variety of drug molecules.[9][10]

Experimental Protocols

The solvothermal method is a common and effective technique for the synthesis of crystalline MOFs from naphthalenedicarboxylic acid linkers.[1] This method involves heating the reactants in a sealed vessel under autogenous pressure, which facilitates the crystallization of the MOF.

General Workflow for Solvothermal Synthesis of NDC-Based MOFs

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Purification metal_salt Dissolve Metal Salt in Solvent combine Combine Solutions metal_salt->combine ndc_linker Dissolve 2,3-NDC in Solvent ndc_linker->combine sonicate Sonicate Mixture combine->sonicate heat Heat in Sealed Autoclave sonicate->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry

Caption: General workflow for the solvothermal synthesis of NDC-based MOFs.

Protocol 1: Synthesis of a Generic 2,3-NDC-Based MOF (Hypothetical)

This protocol is a generalized procedure based on common practices for NDC-MOF synthesis and should be optimized for specific metal-linker combinations.

Materials:

  • This compound (2,3-NDC)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of the chosen metal salt in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 0.1°C/min.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80°C overnight.

Protocol 2: Characterization of Synthesized MOFs

Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Protocol: A small amount of the dried MOF powder is gently ground and mounted on a zero-background sample holder. The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation. The experimental pattern is then compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature.[1]

Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and identify the temperature at which solvent molecules are removed and the framework decomposes.

  • Protocol: An accurately weighed sample of the MOF (typically 5-10 mg) is placed in a TGA crucible. The sample is heated under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss is recorded as a function of temperature.[1]

Gas Sorption Analysis:

  • Purpose: To determine the surface area and pore size distribution of the MOF.

  • Protocol: A degassed sample of the MOF is analyzed using a gas sorption analyzer. Nitrogen adsorption-desorption isotherms are typically measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.

Quantitative Data for NDC-Based MOFs

The following table summarizes key quantitative data for various MOFs synthesized using naphthalenedicarboxylic acid linkers. Note the prevalence of the 2,6-NDC isomer in the literature. Data for 2,3-NDC based MOFs is limited and will be updated as it becomes available.

MOF Name/FormulaLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightReference
MOF-2051,3,5-Benzenetribenzoate & 1-aminonaphthalene-3,7-dicarboxylateZn4460-Gas Storage[2]
MOF-205-NH₂1,3,5-Benzenetribenzoate & 1-aminonaphthalene-3,7-dicarboxylateZn4330-Enhanced H₂ Adsorption[2]
[Nd(ndc)₁.₅(DMF)₂]2,6-NDCNd149.62-Gas Sorption[11]
Fe-NDC-M2,6-NDCFe-BJH ads. pore diameter: 14.85 nmDrug Delivery[9]
Fe-NDC-O2,6-NDCFe-BJH ads. pore diameter: 13.93 nmDrug Delivery[9]
Ni-NDC2,6-NDCNi--Electrocatalysis[12]
Co(1,4-NDC)1,4-NDCCo820-Hydrogen Generation[12]
Ni(1,4-NDC)1,4-NDCNi770-Hydrogen Generation[12]

Application Focus: Drug Delivery

The high loading capacity and tunable release kinetics of MOFs make them excellent candidates for drug delivery systems.[7][8][10] The general workflow for utilizing a 2,3-NDC-based MOF for drug delivery is outlined below.

G cluster_synthesis MOF Preparation cluster_loading Drug Encapsulation cluster_delivery Controlled Release synthesis Synthesize 2,3-NDC MOF activation Activate MOF (Solvent Removal) synthesis->activation loading Immerse Activated MOF in Drug Solution activation->loading drug_sol Prepare Drug Solution drug_sol->loading isolation Isolate & Dry Drug-Loaded MOF loading->isolation formulation Formulate Drug-Loaded MOF isolation->formulation release Triggered Release at Target Site (e.g., pH) formulation->release effect Therapeutic Effect release->effect

Caption: Workflow for drug delivery using a 2,3-NDC-based MOF.

Protocol 3: Drug Loading into a 2,3-NDC-Based MOF (General Procedure)

Materials:

  • Activated 2,3-NDC-based MOF

  • Therapeutic drug (e.g., Ibuprofen, 5-Fluorouracil)

  • Appropriate solvent for the drug (e.g., Ethanol, water)

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration.

  • Accurately weigh a sample of the activated 2,3-NDC-based MOF and place it in a vial.

  • Add a specific volume of the drug solution to the vial containing the MOF.

  • Seal the vial and stir the mixture at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC to measure the decrease in drug concentration.

Future Perspectives

While the exploration of this compound as a linker in MOF chemistry is still in its early stages compared to its isomers, its unique geometry holds significant potential for the creation of novel materials with tailored properties. Further research is needed to synthesize and characterize a wider range of 2,3-NDC-based MOFs and to explore their performance in various applications. Of particular interest will be comparative studies with other NDC isomers to elucidate the structure-property relationships governed by the linker geometry. For drug development professionals, the potential for creating new delivery platforms with unique release profiles based on the specific topology of 2,3-NDC MOFs warrants further investigation.

References

High-Performance Polymers Derived from 2,3-Naphthalenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based dicarboxylic acids serve as critical building blocks for a variety of high-performance polymers, imparting enhanced thermal stability, mechanical strength, and chemical resistance due to the rigid, aromatic nature of the naphthalene moiety. While the 2,6- and 2,7-isomers of naphthalenedicarboxylic acid have been extensively studied for the synthesis of commercially significant polymers like poly(ethylene naphthalate) (PEN), the utilization of 2,3-naphthalenedicarboxylic acid in high-performance polymers is less documented in readily available literature.

This document provides detailed application notes and protocols for a class of high-performance aromatic polyamides synthesized from a derivative of this compound: 4,4′-(2,3-naphthalenedioxy)dibenzoic acid . While direct experimental data on polyesters and polyimides derived from this compound is limited, this document will also provide generalized synthetic strategies and expected property profiles based on analogous polymer systems.

I. Aromatic Polyamides from a 2,3-Naphthalenedioxy Derivative

A series of novel aromatic polyamides have been synthesized through the direct polycondensation of 4,4′-(2,3-naphthalenedioxy)dibenzoic acid with various aromatic diamines.[1] These polymers exhibit excellent thermal stability, high tensile strength, and good solubility in polar aprotic solvents, making them suitable for applications requiring high-performance films and coatings.

Data Presentation

The following tables summarize the quantitative data for these ortho-linked aromatic polyamides.

Table 1: Synthesis and Inherent Viscosity of Polyamides from 4,4′-(2,3-naphthalenedioxy)dibenzoic Acid [1]

DiamineInherent Viscosity (dL/g)¹
4,4'-Oxydianiline (ODA)1.85
4,4'-Sulfonyldianiline0.74
4,4'-Methylenedianiline1.33
p-Phenylenediamine2.10
m-Phenylenediamine1.58
2,2-Bis[4-(4-aminophenoxy)phenyl]propane1.12
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane0.98
3,4'-Oxydianiline1.22

¹ Measured in N-methyl-2-pyrrolidone (NMP) at a concentration of 0.5 g/dL at 30°C.

Table 2: Mechanical Properties of Polyamide Films Cast from Solution [1]

DiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA)1082.412
4,4'-Sulfonyldianiline1152.88
4,4'-Methylenedianiline1102.510
m-Phenylenediamine1052.315
2,2-Bis[4-(4-aminophenoxy)phenyl]propane952.125
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane902.082
3,4'-Oxydianiline1022.262

Table 3: Thermal Properties of Polyamides from 4,4′-(2,3-naphthalenedioxy)dibenzoic Acid [1]

DiamineGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C, N2)10% Weight Loss Temperature (°C, Air)
4,4'-Oxydianiline (ODA)260530523
4,4'-Sulfonyldianiline255510505
4,4'-Methylenedianiline248525518
p-PhenylenediamineNot Observed528520
m-Phenylenediamine235515510
2,2-Bis[4-(4-aminophenoxy)phenyl]propane210480475
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane225500495
3,4'-Oxydianiline183468462
Experimental Protocols

Protocol 1: Synthesis of 4,4′-(2,3-naphthalenedioxy)dibenzoic Acid [1]

This protocol details the synthesis of the diacid monomer from 2,3-dihydroxynaphthalene and p-fluorobenzonitrile.

  • Step 1: Synthesis of 4,4′-(2,3-naphthalenedioxy)dibenzonitrile.

    • To a 100 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add 2,3-dihydroxynaphthalene (1.60 g, 10 mmol), p-fluorobenzonitrile (2.66 g, 22 mmol), potassium carbonate (3.04 g, 22 mmol), and N,N-dimethylformamide (DMF, 20 mL).

    • Heat the reaction mixture to 120°C and maintain for 8 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature and pour it into 200 mL of methanol.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from DMF/water to obtain the pure dinitrile.

  • Step 2: Hydrolysis to 4,4′-(2,3-naphthalenedioxy)dibenzoic Acid.

    • In a 100 mL flask, suspend the dinitrile (3.60 g, 10 mmol) in a solution of potassium hydroxide (5.61 g, 100 mmol) in 40 mL of ethylene glycol.

    • Heat the mixture to reflux for 10 hours.

    • Cool the reaction mixture and pour it into 300 mL of water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

    • Collect the precipitated white solid by filtration, wash thoroughly with water, and dry in a vacuum oven at 100°C.

Protocol 2: Synthesis of Aromatic Polyamides by Direct Polycondensation [1]

This protocol describes the polymerization of the diacid monomer with an aromatic diamine (e.g., 4,4'-oxydianiline).

  • To a 50 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4′-(2,3-naphthalenedioxy)dibenzoic acid (0.3984 g, 1 mmol), 4,4'-oxydianiline (0.2002 g, 1 mmol), N-methyl-2-pyrrolidone (NMP, 4 mL), pyridine (0.6 mL), and calcium chloride (0.3 g).

  • Stir the mixture at room temperature until all components are dissolved.

  • Cool the solution to 0°C in an ice bath and add triphenyl phosphite (0.6 mL, 2.2 mmol) dropwise.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 3 hours under a nitrogen atmosphere.

  • Pour the resulting viscous polymer solution into 300 mL of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash with hot methanol and water, and dry in a vacuum oven at 80°C.

Visualizations

Polyamide_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization M1 2,3-Dihydroxynaphthalene + p-Fluorobenzonitrile M2 4,4'-(2,3-Naphthalenedioxy)dibenzonitrile M1->M2 Nucleophilic Substitution M3 4,4'-(2,3-Naphthalenedioxy)dibenzoic Acid M2->M3 Alkaline Hydrolysis P1 Diacid Monomer (M3) + Aromatic Diamine P2 Polyamide Solution P1->P2 Direct Polycondensation P3 Precipitated Polyamide P2->P3 Precipitation in Methanol

Caption: Workflow for the synthesis of aromatic polyamides.

II. Polyesters and Polyimides from this compound: A Prospective Outlook

Polyesters

The synthesis of polyesters from this compound would typically involve a melt or solution polycondensation with a diol, such as ethylene glycol or 1,4-butanediol. The resulting polymers, poly(alkylene 2,3-naphthalate)s, would be expected to exhibit high glass transition temperatures and good thermal stability, though likely lower than their 2,6- and 2,7-naphthalate counterparts due to the less linear "kinked" structure introduced by the 2,3-linkage. This non-linearity might also lead to amorphous or semi-crystalline materials with potentially enhanced solubility.

Generalized Protocol for Melt Polycondensation of this compound with a Diol:

  • Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with this compound, a molar excess of the diol (e.g., ethylene glycol, molar ratio 1:2.2), and a suitable catalyst (e.g., antimony trioxide).

  • Heat the mixture under a slow nitrogen stream to 190-220°C to initiate esterification, collecting the water byproduct.

  • Once the theoretical amount of water is collected, gradually increase the temperature to 240-280°C and apply a vacuum to remove the excess diol and drive the polycondensation reaction.

  • Continue the reaction until the desired melt viscosity is achieved, as indicated by the stirrer torque.

  • Extrude the molten polymer into a water bath to quench and solidify, followed by pelletization.

Polyester_Synthesis_Pathway Monomer This compound + Diol (e.g., Ethylene Glycol) Esterification Esterification (Water Removal) Monomer->Esterification Polycondensation Polycondensation (Diol Removal under Vacuum) Esterification->Polycondensation Polyester Poly(alkylene 2,3-naphthalate) Polycondensation->Polyester

Caption: Generalized pathway for polyester synthesis.

Polyimides

For the synthesis of polyimides, this compound would first need to be converted to its corresponding dianhydride, 2,3-naphthalenedicarboxylic dianhydride. This monomer could then be reacted with various aromatic diamines in a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.

The resulting polyimides would be expected to possess high thermal stability and good mechanical properties. The ortho-catenation of the imide rings might lead to increased solubility in organic solvents compared to polyimides derived from more linear dianhydrides.

Generalized Protocol for Polyimide Synthesis:

  • Dianhydride Synthesis: Convert this compound to 2,3-naphthalenedicarboxylic dianhydride via dehydration, for example, by refluxing in acetic anhydride.

  • Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve an aromatic diamine in a polar aprotic solvent (e.g., NMP or DMAc). Gradually add an equimolar amount of 2,3-naphthalenedicarboxylic dianhydride to the stirred solution at room temperature. Continue stirring for several hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat in a stepwise manner to temperatures up to 300-350°C to effect cyclodehydration and form the polyimide film.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature or with gentle heating to induce imidization. Precipitate the resulting polyimide in a non-solvent like methanol.

Polyimide_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization_Imidization Polymerization & Imidization M1 This compound M2 2,3-Naphthalenedicarboxylic Dianhydride M1->M2 Dehydration P1 Dianhydride (M2) + Aromatic Diamine P2 Poly(amic acid) Solution P1->P2 Polyaddition in Polar Solvent P3 Polyimide P2->P3 Thermal or Chemical Imidization

Caption: General workflow for the synthesis of polyimides.

III. Potential Applications

Based on the properties of the documented polyamides and the expected characteristics of polyesters and polyimides derived from this compound, potential applications for these high-performance polymers include:

  • Advanced Composites: The high strength and thermal stability of these polymers make them suitable as matrix resins for fiber-reinforced composites in the aerospace and automotive industries.

  • High-Temperature Adhesives and Coatings: Their thermal resistance and good solubility could be advantageous for applications as adhesives and protective coatings in harsh environments.

  • Membranes for Gas Separation: The introduction of the naphthalene moiety can influence the free volume and chain packing of the polymers, suggesting potential for use in membrane-based gas separations.

  • Flexible Electronics: Organo-soluble polyimides with good thermal and mechanical properties are sought after for flexible substrates in printed circuit boards and displays.

Conclusion

While the direct synthesis and characterization of a broad range of high-performance polymers from this compound remains an area for further exploration, the data available for closely related polyamide systems demonstrate the potential of the 2,3-naphthalene moiety to impart desirable properties such as high thermal stability, good mechanical strength, and enhanced solubility. The provided protocols and prospective analyses offer a foundation for researchers to investigate the synthesis and application of novel polyesters, polyamides, and polyimides derived from this versatile monomer.

References

Derivatization of 2,3-Naphthalenedicarboxylic Acid: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Naphthalenedicarboxylic acid is a versatile aromatic dicarboxylic acid that serves as a valuable building block for the synthesis of a wide range of derivatives with significant applications in medicinal chemistry, materials science, and diagnostics. Its rigid, planar naphthalene core provides a unique scaffold for the development of novel compounds with tailored electronic and biological properties. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of its anhydride, esters, imides, and amides, and highlighting their applications in drug discovery and development.

I. Synthesis of Key Intermediates and Derivatives

The derivatization of this compound typically begins with the formation of its anhydride, a highly reactive intermediate that readily undergoes reactions with various nucleophiles.

Synthesis of 2,3-Naphthalenedicarboxylic Anhydride

2,3-Naphthalenedicarboxylic anhydride is a crucial precursor for the synthesis of imides and other derivatives. It can be synthesized from this compound via dehydration or from other starting materials through multi-step reactions.

Protocol 1: Dehydration of this compound

This protocol describes the synthesis of 2,3-naphthalenedicarboxylic anhydride by the dehydration of this compound using a strong dehydrating agent like concentrated sulfuric acid.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a suitable reaction vessel, add concentrated sulfuric acid.

  • Portion-wise, add this compound to the concentrated sulfuric acid while controlling the temperature to approximately 30°C. The mass ratio of the acid to concentrated sulfuric acid should be 1:1.2.

  • After the addition is complete, stir the mixture for 5 hours.

  • Slowly add a volume of water equal to the volume of concentrated acid used and continue stirring for an additional 20 minutes.

  • Collect the precipitated 2,3-naphthalenedicarboxylic anhydride by filtration.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundConcentrated H₂SO₄50795[1]
Oxo acid anhydrideConcentrated H₂SO₄~305Not Specified[1]

Protocol 2: Synthesis from o-Phthalaldehyde and Maleic Anhydride

This protocol outlines a multi-step synthesis of 2,3-naphthalenedicarboxylic anhydride starting from o-phthalaldehyde and maleic anhydride.[1]

Materials:

  • o-Phthalaldehyde

  • Maleic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • cat-1 (catalyst, specific structure not provided in the source)

  • Triethylamine

  • Silicon tetrachloride

  • Diatomaceous earth

Procedure:

  • To a reactor, add anhydrous THF, cat-1 (0.05 mol), maleic anhydride (1 mol), and o-phthalaldehyde (1.5 mol). The mass ratio of THF to maleic anhydride should be 1.5:1.

  • Add triethylamine (5 mol) and cool the reaction mixture to below -40°C.

  • Add silicon tetrachloride (4 mol) dropwise to the reaction system and maintain the temperature at -40°C for 4 hours.

  • Heat the mixture to reflux for 20 hours.

  • After the reaction is complete, concentrate the solution.

  • Filter the concentrated solution through diatomaceous earth.

  • The light yellow solid of 2,3-naphthalenedicarboxylic anhydride is obtained by precipitation, filtration, recrystallization, and drying.

Quantitative Data:

Starting MaterialsKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
o-Phthalaldehyde, Maleic anhydrideTriethylamine, SiCl₄-40 then reflux4 then 2088[1]
Synthesis of this compound Esters

Ester derivatives of this compound are valuable intermediates and can be synthesized via Fischer esterification.

Protocol 3: Fischer Esterification of this compound

This general protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated H₂SO₄, TsOH)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data: Specific yield data for the esterification of this compound was not found in the provided search results. The following table provides general information.

DerivativeReagentsGeneral ConditionsTypical Yield (%)
Dimethyl 2,3-naphthalenedicarboxylateMethanol, Acid catalystRefluxHigh
Diethyl 2,3-naphthalenedicarboxylateEthanol, Acid catalystRefluxHigh
Synthesis of N-Substituted 2,3-Naphthalimides

N-substituted 2,3-naphthalimides are a prominent class of derivatives with significant applications as fluorescent probes and in drug development. They are typically synthesized by the condensation of 2,3-naphthalenedicarboxylic anhydride with a primary amine.

Protocol 4: Synthesis of N-Aryl-2,3-Naphthalimides

This protocol describes the synthesis of N-aryl-2,3-naphthalimides.[2]

Materials:

  • Substituted 2,3-naphthalic anhydride

  • p-Phenylenediamine

  • Pyridine

Procedure:

  • In a round-bottom flask, dissolve the substituted 2,3-naphthalic anhydride and p-phenylenediamine in pyridine.

  • Reflux the mixture for 12 hours.

  • After cooling, the product can be isolated by precipitation upon addition of a non-solvent or by removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Specific yields for N-aryl-2,3-naphthalimides were not detailed in the provided search results. The following table provides a general overview.

Starting MaterialsSolventGeneral ConditionsProduct Class
2,3-Naphthalenedicarboxylic anhydride, Primary amineAcetic acid or PyridineRefluxN-substituted 2,3-naphthalimide

II. Applications in Research and Drug Development

Derivatives of this compound have shown promise in various areas of research and drug development, primarily due to their unique structural and photophysical properties.

Naphthalimide Derivatives as Anticancer Agents

Naphthalimide derivatives, particularly those of the 1,8-isomer, are known to exhibit potent anticancer activity. Their planar structure allows them to intercalate into DNA, disrupting DNA replication and transcription, and leading to cell cycle arrest and apoptosis.[3] While much of the research has focused on 1,8-naphthalimides, the principles of DNA intercalation and topoisomerase inhibition are applicable to the 2,3-isomers as well.

Mechanism of Action:

  • DNA Intercalation: The planar aromatic ring system of naphthalimides can insert between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with the binding of DNA polymerases and topoisomerases.

  • Topoisomerase Inhibition: Some naphthalimide derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately cell death.

Quantitative Data on Biological Activity (Primarily 1,8-Naphthalimide Derivatives):

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Naphthalimide-polyamine conjugatesK562 (Leukemia)VariesDNA intercalation, Apoptosis induction[4]
Naphthalimide-diamine conjugatesHCT116 (Colon)Potent activityG2/M phase arrest, Apoptosis induction[4]
Fused thiazole naphthalimideSMMC-7721 (Hepatoma)Potent activityG2/M phase arrest
Naphthalimide Derivatives as Fluorescent Probes

The inherent fluorescence of the naphthalimide scaffold makes its derivatives excellent candidates for the development of fluorescent probes for biological imaging and sensing. The photophysical properties of these probes can be tuned by modifying the substituents on the naphthalene ring and the imide nitrogen.

Applications:

  • Cell Imaging: Naphthalimide-based probes have been developed for imaging various cellular components and processes, including lysosomes.[5]

  • Ion Sensing: These probes can be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions, such as Fe³⁺, allowing for their detection in biological and environmental samples.[5]

Quantitative Data on Fluorescent Properties (N-Aryl-2,3-Naphthalimides): [2]

DerivativeExcitation Max (nm)Emission Max (nm)Application
F-OCH₃Not specifiedBroad emission 400-700White-light emission
F-2OCH₃Not specifiedBroad emission 400-700White-light emission
Cl-NH₂Not specifiedBroad emission 400-700White-light emission
NO₂/Cl-NH₂Not specifiedBroad emission 400-700White-light emission
Other Biological Activities

Derivatives of naphthalenedicarboxylic acids have also been investigated for other therapeutic applications. For instance, a naphthalimide derivative has been shown to reduce platelet activation and thrombus formation by suppressing Glycoprotein VI (GPVI) signaling, suggesting its potential as an antiplatelet agent.[3][6] Furthermore, Naphthalene-2,3-dicarboxaldehyde has been identified as a fungal aspartate-semialdehyde dehydrogenase (ASADH) inhibitor with antifungal activity against Candida albicans.[7]

Quantitative Data on Other Biological Activities:

DerivativeTargetActivityIC₅₀ / MICReference
Naphthalimide derivative (compound 5)Platelet GPVI signalingInhibition of platelet aggregation5-10 µM (inhibition)[3][6]
Naphthalene-2,3-dicarboxaldehydeFungal ASADHAntifungalIC₅₀: 58.2 µM; MIC: 12 µg/mL[7]

III. Visualizing Reaction Pathways and Workflows

General Derivatization Pathway of this compound

G A 2,3-Naphthalenedicarboxylic Acid B 2,3-Naphthalenedicarboxylic Anhydride A->B Dehydration (e.g., H₂SO₄) D 2,3-Naphthalenedicarboxylic Acid Esters A->D + R-OH, H⁺ (Fischer Esterification) E 2,3-Naphthalenediamides A->E + R₂NH, Coupling Agent C N-Substituted 2,3-Naphthalimides B->C + R-NH₂ (e.g., in Pyridine)

Caption: General derivatization pathways of this compound.

Workflow for Synthesis and Biological Evaluation of Naphthalimide Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,3-Naphthalenedicarboxylic Anhydride Synthesis B N-Substituted Naphthalimide Synthesis A->B C Purification and Characterization (NMR, MS) B->C D In vitro Cytotoxicity Assays (e.g., MTT) C->D Lead Compounds E Mechanism of Action Studies (e.g., DNA intercalation, Enzyme inhibition) D->E F Cellular Imaging Studies (for fluorescent derivatives) E->F

Caption: Workflow for the synthesis and biological evaluation of naphthalimide derivatives.

Signaling Pathway Inhibition by a Naphthalimide Derivative

G A Collagen B GPVI Receptor A->B binds C Src Family Kinases (Fyn, Lyn) B->C activates D Syk Kinase C->D phosphorylates E PLCγ2 D->E activates F Platelet Activation (Aggregation, Granule Release) E->F leads to G Naphthalimide Derivative (Compound 5) G->B inhibits signaling

Caption: Inhibition of GPVI-mediated platelet activation by a naphthalimide derivative.[3]

References

Application Notes and Protocols for the Study of 2,3-Naphthalenedicarboxylic Acid Self-Assembly on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for investigating the self-assembly of 2,3-naphthalenedicarboxylic acid on various surfaces. While specific experimental data for the self-assembly of this compound is limited in the current scientific literature, this document outlines the fundamental techniques and expected data outputs based on studies of analogous aromatic carboxylic acids.

Introduction to this compound and its Self-Assembly

This compound (2,3-NDA) is an organic molecule with a naphthalene core and two adjacent carboxylic acid functional groups.[1] This molecular structure offers significant potential for the formation of ordered two-dimensional supramolecular networks on various substrates through hydrogen bonding between the carboxylic acid moieties. The self-assembly of such molecules is of great interest for applications in surface patterning, the creation of templates for further molecular organization, and the development of novel functional surfaces for sensors and biocompatible materials.

The study of 2,3-NDA self-assembly typically involves high-resolution surface science techniques to characterize the molecular ordering, interactions with the substrate, and the influence of environmental factors such as temperature and solvent.

Key Experimental Techniques

The investigation of 2,3-NDA self-assembly on surfaces relies on a suite of powerful analytical techniques capable of providing structural and chemical information at the nanoscale.

  • Scanning Tunneling Microscopy (STM): STM is a primary tool for visualizing the self-assembled structures of 2,3-NDA on conductive surfaces with sub-molecular resolution. It allows for the direct observation of molecular arrangement, lattice parameters, and domain boundaries.

  • Atomic Force Microscopy (AFM): AFM can be used to study the morphology of 2,3-NDA assemblies on both conductive and insulating substrates. It is particularly useful for investigating thicker molecular films and their mechanical properties.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the adsorbed molecules and the substrate. This technique can confirm the presence of the carboxylic acid groups and their interaction with the surface.

Generalized Experimental Protocols

The following are generalized protocols for studying the self-assembly of 2,3-NDA. Specific parameters should be optimized based on the substrate and the desired experimental outcome.

Substrate Preparation

Clean and atomically flat surfaces are crucial for reproducible self-assembly studies.

  • For Metallic Surfaces (e.g., Au(111), Ag(111), Cu(111)):

    • The single-crystal substrate is subjected to multiple cycles of argon ion sputtering to remove surface contaminants.

    • Following sputtering, the crystal is annealed at high temperature (e.g., 500-800 °C) to restore a well-ordered, crystalline surface.

    • The cleanliness and order of the surface are verified by STM or Low-Energy Electron Diffraction (LEED).

  • For Highly Oriented Pyrolytic Graphite (HOPG):

    • A fresh surface is prepared by mechanical cleavage using adhesive tape immediately before introduction into the vacuum chamber or solution.

Molecular Deposition

2,3-NDA can be deposited onto the prepared substrates using one of the following methods:

  • Organic Molecular Beam Epitaxy (OMBE) in Ultra-High Vacuum (UHV):

    • A small quantity of 2,3-NDA powder is placed in a Knudsen cell or a similar evaporator.

    • The evaporator is heated to a temperature sufficient to cause sublimation of the molecules (typically 150-250 °C, depending on the desired deposition rate).

    • The sublimed molecules are deposited onto the substrate, which can be held at a specific temperature to influence the self-assembly process.

  • Solution Deposition (for liquid-solid interface studies):

    • A dilute solution of 2,3-NDA is prepared in a suitable solvent (e.g., fatty acids like heptanoic or nonanoic acid).

    • A droplet of the solution is applied to the freshly prepared substrate surface.

    • The self-assembly process at the liquid-solid interface is then imaged in situ using STM or AFM.

Characterization
  • STM Imaging:

    • The sample with the deposited molecules is transferred to the STM stage.

    • Imaging is typically performed at low temperatures (e.g., 77 K or 5 K) to minimize thermal drift and enhance image stability.

    • Tunneling parameters (bias voltage and tunneling current) are optimized to achieve high-resolution images of the molecular adlayer.

  • AFM Imaging:

    • The sample is mounted on the AFM stage.

    • Imaging is performed in either contact or non-contact mode, depending on the fragility of the self-assembled layer.

    • Image analysis is used to determine the height, domain size, and morphology of the molecular structures.

  • XPS Analysis:

    • The sample is irradiated with X-rays in an XPS system.

    • The kinetic energy of the emitted photoelectrons is analyzed to generate spectra.

    • The C 1s, O 1s, and relevant substrate core-level spectra are recorded to determine the chemical composition and bonding environment.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be obtained from the experimental investigation of 2,3-NDA self-assembly.

ParameterSurfaceValueTechniqueReference
Lattice Parameters
aAu(111)Data not availableSTM
bAu(111)Data not availableSTM
Angle (γ)Au(111)Data not availableSTM
aHOPGData not availableSTM
bHOPGData not availableSTM
Angle (γ)HOPGData not availableSTM
Molecular Density
Molecules/nm²Au(111)Data not availableSTM
Molecules/nm²HOPGData not availableSTM
Binding Energies
C 1s (COOH)Au(111)Data not availableXPS
O 1sAu(111)Data not availableXPS

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for studying the self-assembly of this compound on a metallic surface in UHV.

experimental_workflow cluster_prep Substrate Preparation cluster_depo Molecular Deposition cluster_char Characterization Sputtering Ar+ Sputtering Annealing High-Temp Annealing Sputtering->Annealing Verification STM/LEED Verification Annealing->Verification Evaporation OMBE of 2,3-NDA Verification->Evaporation STM_imaging STM Imaging Evaporation->STM_imaging XPS_analysis XPS Analysis Evaporation->XPS_analysis

UHV Experimental Workflow
Logical Relationship of Self-Assembly Factors

The formation of ordered molecular structures is governed by a delicate balance of intermolecular and molecule-substrate interactions.

logical_relationship Interactions Driving Forces for Self-Assembly Intermolecular Intermolecular Interactions (H-Bonding, van der Waals) Interactions->Intermolecular MoleculeSubstrate Molecule-Substrate Interactions (Chemisorption, Physisorption) Interactions->MoleculeSubstrate Outcome Resulting Supramolecular Structure (Lattice, Domain Size, Defects) Intermolecular->Outcome MoleculeSubstrate->Outcome

Factors Influencing Self-Assembly

Applications in Drug Development and Materials Science

The controlled self-assembly of molecules like 2,3-NDA on surfaces opens up possibilities for various applications relevant to drug development and materials science:

  • Biocompatible Coatings: Creating well-defined molecular surfaces can be a step towards developing biocompatible coatings for medical implants, influencing protein adsorption and cellular interaction.

  • Drug Delivery: Functionalized surfaces with ordered molecular arrays could serve as platforms for the controlled attachment and release of therapeutic agents.

  • Biosensors: The specific binding of biomolecules to a functionalized surface can be detected through changes in the surface properties, forming the basis of highly sensitive biosensors.

  • Organic Electronics: The creation of ordered organic thin films is a fundamental requirement for the development of organic electronic devices.

Further research into the self-assembly of this compound and similar molecules will undoubtedly uncover new opportunities for the rational design of functional surfaces with tailored properties.

References

Application Notes and Protocols for Solvothermal Synthesis with 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1][2] Naphthalenedicarboxylic acids (NDCs) are a family of rigid and aromatic linkers that can be utilized in the synthesis of robust MOFs.[1]

This document provides detailed application notes and protocols for the solvothermal synthesis of coordination polymers and aims to guide the synthesis of MOFs using 2,3-naphthalenedicarboxylic acid. It is important to note that while the principles of solvothermal synthesis are broadly applicable, the available scientific literature on MOFs synthesized specifically from this compound is limited compared to its isomers, such as 2,6-naphthalenedicarboxylic acid. Therefore, this document will provide a general framework for solvothermal synthesis, present the available data for this compound-based structures, and offer comparative data from other NDC isomers to guide researchers in developing specific protocols.

Solvothermal Synthesis: An Overview

Solvothermal synthesis is a widely used method for the preparation of MOFs.[2] The process involves heating a solution of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of the desired MOF structure. Key parameters influencing the outcome of the synthesis include the choice of metal source and organic linker, the solvent system, the reaction temperature and time, and the presence of modulators.[2]

Experimental Protocols

While specific, reproducible protocols for the solvothermal synthesis of highly porous MOFs from this compound are not extensively reported, the following generalized protocol can serve as a starting point for experimentation. Researchers should anticipate the need for optimization of parameters such as reactant ratios, temperature, and reaction time.

General Protocol for Solvothermal Synthesis of a Zinc-based Coordination Polymer with this compound

This protocol is adapted from general procedures for the synthesis of zinc-based coordination polymers.[3]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₁₂H₈O₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in a programmable oven to 120 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product under vacuum.

Characterization:

The synthesized material should be characterized to determine its structure, purity, and properties. Standard characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.[2]

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the carboxylate groups to the metal centers.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the material.

Data Presentation

Due to the limited availability of quantitative data for MOFs synthesized from this compound, the following table presents available structural information for a zinc-based coordination polymer and compares it with data for MOFs synthesized from other naphthalenedicarboxylic acid isomers to provide context.

PropertyZinc Coordination Polymer with 2,3-NDC[3]
Chemical Formula {[Zn₂(H₂O)(2,3-ndc)₂(tpcb)]}n
Crystal System Monoclinic
Space Group C2/c
Metal Ion Zinc (II)
Organic Linker This compound
BET Surface Area Not Reported
Pore Volume Not Reported

Table 1: Structural Information for a Coordination Polymer Synthesized with this compound. "ndc" stands for naphthalenedicarboxylate and "tpcb" for tetrakis(4-pyridyl)cyclobutane.

Visualizations

Experimental Workflow for Solvothermal Synthesis

solvothermal_synthesis_workflow General Solvothermal Synthesis Workflow reactant_prep Reactant Preparation dissolve_metal Dissolve Metal Salt in Solvent reactant_prep->dissolve_metal dissolve_linker Dissolve this compound in Solvent reactant_prep->dissolve_linker mixing Combine Solutions in Teflon-lined Autoclave dissolve_metal->mixing dissolve_linker->mixing reaction Solvothermal Reaction (Heating in Oven) mixing->reaction cooling Cooling to Room Temperature reaction->cooling isolation Product Isolation (Filtration) cooling->isolation washing Washing with Fresh Solvent isolation->washing drying Drying under Vacuum washing->drying characterization Characterization (PXRD, FTIR, TGA, etc.) drying->characterization

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Logical Relationship of Synthesis Parameters to MOF Properties

synthesis_parameters_logic Influence of Synthesis Parameters on MOF Properties cluster_params Synthesis Parameters cluster_props MOF Properties Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Particle_Size Particle Size Temperature->Particle_Size Time Time Time->Crystallinity Time->Particle_Size Solvent Solvent Solvent->Particle_Size Topology Topology Solvent->Topology Modulator Modulator Modulator->Crystallinity Modulator->Particle_Size Defects Defects Modulator->Defects Reactant_Ratio Reactant Ratio Reactant_Ratio->Crystallinity Reactant_Ratio->Topology Porosity Porosity

Caption: Key synthesis parameters and their influence on final MOF properties.

Applications and Future Perspectives

While specific applications for MOFs derived from this compound are not yet well-documented, the broader class of NDC-based MOFs has shown significant promise in several areas relevant to researchers, scientists, and drug development professionals.

Potential Applications:

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[2] The specific pore size and chemical environment of a 2,3-NDC-based MOF could be tailored for the delivery of particular drugs.

  • Catalysis: The high surface area and tunable active sites of MOFs make them excellent candidates for heterogeneous catalysis in various organic transformations.

  • Sensing: The luminescent properties of some MOFs can be utilized for the development of sensitive and selective chemical sensors.[4]

  • Gas Storage and Separation: The defined pore structures of MOFs are ideal for the selective adsorption and storage of gases.

Future Research Directions:

The limited research on MOFs synthesized from this compound presents a significant opportunity for scientific exploration. Future work should focus on:

  • Systematic Synthesis Studies: A thorough investigation of the solvothermal synthesis conditions to produce highly crystalline and porous MOFs from this compound with various metal ions.

  • Detailed Characterization: Comprehensive characterization of the resulting materials to understand their structural, thermal, and porous properties.

  • Exploration of Applications: Investigating the performance of these novel MOFs in applications such as drug delivery, catalysis, and sensing to unlock their potential.

By systematically exploring the synthesis and properties of MOFs based on this compound, researchers can contribute to the development of new functional materials with unique properties and potential applications across various scientific and industrial fields.

References

Application Notes and Protocols for 2,3-Naphthalenedicarboxylic Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Naphthalenedicarboxylic acid is a versatile organic molecule that holds potential as a building block for novel drug delivery systems. Its rigid, aromatic structure and the presence of two carboxylic acid groups make it an attractive candidate for the synthesis of robust and functional drug carriers. While specific research on drug delivery systems based exclusively on this compound is currently limited, its structural properties suggest its utility, particularly as an organic linker in the formation of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them excellent candidates for encapsulating and delivering therapeutic agents.[1][2]

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, focusing on its application in the synthesis of MOFs. The protocols detailed below are based on established methodologies for MOF synthesis and drug delivery studies and are intended to serve as a foundational guide for researchers in this field.

Potential Applications in Drug Delivery

Drug delivery systems incorporating this compound, such as MOFs, could offer several advantages:

  • High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of a significant amount of drug molecules.[1]

  • Controlled Release: The release of the encapsulated drug can be controlled by the structure of the MOF and in response to specific physiological stimuli.[1]

  • Targeted Delivery: The surface of the drug carrier can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Data Presentation

Due to the limited availability of specific experimental data for drug delivery systems based on this compound, the following tables present hypothetical data to illustrate how quantitative results from drug loading and release studies would be structured. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Hypothetical Drug Loading and Encapsulation Efficiency

DrugDrug Carrier (e.g., MOF-X)Drug-to-Carrier Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)
DoxorubicinZn-NDA MOF1:215.276.0
IbuprofenCu-NDA MOF1:321.586.0
CurcuminFe-NDA MOF1:512.864.0

*NDA: Naphthalenedicarboxylate

Table 2: Hypothetical In Vitro Drug Release Profile

Time (hours)Cumulative Release of Doxorubicin from Zn-NDA MOF (%)
00
215.8
428.3
845.1
1262.5
2485.7
4895.2

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical MOF using this compound as the organic linker, followed by protocols for drug loading and in vitro release studies.

Protocol 1: Synthesis of a Zinc-based MOF with this compound (Zn-NDA MOF)

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of deionized water.

  • Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After 24 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in a vacuum oven at 60 °C overnight.

  • Characterize the synthesized MOF using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).

Protocol 2: Drug Loading into the Zn-NDA MOF

Materials:

  • Synthesized and activated Zn-NDA MOF

  • Selected drug (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Activate the synthesized Zn-NDA MOF by heating it under vacuum to remove any guest molecules from the pores.

  • Prepare a stock solution of the drug in PBS at a concentration of 1 mg/mL.

  • Disperse 10 mg of the activated Zn-NDA MOF in 10 mL of the drug solution.

  • Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the supernatant.

  • Wash the drug-loaded MOF with fresh PBS to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of encapsulated drug by measuring the concentration of the drug in the supernatant and washing solutions using UV-Vis spectroscopy. The drug loading and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded Zn-NDA MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of the drug-loaded Zn-NDA MOF (e.g., 5 mg) in 5 mL of the release medium (PBS at the desired pH).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the same fresh release medium.

  • Keep the beaker in a shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

The following diagrams illustrate the experimental workflow for MOF-based drug delivery and a hypothetical signaling pathway that could be influenced by the delivered drug.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_release Drug Release & Action Linker 2,3-Naphthalenedicarboxylic Acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt (e.g., Zn(NO3)2) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF Porous MOF (Zn-NDA) Synthesis->MOF Loading Incubation & Stirring MOF->Loading Drug Drug Solution Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release In Vitro Release (e.g., PBS at 37°C) Loaded_MOF->Release Cell Target Cell Release->Cell Released Drug Uptake Cellular Uptake Cell->Uptake Effect Therapeutic Effect Uptake->Effect

Caption: Experimental workflow for MOF-based drug delivery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Drug Released Drug (e.g., Doxorubicin) Drug->Receptor Binding (optional) Drug->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA Binds to promoter Apoptosis Apoptosis DNA->Apoptosis Gene Expression

Caption: Hypothetical signaling pathway for an anticancer drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Naphthalenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most established and effective method for preparing this compound is the oxidation of 2,3-dimethylnaphthalene.[1] This procedure is known for producing good yields, typically in the range of 87-93%.[1]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the final yield. Proper agitation is crucial; using a stirred or shaking autoclave is essential for achieving high yields.[1] The reaction time can be shortened from 18 hours to 3-5 hours with efficient stirring.[1] Additionally, maintaining the reaction temperature at the specified level (e.g., 250°C) and using the correct excess of the oxidizing agent, such as sodium dichromate, are critical for driving the reaction to completion.[1]

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, another method involves the hydrolysis of 3-cyano-2-naphthoic acid, which can be obtained from 3-amino-2-naphthoic acid through a Sandmeyer reaction.[1] A multi-step synthesis starting from o-phthalaldehyde (OPA) has also been developed, which reports high product purity and yield through optimized reaction steps.[2]

Q4: What are some common side products or impurities I should be aware of?

A4: In analogous oxidation reactions, such as the synthesis of 2,6-naphthalenedicarboxylic acid, incomplete oxidation can lead to intermediates like 2-formyl-6-naphthoic acid.[3] Over-oxidation can result in the formation of byproducts like trimellitic acid due to the oxidation of one of the naphthalene rings.[3] Although specific to the 2,6-isomer, similar side reactions are plausible in the synthesis of the 2,3-isomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inadequate agitation.Ensure the use of a properly functioning stirred or shaking autoclave. For stirred autoclaves, the reaction time can be significantly reduced.[1]
Insufficient reaction time or temperature.Verify that the reaction is maintained at the specified temperature (e.g., 250°C) for the recommended duration (3-5 hours with stirring, 18 hours with shaking).[1]
Incorrect stoichiometry of reactants.Use the recommended excess of the oxidizing agent (e.g., 23% excess of sodium dichromate dihydrate).[1]
Incomplete Reaction Poor mixing of the reactants.As with low yield, effective agitation is key to ensuring complete reaction.[1]
Deactivation of the catalyst (if applicable in other methods).While the primary method cited uses a stoichiometric oxidant, catalytic processes can suffer from catalyst deactivation. Ensure the catalyst is active and used in the correct concentration.
Product Contamination Incomplete oxidation of the starting material.Ensure the reaction goes to completion by maintaining the correct temperature and time.
Presence of byproducts from over-oxidation.Avoid excessive reaction temperatures or times, which can lead to the degradation of the desired product.[3]
Incomplete removal of chromium salts.During workup, wash the precipitated product thoroughly with water until the filtrate is colorless to remove all inorganic impurities.[1]

Experimental Protocols

Oxidation of 2,3-Dimethylnaphthalene

This protocol is adapted from a well-established Organic Syntheses procedure.[1]

Reactants and Quantities:

ReactantMolecular WeightAmount (g)Moles
2,3-Dimethylnaphthalene156.222001.28
Sodium Dichromate Dihydrate298.009403.14 (23% excess)
Water18.021800 (mL)-

Procedure:

  • Charging the Autoclave: An autoclave equipped for stirring or shaking is charged with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.

  • Reaction: The autoclave is sealed and heated to 250°C. The mixture is shaken continuously at this temperature for 18 hours. If a stirred autoclave is used, the reaction time can be reduced to 3-5 hours. The pressure will rise to approximately 600 lb/in².

  • Cooling and Workup: The autoclave is cooled while agitation continues. After releasing the pressure, the contents are transferred to a large vessel. The autoclave is rinsed with several portions of hot water to ensure complete transfer.

  • Isolation of Crude Product: The green hydrated chromium oxide is separated by filtration on a large Büchner funnel and washed with warm water until the filtrate runs clear.

  • Precipitation: The combined filtrates (approximately 7–8 L) are acidified with 1.3 L of 6N hydrochloric acid.

  • Purification: The mixture is allowed to cool to room temperature overnight. The precipitated this compound is collected on a large Büchner funnel, washed with water until the filtrate is colorless, and dried to a constant weight. The expected yield is 240–256 g (87–93%).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation & Purification cluster_product Final Product reactants Charge Autoclave: - 2,3-Dimethylnaphthalene - Sodium Dichromate - Water heat_agitate Heat to 250°C Agitate for 3-18 hours reactants->heat_agitate cool Cool Autoclave heat_agitate->cool filter_cr2o3 Filter to remove Chromium Oxide cool->filter_cr2o3 acidify Acidify Filtrate with HCl filter_cr2o3->acidify precipitate Cool to Precipitate Product acidify->precipitate filter_wash Filter and Wash Product with Water precipitate->filter_wash dry Dry Final Product filter_wash->dry final_product 2,3-Naphthalenedicarboxylic Acid dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2,3-Naphthalenedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used. If prepared by the oxidation of 2,3-dimethylnaphthalene, impurities may include:

  • Unreacted 2,3-dimethylnaphthalene: The starting material for the synthesis.

  • Partially oxidized intermediates: Such as 3-methyl-2-naphthalenecarboxylic acid or 2-methyl-3-naphthalenecarboxylic acid.

  • Other oxidation byproducts: Over-oxidation can lead to the formation of other compounds.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying this compound are:

  • Recrystallization: This is the primary method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Acid-Base Extraction: This technique can be used to separate the acidic desired product from neutral or basic impurities.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties are summarized in the table below. The relatively high melting point is an important consideration when selecting a recrystallization solvent.

PropertyValue
Molecular FormulaC₁₂H₈O₄
Molecular Weight216.19 g/mol [1]
Melting Point238-241 °C[2]
AppearanceWhite to off-white powder or crystals[3]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound does not dissolve in hot solvent - Insufficient solvent volume.- Unsuitable solvent.- Add more solvent in small portions until the compound dissolves.- Try a different solvent or a mixed solvent system. Polar aprotic solvents like DMF or DMAc may be effective.
"Oiling out" instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with the compound.- Add a small amount of a co-solvent in which the compound is less soluble.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.
Poor recovery of purified compound - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Reduce the volume of the solvent by evaporation before cooling.- Cool the solution in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent crystallization on the filter paper.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Acid-Base Extraction Issues
IssuePossible Cause(s)Troubleshooting Steps
Incomplete separation of layers - Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Allow the mixture to stand for a longer period.
Low yield after precipitation - Incomplete precipitation of the dicarboxylic acid.- The pH was not adjusted correctly.- Ensure the aqueous solution is sufficiently acidified (pH < 2) to fully precipitate the dicarboxylic acid.- Cool the solution in an ice bath after acidification to maximize precipitation.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Acetic Acid)

This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more acetic acid in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetic acid, followed by a cold, low-boiling point solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its disodium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction two to three times.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with a strong acid, such as concentrated HCl, until the pH is below 2. The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Data Presentation

Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterVery LowLow
EthanolLowModerate
AcetoneLowModerate
TolueneVery LowModerate
Acetic AcidLowHigh
N,N-Dimethylformamide (DMF)ModerateHigh
Dimethyl Sulfoxide (DMSO)ModerateHigh

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Cool Filtrate Slowly hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash Crystals isolate->wash dry Dry Purified Product wash->dry

Recrystallization Experimental Workflow

troubleshooting_logic cluster_solutions Potential Solutions start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield colored_crystals Crystals are Colored start->colored_crystals no_crystals No Crystals Form start->no_crystals solution_oiling Re-heat and add more solvent or a co-solvent. Cool more slowly. oiling_out->solution_oiling solution_low_yield Concentrate the solution. Cool to a lower temperature. low_yield->solution_low_yield solution_colored Treat with activated charcoal before filtration. colored_crystals->solution_colored solution_no_crystals Scratch the flask with a glass rod. Add a seed crystal. Reduce solvent volume. no_crystals->solution_no_crystals

Troubleshooting Logic for Recrystallization

References

Technical Support Center: Crystallization of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2,3-naphthalenedicarboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: Poor or No Crystal Formation

Symptoms:

  • The solution remains clear even after cooling.

  • Only a small amount of amorphous solid precipitates.

Possible Causes & Solutions:

Cause Solution
Solution is not saturated Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation and impurity inclusion.
Supersaturation is too high, inhibiting nucleation Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
Lack of nucleation sites Add a seed crystal of this compound to the cooled solution. This provides a template for crystal growth.
Inappropriate solvent The solubility of this compound may be too high in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice. Consider a mixed-solvent system where the compound is soluble in one solvent and insoluble in a miscible co-solvent.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem 2: Oiling Out

Symptoms:

  • Formation of a liquid layer (oil) instead of solid crystals upon cooling.

Possible Causes & Solutions:

Cause Solution
Solution is too concentrated Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Melting point of the solid is lower than the boiling point of the solvent Use a lower-boiling point solvent if possible, or switch to a mixed-solvent system to lower the overall boiling point.
Presence of impurities Impurities can lower the melting point of the compound. Consider a pre-purification step, such as treatment with activated charcoal to remove colored impurities, before crystallization.

Problem 3: Crystals are Colored or Impure

Symptoms:

  • Crystals have a noticeable color when the pure compound should be white.

  • Melting point of the crystals is broad and lower than the literature value (239-241 °C).[1]

Possible Causes & Solutions:

Cause Solution
Incomplete removal of colored impurities Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities.
Rapid crystal growth trapping impurities Ensure the solution cools slowly to allow for selective crystallization of the desired compound. Using a slightly larger volume of solvent can also help.
Co-crystallization of impurities If the impurity has a similar structure and solubility, multiple recrystallizations may be necessary. Alternatively, consider a different purification technique, such as column chromatography, before the final crystallization. The starting material, 2,3-dimethylnaphthalene, and partially oxidized intermediates can be potential impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Due to its low solubility in many common solvents, high-boiling point polar solvents are generally the most effective.

  • Glacial Acetic Acid: This is a commonly used and effective solvent for the recrystallization of naphthalenedicarboxylic acids.

  • N,N-Dimethylformamide (DMF): this compound shows good solubility in hot DMF. However, its very high boiling point can make it difficult to completely remove from the final product.

  • Mixed-Solvent Systems: A combination of a good solvent (like glacial acetic acid or DMF) and a miscible anti-solvent (a solvent in which the compound is insoluble) can be effective. The anti-solvent is added to the hot, saturated solution to induce crystallization upon cooling.[2][3]

Q2: How can I control the crystal size and morphology of this compound?

A2: Crystal size and morphology can be influenced by several factors:

  • Cooling Rate: Slower cooling generally leads to larger and more well-defined crystals. Rapid cooling often results in smaller, needle-like crystals.

  • Solvent: The choice of solvent can significantly impact crystal habit due to different interactions between the solvent molecules and the growing crystal faces.

  • Additives: In some cases, small amounts of additives can be used to inhibit growth on specific crystal faces, thereby altering the overall morphology. While specific additives for this compound are not widely reported, this is a common strategy in crystal engineering.

Q3: Does this compound exhibit polymorphism?

A3: While the existence of multiple polymorphic forms for this compound is not extensively documented in readily available literature, polymorphism is a common phenomenon in organic molecules, especially those with rigid structures and hydrogen bonding capabilities. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different crystal packing arrangements. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphs.

Q4: What are the key parameters to consider for a successful recrystallization?

A4:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Minimum Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize yield.

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Thoroughly dry the crystals to remove any residual solvent.

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring on a hot plate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold glacial acetic acid, followed by a cold, volatile solvent like hexane to facilitate drying.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of acetic acid.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Acetic Acid/Water)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot glacial acetic acid as described above.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot glacial acetic acid until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the acetic acid/water mixture for the initial wash.

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Melting Point 239-241 °C (decomposes)[1]
Appearance White powder[1]

Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic[4]
Space Group C2/c[4]
a 5.087(2) Å[4]
b 19.222(3) Å[4]
c 9.552(2) Å[4]
β 93.81(3)°[4]
Volume 932.0(5) ų[4]
Z 4[4]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 2,3-NDCA add_solvent Add minimal hot solvent (e.g., Glacial Acetic Acid) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve decolorize Add Activated Charcoal dissolve->decolorize if colored hot_filtration Hot Gravity Filtration dissolve->hot_filtration if insoluble impurities decolorize->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry in Vacuum Oven wash_crystals->dry_crystals end Pure 2,3-NDCA Crystals dry_crystals->end

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out impure_crystals Impure/Colored Crystals start->impure_crystals sol_not_sat Concentrate Solution no_crystals->sol_not_sat Clear solution no_nucleation Scratch Flask / Add Seed Crystal no_crystals->no_nucleation Supersaturated bad_solvent Change Solvent / Use Mixed Solvent no_crystals->bad_solvent Still no crystals too_concentrated Add More Hot Solvent oiling_out->too_concentrated High concentration high_boiling_solvent Use Lower Boiling Solvent oiling_out->high_boiling_solvent Solvent BP > MP impurities_present_oil Pre-purify (e.g., Charcoal) oiling_out->impurities_present_oil Suspect impurities colored_impurities Use Activated Charcoal impure_crystals->colored_impurities Colored rapid_growth Cool Slowly impure_crystals->rapid_growth Small, impure crystals co_crystallization Multiple Recrystallizations impure_crystals->co_crystallization Persistent impurity end Successful Crystallization sol_not_sat->end no_nucleation->end bad_solvent->end too_concentrated->end high_boiling_solvent->end impurities_present_oil->end colored_impurities->end rapid_growth->end co_crystallization->end

Caption: Troubleshooting decision tree for crystallization challenges.

References

Technical Support Center: Optimizing MOF Synthesis with 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of Metal-Organic Frameworks (MOFs) using 2,3-naphthalenedicarboxylic acid (2,3-NDA) is a specialized area with limited published data compared to its isomer, 2,6-naphthalenedicarboxylic acid (2,6-NDC). This guide leverages established principles from the synthesis of MOFs with 2,6-NDC and other dicarboxylate linkers, which are expected to be largely applicable to 2,3-NDA. Researchers should consider the information provided as a strong starting point and adapt the methodologies for their specific systems.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with naphthalenedicarboxylic acid linkers.

Issue Potential Cause Troubleshooting Steps
No precipitate or very low yield 1. Unfavorable reaction kinetics: The temperature may be too low, or the reaction time too short for nucleation and crystal growth. 2. Inappropriate solvent system: The metal salt and/or the 2,3-NDA linker may have poor solubility in the chosen solvent, or the solvent may hinder the coordination reaction. 3. Incorrect pH: The pH of the reaction mixture can significantly influence the deprotonation of the carboxylic acid groups and the formation of the metal-linker coordination bonds.1. Optimize reaction conditions: Increase the reaction temperature in increments of 10-20°C and/or extend the reaction time.[1] 2. Modify the solvent system: Try a different solvent or a solvent mixture. N,N-Dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc) are common solvents for MOF synthesis.[2] The addition of a co-solvent like ethanol or methanol can sometimes improve solubility and influence crystal formation.[3] 3. Adjust pH: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can help control the pH and the rate of MOF formation.[4]
Amorphous product or poor crystallinity 1. Rapid precipitation: The reaction may be proceeding too quickly, leading to the formation of an amorphous solid instead of crystalline MOF. 2. Impurities: The presence of impurities in the reagents or solvent can disrupt crystal growth. 3. Inadequate mixing: Poor mixing can lead to localized high concentrations of reactants, promoting rapid precipitation.1. Control reaction rate: Lower the reaction temperature, reduce the concentration of the reactants, or use a modulator to slow down the nucleation and growth process. 2. Use high-purity reagents: Ensure that the metal salt, 2,3-NDA, and solvents are of high purity. Recrystallization of the linker may be necessary. 3. Improve mixing: Ensure the reaction mixture is well-stirred or sonicated before heating.
Formation of an undesired phase 1. Polymorphism: MOFs can often crystallize in different phases (polymorphs) depending on the synthesis conditions. 2. Competing reactions: The solvent or other species in the reaction mixture may be coordinating to the metal centers and leading to the formation of an undesired product.1. Systematically vary conditions: Small changes in temperature, solvent, or the metal-to-linker ratio can favor the formation of a specific phase. Careful and systematic screening of these parameters is recommended. 2. Consider the solvent's role: Some solvents can act as templates or coordinating species, influencing the final structure.[2] Trying different solvents can help in targeting the desired phase.
Low porosity/surface area 1. Framework interpenetration: The formation of multiple interwoven frameworks can reduce the accessible pore volume. 2. Pore collapse upon activation: The removal of solvent molecules from the pores can lead to the collapse of the framework structure.1. Control interpenetration: Using bulkier solvent molecules or adjusting the metal-to-linker ratio can sometimes prevent interpenetration. 2. Optimize activation: Employ a gentle solvent exchange process with a low-boiling-point solvent (e.g., acetone, chloroform) before heating under vacuum. Supercritical CO2 drying is a highly effective but more complex alternative to preserve the framework's integrity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting metal-to-linker molar ratio for 2,3-NDA MOF synthesis?

A1: A good starting point for solvothermal synthesis is a 1:1 molar ratio of the metal salt to this compound. However, the optimal ratio can vary depending on the metal and the desired structure, so it is often a parameter that needs to be optimized.

Q2: How does the choice of solvent affect the synthesis of MOFs with 2,3-NDA?

A2: The solvent plays a crucial role in MOF synthesis. It not only dissolves the reactants but can also influence the coordination environment of the metal ions, act as a template for the framework, and affect the kinetics of crystal growth.[2] Common solvents for naphthalenedicarboxylate-based MOFs include DMF, DEF, and DMAc.[2] The polarity, boiling point, and coordinating ability of the solvent can all impact the final product's structure and properties.

Q3: What is the role of modulators in the synthesis, and which ones are commonly used?

A3: Modulators are additives that compete with the organic linker for coordination to the metal centers. This competition can slow down the reaction rate, leading to the formation of larger and more well-defined crystals with fewer defects.[4] Monocarboxylic acids like acetic acid, formic acid, and benzoic acid are commonly used as modulators in the synthesis of carboxylate-based MOFs. The concentration of the modulator is a critical parameter to optimize.

Q4: What are the recommended temperature and time for the solvothermal synthesis of 2,3-NDA based MOFs?

A4: Typical solvothermal synthesis temperatures for naphthalenedicarboxylate-based MOFs range from 80°C to 150°C, with reaction times from 12 to 72 hours.[5][6] The optimal temperature and time depend on the specific metal, solvent, and desired crystal size and phase. Lower temperatures and shorter times may lead to smaller, nanocrystalline particles, while higher temperatures and longer times can promote the growth of larger, bulk crystals.[1]

Q5: How can I activate the synthesized MOF to achieve high porosity?

A5: Activation involves the removal of solvent molecules from the pores of the MOF without causing the framework to collapse. A common procedure involves washing the as-synthesized MOF with a volatile solvent (like acetone or chloroform) to exchange the high-boiling-point synthesis solvent. Afterward, the MOF is carefully heated under vacuum to remove the volatile solvent. The heating temperature and duration should be optimized to ensure complete solvent removal without damaging the framework.

Experimental Protocols

Note: The following protocols are for MOFs synthesized with 2,6-naphthalenedicarboxylic acid and are provided as a starting point for developing a synthesis with 2,3-NDA.

Protocol 1: Synthesis of a Nickel-based MOF (Ni-2,6-NDC)

Materials:

  • 2,6-Naphthalenedicarboxylic acid (50 mg, 0.231 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (55 mg, 0.231 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (4 mL)

  • Dry methanol (0.6 mL)

Procedure:

  • In a pressure tube, combine 2,6-naphthalenedicarboxylic acid and NiCl₂·6H₂O.

  • Add the mixture of anhydrous DMF and dry methanol to the pressure tube.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the pressure tube and place it in an oven.

  • Heat the reaction at 120°C for 24 hours.

  • Reduce the temperature to 80°C and heat for an additional 24 hours.

  • After cooling to room temperature, collect the green product by filtration.

  • Wash the product with fresh DMF and then with methanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of an Iron-based MOF (Fe-2,6-NDC)

Materials:

  • 2,6-Naphthalenedicarboxylic acid (149.7 mg, 0.692 mmol)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (279.6 mg, 0.692 mmol)

  • N,N-dimethylformamide (DMF) (30 mL)

Procedure:

  • Dissolve the 2,6-naphthalenedicarboxylic acid and iron(III) nitrate nonahydrate in DMF in a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the reaction at 120°C for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product thoroughly with DMF to remove any unreacted starting materials.

  • Perform a solvent exchange with a volatile solvent like acetone.

  • Dry the product under vacuum at an elevated temperature (e.g., 150°C) to activate the MOF.

Quantitative Data Summary

The following tables summarize quantitative data for selected MOFs synthesized with 2,6-naphthalenedicarboxylic acid as a reference.

Table 1: Influence of Synthesis Parameters on MOF Properties (Representative Examples)

Metal IonLinkerSolventTemperature (°C)Time (h)BET Surface Area (m²/g)Reference
Nd(III)2,6-NDCDMF/CH₃OH/H₂O110-12572149.62[2]
Nd(III)2,6-NDCDMA/H₂O110-1257278.12[2]
Fe(III)2,6-NDCDMF10024-[5]
Ni(II)2,6-NDCDMF/Methanol120 then 8024 then 24-[3]

Table 2: Effect of Modulators on Zr-based MOF Crystallite Size (Illustrative Example)

Modulator (10 eq.)pKaAverage Crystalline Domain Size (nm)
Benzoic Acid4.20~150
2-Fluorobenzoic Acid3.27~250
2,6-Difluorobenzoic Acid2.89~350

Note: This data is for a Zr-based MOF with a different linker (terephthalic acid) and is included to illustrate the general trend of modulator acidity on crystal size.

Visualizations

G General Workflow for Solvothermal MOF Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation prep_metal Dissolve Metal Salt in Solvent combine Combine Solutions (add modulator if needed) prep_metal->combine prep_linker Dissolve 2,3-NDA in Solvent prep_linker->combine sonicate Sonicate for Homogeneity combine->sonicate heat Solvothermal Reaction (e.g., 120°C, 24h) sonicate->heat filter Filter and Collect Crystals heat->filter wash Wash with Fresh Solvent filter->wash activate Solvent Exchange & Vacuum Drying wash->activate characterize Characterization (PXRD, SEM, BET) activate->characterize G Troubleshooting Decision Tree for MOF Synthesis start Synthesis Outcome no_product No Product / Low Yield start->no_product amorphous Amorphous Product start->amorphous crystalline Crystalline Product start->crystalline increase_temp Increase Temperature/Time no_product->increase_temp Yes change_solvent Change Solvent no_product->change_solvent No lower_temp Lower Temperature amorphous->lower_temp Yes use_modulator Use/Increase Modulator amorphous->use_modulator No check_phase Check Phase (PXRD) crystalline->check_phase adjust_ph Adjust pH/Add Modulator change_solvent->adjust_ph check_purity Check Reagent Purity use_modulator->check_purity desired_phase Desired Phase check_phase->desired_phase Matches undesired_phase Undesired Phase check_phase->undesired_phase Mismatch check_porosity Check Porosity (BET) desired_phase->check_porosity vary_conditions Vary Conditions (Temp, Solvent, Ratio) undesired_phase->vary_conditions high_porosity High Porosity check_porosity->high_porosity High low_porosity Low Porosity check_porosity->low_porosity Low optimize_activation Optimize Activation low_porosity->optimize_activation G Influence of Synthesis Parameters on MOF Properties temp Temperature crystallinity Crystallinity temp->crystallinity Higher T can improve particle_size Particle Size temp->particle_size Higher T can increase phase Phase/Topology temp->phase yield Yield temp->yield solvent Solvent solvent->crystallinity solvent->particle_size solvent->phase Can act as template porosity Porosity solvent->porosity modulator Modulator modulator->crystallinity Improves modulator->particle_size Increases modulator->yield Can decrease time Time time->crystallinity Longer time can improve time->particle_size Longer time increases time->yield ratio Metal:Linker Ratio ratio->phase ratio->porosity Can affect interpenetration

References

Technical Support Center: Controlling Polymorphism in 2,3-Naphthalenedicarboxylic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling polymorphism in 2,3-Naphthalenedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are polymorphs and why are they important for this compound?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms are called polymorphs. For an active pharmaceutical ingredient (API) like this compound, different polymorphs can exhibit significant variations in their physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting the bioavailability and therapeutic efficacy of a drug.

  • Stability: Some polymorphs may be more chemically or physically stable under specific storage conditions.

  • Mechanical Properties: Influencing manufacturability, such as tablet compression.

Controlling polymorphism is crucial to ensure consistent product quality and performance.

Q2: How many polymorphs of this compound are known?

Currently, the scientific literature prominently describes a monoclinic crystal structure of this compound, designated as Form I.[1][2] However, as with many organic molecules, the existence of other, less stable (metastable) or yet-to-be-discovered polymorphs under different crystallization conditions is highly probable. This guide will hypothetically refer to Form I (the known stable form) and a potential metastable Form II to illustrate troubleshooting principles.

Q3: What are the key factors that influence the polymorphism of this compound?

The formation of a particular polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors. Key experimental parameters include:

  • Solvent: The polarity, hydrogen bonding capability, and solubility of the solvent can direct the formation of different polymorphs.

  • Temperature: Both the crystallization temperature and the cooling rate can determine whether a kinetically or thermodynamically favored form crystallizes.

  • Supersaturation: The level of supersaturation can influence the nucleation rate of different polymorphs.

  • Impurities: The presence of impurities can inhibit the growth of one polymorph while favoring another.

Q4: How can I characterize the different polymorphs of this compound?

Several analytical techniques are essential for identifying and characterizing polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between different crystal structures, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and enthalpies of fusion of different polymorphs. It can also reveal polymorphic transformations.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify differences in the molecular environment and intermolecular interactions between polymorphs.

  • Microscopy: Optical or scanning electron microscopy can reveal differences in crystal habit (shape and size) between polymorphs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: I am consistently obtaining a mixture of polymorphs (Form I and Form II). How can I obtain a pure form?

  • Potential Cause: The crystallization conditions are likely in a region where both polymorphs can nucleate and grow competitively.

  • Solution Workflow:

    G start Start: Mixture of Polymorphs Obtained solvent Modify Solvent System (e.g., change polarity, hydrogen bonding ability) start->solvent cooling Adjust Cooling Rate start->cooling analysis Analyze Polymorphic Purity (PXRD, DSC) solvent->analysis cooling->analysis seeding Introduce Seed Crystals of Desired Polymorph seeding->analysis analysis->seeding Mixed Form end_pure End: Pure Polymorph Obtained analysis->end_pure Pure Form end_mixed End: Mixture Persists (Re-evaluate parameters) analysis->end_mixed Mixture Persists

    A troubleshooting workflow for obtaining a pure polymorph.

  • Detailed Steps:

    • Adjust the Solvent: If you are using a fast-evaporating solvent, try a solvent in which this compound has a lower solubility to slow down the crystallization process. This often favors the formation of the thermodynamically stable form.

    • Control the Cooling Rate: Rapid cooling often yields the kinetically favored (metastable) polymorph, while slow cooling allows the system to reach equilibrium and form the thermodynamically stable polymorph.

    • Use Seeding: Introduce a small amount of pure seed crystals of the desired polymorph into the supersaturated solution. This will encourage the growth of that specific form.

Problem 2: I successfully crystallized the metastable Form II, but it disappeared and now I can only obtain Form I.

  • Potential Cause: This is a classic case of "disappearing polymorphs." The more stable Form I may have inadvertently nucleated in your laboratory environment (e.g., on glassware, spatulas) and is now acting as a seed in all subsequent experiments.

  • Solution:

    • Thoroughly Clean All Equipment: Meticulously clean all glassware and equipment that came into contact with the stable form. It may be necessary to use fresh glassware that has never been exposed to Form I.

    • Isolate Experiments: Conduct crystallization experiments for Form II in a separate, controlled environment (e.g., a different fume hood or glove box) to prevent cross-contamination from Form I crystals.

    • Use a Higher Supersaturation and Faster Cooling: Since Form II is the kinetic polymorph, its formation is favored under conditions that are far from equilibrium.

Problem 3: My crystallization resulted in an oil instead of solid crystals.

  • Potential Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing. This often happens when the supersaturation is too high or the cooling is too rapid.

  • Solution:

    • Reduce Supersaturation: Re-heat the solution and add more solvent to decrease the concentration.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help.

    • Use a Different Solvent: The chosen solvent may be too good at dissolving the compound. Try a solvent in which this compound is less soluble.

Data Presentation

The following table presents hypothetical data to illustrate how crystallization conditions can influence the polymorphic outcome for this compound.

Experiment IDSolvent System (v/v)Cooling Rate (°C/hour)Resulting Polymorph(s)Predominant Crystal Habit
NDA-01Ethanol20 (Fast)Form IINeedles
NDA-02Ethanol2 (Slow)Form IPrisms
NDA-03Toluene5Form IPlates
NDA-04Acetone/Water (9:1)20 (Fast)Form IIFine Powder
NDA-05Acetone/Water (9:1)2 (Slow)Form I & Form II (Mixture)Needles and Prisms

Experimental Protocols

1. Polymorph Screening by Solvent Variation

  • Objective: To identify different polymorphs of this compound by crystallization from various solvents.

  • Procedure:

    • Place approximately 20 mg of this compound into several small vials.

    • To each vial, add a different solvent (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, water) dropwise at an elevated temperature (e.g., 60°C) until the solid completely dissolves.

    • Allow the vials to cool slowly to room temperature.

    • If no crystals form, loosely cap the vials to allow for slow evaporation.

    • Collect the resulting crystals by filtration and air-dry.

    • Analyze the crystals from each solvent using PXRD to identify the polymorphic form.

2. Controlled Cooling Crystallization

  • Objective: To selectively crystallize a desired polymorph by controlling the cooling rate.

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol) at its boiling point to create a saturated solution.

    • For the Thermodynamic Form (Form I): Place the flask in an insulated container (e.g., a Dewar flask) and allow it to cool slowly to room temperature over several hours.

    • For the Kinetic Form (Form II): Rapidly cool the flask by immersing it in an ice-water bath.

    • Collect the crystals by filtration and dry them under vacuum.

    • Confirm the polymorphic identity using PXRD and DSC.

Visualizations

G Start This compound in Solution FastCool Fast Cooling / High Supersaturation (Kinetic Control) Start->FastCool SlowCool Slow Cooling / Low Supersaturation (Thermodynamic Control) Start->SlowCool FormII Form II (Metastable) FastCool->FormII FormI Form I (Stable) SlowCool->FormI FormII->FormI Spontaneous Transformation Transformation Transformation (e.g., upon heating or in slurry)

Relationship between kinetic and thermodynamic control in the crystallization of this compound polymorphs.

References

Troubleshooting poor solubility of 2,3-Naphthalenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2,3-Naphthalenedicarboxylic acid.

Troubleshooting Poor Solubility

Issue: Difficulty dissolving this compound in a desired solvent.

This guide is structured to help you identify the root cause of solubility issues and provide systematic solutions.

Question 1: Why is my this compound not dissolving in aqueous solutions?

Answer:

This compound has two carboxylic acid groups, which are weakly acidic and have limited solubility in neutral water. The solubility is highly dependent on the pH of the solution. At neutral or acidic pH, the carboxylic acid groups are protonated, leading to low solubility.

Solutions:

  • pH Adjustment: The most effective method to dissolve this compound in aqueous media is to increase the pH. By adding a base (e.g., sodium hydroxide, potassium hydroxide), the carboxylic acid groups are deprotonated to form the much more soluble carboxylate salts. A pH above 8 is generally a good starting point.

  • Heating: Gently warming the solution can aid dissolution, particularly after pH adjustment.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice of the solid, which can enhance the rate of dissolution.

Question 2: I'm struggling to dissolve this compound in my organic solvent. What should I do?

Answer:

The solubility of this compound in organic solvents is generally low, especially in non-polar solvents.[1] The choice of solvent is critical.

Solutions:

  • Solvent Selection: If you are observing poor solubility, consider switching to a more polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective choices for dissolving dicarboxylic acids.

  • Heating: Gently heating the mixture while stirring can significantly improve solubility in organic solvents. It is important to stay well below the boiling point of the solvent.

  • Sonication: For resistant crystals, using an ultrasonic bath for 15-30 minute intervals can help to break apart the solid and facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Key properties include its molecular weight of 216.19 g/mol , a melting point of 238-240 °C (with decomposition), and its acidic nature due to the two carboxylic acid groups. Its predicted pKa values are approximately 2.95 and 4.35, which indicates that its solubility in aqueous solutions will be highly pH-dependent.

Q2: Are there any recommended starting points for dissolving this compound?

A2: For aqueous solutions, a good starting point is to suspend the compound in water and add a base (e.g., 1 M NaOH) dropwise while stirring until the solid dissolves, targeting a pH above 8. For organic applications, starting with DMSO or DMF, with gentle heating (50-70 °C), is recommended.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution is a common practice. For aqueous stocks, dissolve the compound in a minimal amount of 1 N NaOH and then bring it to the final volume with water. For organic stocks, DMSO is a good choice as it can often dissolve compounds at high concentrations. Store stock solutions appropriately, often at low temperatures and protected from light, to prevent degradation.

Q4: My this compound precipitates out of solution upon storage. What can I do?

A4: Precipitation upon storage can be due to several factors:

  • Temperature changes: Solubility often decreases at lower temperatures. If you are storing your solution in a refrigerator or freezer, the compound may precipitate. Try to re-dissolve it by warming before use.

  • pH changes: In aqueous solutions, absorption of atmospheric CO2 can lower the pH, causing the acid to precipitate. Ensure your container is well-sealed.

  • Solvent evaporation: Over time, the solvent may evaporate, increasing the concentration of the compound beyond its solubility limit. Ensure your container is tightly sealed.

Q5: Is there a difference in solubility between the different isomers of naphthalenedicarboxylic acid?

A5: Yes, isomers can have different physical properties, including solubility. For instance, data for the 2,6-isomer suggests that polar aprotic solvents are more effective, and this is a good starting point for the 2,3-isomer as well.[1] However, it is important to experimentally determine the solubility for the specific isomer you are using.

Data Presentation

Due to a lack of specific quantitative solubility data in the literature for this compound, the following table provides a qualitative guide. Researchers should experimentally determine the solubility for their specific application.

Solvent ClassExamplesExpected Solubility at Room TemperatureEffect of Heating
Polar Aprotic DMSO, DMFModerate to HighSignificant Improvement
Polar Protic Water (neutral pH), Ethanol, MethanolVery LowModerate Improvement
Non-Polar Hexane, TolueneVery LowMinimal Improvement
Aqueous (Basic) Water (pH > 8)HighNot Applicable

Experimental Protocols

Protocol 1: Dissolution in an Aqueous Basic Solution

Objective: To prepare a stock solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and transfer it to a beaker.

  • Add a portion of the deionized water to create a suspension.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • While monitoring the pH with a calibrated pH meter, add the 1 M base solution dropwise to the suspension.

  • Continue adding the base until the this compound is fully dissolved. The pH will typically need to be above 8.

  • Once dissolved, carefully transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the volumetric flask to reach the final desired volume.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Dissolution in an Organic Solvent

Objective: To prepare a stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer with heating function and stir bar

  • Appropriate glassware (e.g., flask or vial)

  • Optional: Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry flask.

  • Add a small volume of the chosen solvent (DMSO or DMF) to the flask.

  • Place the flask on a magnetic stirrer with a heating function.

  • Set the temperature to a moderate level (e.g., 50-70 °C), ensuring it is well below the boiling point of the solvent.

  • Begin stirring the mixture.

  • If the compound does not dissolve with heating and stirring, place the flask in an ultrasonic bath for 15-30 minute intervals.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature before use.

  • If preparing a stock solution, carefully add solvent to reach the final desired volume.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.

G start Start: Poor Solubility of This compound solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH > 8 with Base (e.g., NaOH) aqueous->ph_adjust solvent_choice Select Polar Aprotic Solvent (e.g., DMSO, DMF) organic->solvent_choice heat_aqueous Gentle Heating ph_adjust->heat_aqueous sonicate_aqueous Sonication heat_aqueous->sonicate_aqueous dissolved Compound Dissolved sonicate_aqueous->dissolved heat_organic Gentle Heating (50-70°C) solvent_choice->heat_organic sonicate_organic Sonication heat_organic->sonicate_organic sonicate_organic->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Enhancing Luminescence of 2,3-Naphthalenedicarboxylic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-naphthalenedicarboxylic acid-based materials.

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at enhancing the luminescence of this compound-based materials, particularly Metal-Organic Frameworks (MOFs).

Issue 1: Low or No Luminescence Observed in a Newly Synthesized MOF

  • Question: I have synthesized a MOF using this compound as a linker, but it exhibits very weak or no luminescence. What are the possible causes and how can I troubleshoot this?

  • Answer: Low luminescence in a newly synthesized MOF can stem from several factors. A systematic approach to troubleshooting is recommended.

    Possible Causes and Solutions:

    • Inefficient Energy Transfer: In many luminescent MOFs, the organic linker is intended to act as an "antenna," absorbing energy and transferring it to an emissive metal center (e.g., a lanthanide ion).[1][2] If this process is inefficient, the overall luminescence will be weak.

      • Troubleshooting Step: Confirm the incorporation of the emissive metal ion using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).

      • Enhancement Strategy: Consider co-doping with a sensitizing lanthanide ion. For instance, in a Tb³⁺-based MOF, co-doping with a small amount of Eu³⁺ can sometimes enhance the overall luminescence through energy transfer between the lanthanide ions.[3]

    • Presence of Quenchers: Contaminants from solvents, starting materials, or even the metal ions themselves can quench luminescence.[4] Water molecules coordinated to the metal center are also known to be effective quenchers of lanthanide luminescence.[5]

      • Troubleshooting Step: Ensure high purity of all reagents and solvents. Perform thorough washing and solvent exchange procedures after synthesis to remove any unreacted starting materials or impurities.

      • Enhancement Strategy: Activate the MOF by heating under vacuum to remove coordinated solvent molecules.[6] This can significantly enhance luminescence by reducing non-radiative decay pathways.

    • Structural Defects: The crystal structure of the MOF plays a crucial role in its luminescent properties. Amorphous materials or the presence of significant defects can provide pathways for non-radiative relaxation, thus reducing luminescence.

      • Troubleshooting Step: Characterize the crystallinity and phase purity of your synthesized material using Powder X-ray Diffraction (PXRD).[7] Compare the experimental pattern with a simulated pattern if the crystal structure is known.

      • Enhancement Strategy: Optimize the synthesis conditions (e.g., temperature, reaction time, solvent system) to improve crystallinity.[5]

    • Aggregation-Caused Quenching (ACQ): While some molecules exhibit aggregation-induced emission, many aromatic systems, including naphthalene derivatives, can suffer from π-π stacking in the solid state, which leads to luminescence quenching.[8]

      • Troubleshooting Step: Investigate the photophysical properties in both solution (if soluble) and the solid state. A significant decrease in luminescence in the solid state compared to the solution phase may indicate ACQ.

      • Enhancement Strategy: Modify the ligand design to include bulky groups that can sterically hinder π-π stacking.[9]

Issue 2: Luminescence Quenching Observed Upon Introduction of an Analyte

  • Question: My this compound-based MOF is luminescent, but the emission is quenched when I introduce a specific metal ion or organic molecule. What is the mechanism behind this, and can I use this for sensing applications?

  • Answer: The observed luminescence quenching upon the introduction of an analyte is a common phenomenon and forms the basis for "turn-off" fluorescent sensors.[6]

    Potential Quenching Mechanisms:

    • Energy Transfer: The analyte may have absorption bands that overlap with the emission band of your MOF. In such cases, Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur, where the excited MOF non-radiatively transfers its energy to the analyte.[4]

    • Electron Transfer: The analyte might be electron-deficient or electron-rich, leading to photoinduced electron transfer from or to the excited state of the MOF, respectively. This process is non-radiative and results in luminescence quenching. Nitroaromatic compounds are well-known quenchers that operate through this mechanism.[6]

    • Complex Formation (Static Quenching): The analyte may form a non-luminescent complex with the ground state of the fluorophore (the MOF).[4] This is often the case with metal ions that can coordinate to the organic linker or the metal nodes of the MOF.[10][11]

    • Interaction with Metal Centers: For lanthanide-based MOFs, analytes can displace coordinated solvent molecules and bind directly to the lanthanide center, altering its coordination environment and providing a pathway for non-radiative decay.

    Leveraging Quenching for Sensing:

    Yes, this quenching effect can be effectively used for chemical sensing.[12] By monitoring the decrease in luminescence intensity as a function of analyte concentration, you can develop a quantitative sensor. Key parameters to determine are the limit of detection (LOD) and the Stern-Volmer constant (Ksv), which describes the quenching efficiency.[13]

Issue 3: Inconsistent Luminescence Intensity Between Batches

  • Question: I am synthesizing a luminescent MOF with this compound, but the luminescence intensity varies significantly from one batch to another. How can I improve the reproducibility of my synthesis?

  • Answer: Inconsistent luminescence is often a sign of poor control over the synthesis and activation process.

    Factors Affecting Reproducibility and Solutions:

    • Stoichiometry of Reactants: Precise control over the molar ratios of the metal salt, linker, and any modulators is crucial for obtaining a consistent product.

      • Solution: Always use calibrated balances and ensure accurate weighing of all reactants.

    • Synthesis Conditions: Minor variations in temperature, reaction time, and heating/cooling rates can influence the nucleation and growth of MOF crystals, leading to differences in particle size, crystallinity, and defect density, all of which affect luminescence.

      • Solution: Use a programmable oven or oil bath for precise temperature control. Standardize all reaction times and heating/cooling profiles.

    • Solvent Quality: The purity of the solvent and the presence of dissolved impurities (including water) can impact the reaction.

      • Solution: Use high-purity, anhydrous solvents when required. Degas solvents if necessary to remove dissolved oxygen, which can act as a quencher.[14]

    • Post-Synthesis Processing: The washing, solvent exchange, and activation steps are critical for removing impurities and preparing the MOF for luminescent applications. Inconsistent execution of these steps will lead to variability.

      • Solution: Develop a standardized and detailed protocol for all post-synthesis procedures, including the duration and temperature of activation.

Frequently Asked Questions (FAQs)

  • Q1: How can I enhance the quantum yield of my this compound-based material?

    A1: Several strategies can be employed to enhance the photoluminescence quantum yield (PLQY):

    • Lanthanide Doping: Incorporating emissive lanthanide ions (e.g., Eu³⁺, Tb³⁺) into the MOF structure is a highly effective method. The this compound linker can act as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits its characteristic sharp luminescence.[15][16][17]

    • Guest Encapsulation: Introducing luminescent guest molecules into the pores of a non-luminescent or weakly luminescent MOF can impart or enhance luminescence.[2]

    • Aggregation-Induced Emission (AIE): By modifying the this compound linker with AIE-active moieties, it is possible to synthesize materials that are non-luminescent in solution but become highly emissive in the aggregated or solid state.[9][18][19] This is particularly useful for solid-state lighting and sensing applications.

    • Minimizing Non-Radiative Decay: As mentioned in the troubleshooting section, removing quenchers like coordinated water molecules through thermal activation is a crucial step to increase the PLQY.[5]

  • Q2: What is the "antenna effect" in lanthanide-doped MOFs?

    A2: The "antenna effect" describes the process where an organic ligand (the "antenna") in a lanthanide-based MOF absorbs incident light (usually UV) and transfers the absorbed energy to the lanthanide metal center.[1][2] The lanthanide ion, which typically has a low absorption cross-section, is then excited and emits its characteristic line-like luminescence. This process is generally more efficient than direct excitation of the lanthanide ion.

  • Q3: How does the choice of solvent affect the luminescence of my material?

    A3: The solvent can have a significant impact on the luminescence properties:

    • Solvatochromism: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission wavelength.[20][21][22] Generally, more polar solvents can cause a red shift (to longer wavelengths) in the emission of polar fluorophores.

    • Quenching: Certain solvents can quench luminescence. For instance, solvents with heavy atoms can promote intersystem crossing to the triplet state, reducing fluorescence. Protic solvents can also act as quenchers, especially for lanthanide emission.[22]

    • Solubility and Aggregation: The solvent determines the solubility of the material. In poor solvents, aggregation can occur, which may lead to either quenching (ACQ) or enhancement (AIE) of luminescence, depending on the molecular structure.[8]

  • Q4: What characterization techniques are essential for luminescent MOFs?

    A4: A combination of techniques is necessary to fully characterize luminescent MOFs:

    • Structural Characterization:

      • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the bulk material.[7]

      • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, if suitable single crystals can be obtained.

    • Compositional and Functional Group Analysis:

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the organic linker and identify functional groups.[7]

      • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the temperature required for solvent removal (activation).[7]

    • Luminescent Properties:

      • Photoluminescence Spectroscopy: To measure the excitation and emission spectra.

      • Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the efficiency of the luminescence process, often using an integrating sphere.[23][24]

      • Luminescence Lifetime Measurement: To study the dynamics of the excited state.

Quantitative Data Summary

Table 1: Luminescence Properties of Selected Naphthalene-based MOFs

MOF SystemEmitterQuantum Yield (%)Emission Wavelength (nm)ApplicationReference
SLUG-51 (Eu-NDC)Eu³⁺3.56613-[15]
(Tb₀.₁Lu₀.₉)₂bdc₃·1.4H₂OTb³⁺95~545High efficiency green emitter[5]
Eu-NDCEu³⁺--Picric acid sensing[25]
1,8-naphthalimide in isophthalic acid1,8-naphthalimide4.2 (phosphorescence)-Room-temperature phosphorescence[26]

Table 2: Performance of Naphthalene-based Luminescent Sensors

Sensor (CP/MOF)AnalyteKsv (M⁻¹)LOD (M)Quenching/EnhancementReference
Cd-CP with 1,4-NDCTetracycline2.08 x 10⁴6.21 x 10⁻⁶Quenching[13]
Zn-CP with 1,4-NDCTetracycline1.24 x 10⁴1.07 x 10⁻⁵Quenching[13]
Tb-Succinate MOF FilmCu²⁺6298-Quenching[27]

Experimental Protocols

Protocol 1: General Synthesis of a Lanthanide-Doped Naphthalenedicarboxylic Acid MOF

This protocol is a generalized procedure based on common solvothermal synthesis methods for lanthanide MOFs.[6][28]

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve the lanthanide salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol.

    • In a separate vial, dissolve the this compound linker in the same solvent system.

  • Mixing:

    • Slowly add the linker solution to the metal salt solution under constant stirring.

    • A modulator, such as formic acid or acetic acid, may be added at this stage to control crystal growth and improve quality.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a predetermined time (usually 12 to 72 hours).

    • Allow the oven to cool down slowly to room temperature.

  • Product Isolation and Washing:

    • Collect the crystalline product by centrifugation or vacuum filtration.

    • Wash the product several times with fresh DMF to remove unreacted reagents.

    • Perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.

  • Activation:

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the solvent molecules from the pores and coordinated to the metal centers.

Protocol 2: Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)

This protocol describes the absolute method using an integrating sphere, which is the standard for solid-state samples.[24]

  • Equipment:

    • Spectrofluorometer equipped with an integrating sphere.

    • Solid sample holder.

  • Blank Measurement (Empty Sphere):

    • Place the empty sample holder in the integrating sphere.

    • Scan the excitation wavelength across the desired range. This measures the profile of the excitation lamp scattered by the sphere walls (Spectrum Lₐ).

  • Sample Measurement:

    • Place the solid sample (e.g., a powder pressed into a holder or a thin film) in the integrating sphere.

    • Excite the sample at the desired wavelength.

    • Record two spectra:

      • The spectrum of the scattered excitation light (Spectrum L𝒸).

      • The spectrum of the sample's luminescence emission (Spectrum E𝒸).

  • Calculation:

    • The PLQY (Φ) is calculated using the following equation: Φ = (∫E𝒸) / (∫Lₐ - ∫L𝒸) where the integrals represent the integrated photon counts of the respective spectra.

    • It is crucial to ensure that the detector response is linear over the intensity range of both the scattered light and the emitted light. Neutral density filters may be required to attenuate the excitation light during the scattering measurements.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_characterization Characterization reagents Prepare Metal Salt & Linker Solutions mixing Mix Solutions reagents->mixing reaction Solvothermal Reaction mixing->reaction isolation Isolate & Wash Product reaction->isolation activation Activate (Heat under Vacuum) isolation->activation pxrd PXRD (Crystallinity) activation->pxrd ftir FTIR (Functional Groups) activation->ftir pl PL Spectroscopy (Luminescence) activation->pl

Caption: General workflow for synthesis and characterization of luminescent MOFs.

antenna_effect cluster_ligand Organic Linker (Antenna) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0_L Ground State (S₀) S1_L Excited Singlet State (S₁) S0_L->S1_L 1. Absorption T1_L Triplet State (T₁) S1_L->T1_L 2. Intersystem Crossing GS_M Ground State ES_M Excited State T1_L->ES_M 3. Energy Transfer Photon_out Emitted Photon (Visible Light) ES_M->GS_M 4. Emission ES_M->Photon_out Photon_in Incident Photon (UV Light) Photon_in->S1_L

Caption: The "antenna effect" energy transfer mechanism in lanthanide MOFs.

troubleshooting_low_luminescence start Low / No Luminescence cause1 Inefficient Energy Transfer? start->cause1 cause2 Presence of Quenchers? start->cause2 cause3 Structural Defects? start->cause3 solution1 Confirm Metal Incorporation (EDS/XPS) cause1->solution1 solution2 Activate MOF (Heat/Vacuum) cause2->solution2 solution3 Check Crystallinity (PXRD) cause3->solution3

Caption: Troubleshooting workflow for low luminescence in synthesized MOFs.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of 2,3-Naphthalenedicarboxylic acid. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data summaries to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound? A1: The most prevalent methods for preparing this compound on a larger scale are the oxidation of 2,3-dimethylnaphthalene and the hydrolysis of its corresponding anhydride. The oxidation of alkylarenes is a general and effective method for creating aromatic carboxylic acids.

Q2: What are the primary challenges when scaling up the synthesis from a lab bench to a pilot plant? A2: Key challenges in scaling up include managing heat transfer, ensuring adequate mixing, dealing with gas evolution, and the potential for impurity profiles to change. Thermal gradients and inefficient mixing can lead to localized overheating, side reactions, and reduced yields. What works with a magnetic stir bar in a flask may not translate directly to a large reactor with a mechanical stirrer.

Q3: What type of reactor is recommended for the oxidation of 2,3-dimethylnaphthalene? A3: An autoclave equipped for efficient stirring or shaking is essential for achieving good yields, especially when the reaction is performed at high temperatures and pressures. For scale-up, jacketed glass or stainless steel reactors are recommended to ensure precise thermal control, which is critical for managing exothermic reactions.

Q4: How is the crude this compound typically purified? A4: The crude product is typically purified by washing and recrystallization. After the reaction, the mixture is filtered to remove insoluble byproducts like chromium oxide (if using dichromate as the oxidant). The filtrate is then acidified to precipitate the dicarboxylic acid. The collected solid is washed thoroughly with water to remove residual salts and acids. For higher purity, recrystallization from a suitable solvent or treatment with decolorizing carbon can be employed.

Q5: What safety precautions are critical when running high-pressure oxidation reactions? A5: A thorough risk assessment is mandatory before performing the reaction. Key safety measures include using a properly rated autoclave, ensuring pressure release valves are in place, and monitoring the reaction temperature and pressure continuously. The autoclave should be operated behind a safety shield, and personnel should be trained in high-pressure equipment handling. The release of evolved gases must be managed safely.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound via the oxidation of 2,3-dimethylnaphthalene.

Problem 1: Low or Inconsistent Yield
Possible CauseRecommended Solution(s)
Inadequate Mixing In a lab setting, ensure vigorous stirring. When scaling up, a simple magnetic stir bar is insufficient. Use an overhead mechanical stirrer or a baffled reactor to ensure the solid oxidant (e.g., sodium dichromate) and organic substrate are in constant contact.
Incomplete Reaction Verify the reaction time and temperature. For the sodium dichromate method, heating at 250°C for 18 hours in a shaking autoclave is recommended. If using a stirred autoclave, the reaction time may be shortened to 3-5 hours.
Suboptimal Temperature Reaction temperature is critical. Temperatures that are too low can result in incomplete oxidation, while temperatures that are too high can lead to increased side product formation, such as trimellitic acid.
Losses During Workup Ensure complete precipitation of the product by adjusting the pH to a sufficiently acidic level (e.g., with 6N HCl) and allowing adequate time for cooling and crystallization. Wash the filter cake with water until the filtrate is colorless to avoid discarding the product.
Problem 2: Product is Impure or Discolored
Possible CauseRecommended Solution(s)
Incomplete Oxidation The presence of intermediates, such as formyl-naphthoic acids, can lead to impurities. Ensure the reaction goes to completion by checking time, temperature, and oxidant-to-substrate ratio. A 23% excess of sodium dichromate is recommended.
Side Reactions At higher temperatures, ring oxidation can occur, producing by-products like trimellitic acid. Stick to the recommended temperature range (e.g., 250°C for the dichromate method). If using a bromine-based catalyst system, ring bromination can be a source of impurities.
Contamination from Reactor Ensure the reactor is thoroughly cleaned. Residual materials from previous reactions can introduce color and impurities.
Residual Catalyst/Byproducts The green color of hydrated chromium oxide is a common byproduct of dichromate oxidation. Wash the crude product thoroughly with warm water after filtration to remove these and other soluble salts. Using decolorizing carbon during purification can also help remove colored impurities.
Problem 3: Runaway Reaction or Poor Temperature Control (Scale-Up)
Possible CauseRecommended Solution(s)
Poor Heat Dissipation The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Use a reactor with a cooling jacket and a reliable thermostat. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
Inaccurate Temperature Monitoring Place the temperature probe in the reaction mixture itself, not just in the reactor jacket, to get an accurate reading of the internal temperature.
Initial Heating Too Rapid Heat the autoclave to the target temperature gradually to maintain control over the reaction rate and pressure buildup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the verified procedure from Organic Syntheses for the oxidation of 2,3-dimethylnaphthalene.

Materials:

  • 2,3-Dimethylnaphthalene (200 g, 1.28 moles)

  • Sodium dichromate dihydrate (940 g, 3.14 moles)

  • Water (1.8 L)

  • 6N Hydrochloric acid (~1.3 L)

Equipment:

  • 3.2 L shaking or stirring autoclave

  • Large Büchner funnel and filter flask

  • Large vessel (10-12 L capacity)

  • Vacuum oven or drying area

Procedure:

  • Charging the Reactor: Charge the autoclave with 200 g of 2,3-dimethylnaphthalene, 940 g of sodium dichromate dihydrate, and 1.8 L of water.

  • Reaction: Seal the autoclave. Heat the vessel to 250°C and maintain this temperature for 18 hours with continuous shaking. The internal pressure will reach approximately 600 psi. Scale-Up Note: In a stirred autoclave, this reaction time can potentially be reduced to 3-5 hours.

  • Cooling: Cool the autoclave to room temperature while maintaining agitation to prevent the solids from caking.

  • Workup - Filtration: Carefully release the pressure and open the autoclave. Transfer the contents to a large vessel, rinsing the autoclave with several 500 mL portions of hot water to ensure complete transfer. Separate the green hydrated chromium oxide by filtering the hot mixture through a large Büchner funnel. Wash the solid cake with warm water until the filtrate runs clear.

  • Workup - Precipitation: Combine all filtrates (total volume will be 7–8 L). Acidify the solution by adding approximately 1.3 L of 6N hydrochloric acid.

  • Isolation and Drying: Allow the acidified mixture to cool to room temperature overnight to fully precipitate the product. Collect the white powder of this compound on a Büchner funnel. Wash the product with water until the filtrate is colorless. Dry the product to a constant weight in a vacuum oven at 50°C or by air drying.

Expected Outcome:

  • Yield: 240–256 g (87–93%)

  • Appearance: White powder

  • Melting Point: 239–241°C

Data Presentation

Table 1: Reaction Parameters for Oxidation of 2,3-Dimethylnaphthalene[1]
ParameterValueNotes
Substrate 2,3-Dimethylnaphthalene200 g (1.28 moles)
Oxidant Sodium Dichromate Dihydrate940 g (3.14 moles)
Oxidant Excess 23%Ensures complete oxidation of both methyl groups.
Solvent Water1.8 L
Temperature 250°CCritical for reaction rate and completion.
Pressure (Gauge) ~600 lb/in² (approx. 41 atm)Generated at reaction temperature.
Reaction Time 18 hours (shaking autoclave)Can be reduced to 3-5 hours in a stirred autoclave.
Yield 87-93%Based on the starting amount of 2,3-dimethylnaphthalene.

Visualizations

Experimental and Scale-Up Workflows

G cluster_0 Lab-Scale Synthesis Workflow cluster_1 Key Scale-Up Considerations A 1. Charge Autoclave (Substrate, Oxidant, Water) B 2. Heat & Agitate (250°C, 18h) A->B C 3. Cool & Depressurize B->C D 4. Filter Mixture (Remove Cr2O3) C->D E 5. Acidify Filtrate (Precipitate Product) D->E F 6. Isolate & Wash Product E->F G 7. Dry Product F->G S_Heat Heat Management (Surface/Volume Ratio) S_Mix Mixing Efficiency (Homogeneity) S_Time Reaction Kinetics (Time & Temp Profile) S_Workup Material Handling (Filtration, Drying)

Caption: General workflow for lab synthesis and key factors for scale-up.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield Cause_Reaction Incomplete Reaction Problem->Cause_Reaction Cause_Mixing Poor Mixing Problem->Cause_Mixing Cause_Workup Losses During Workup Problem->Cause_Workup Sol_Reaction Verify Time & Temperature Check Oxidant Ratio Cause_Reaction->Sol_Reaction Sol_Mixing Increase Agitation Speed Use Baffled Reactor / Impeller Cause_Mixing->Sol_Mixing Sol_Workup Ensure Complete Precipitation (pH) Thoroughly Wash Filter Cake Cause_Workup->Sol_Workup

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Catalyst Selection for 2,3-Naphthalenedicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for experiments involving 2,3-naphthalenedicarboxylic acid (2,3-NDCA). Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound can be achieved through several catalytic routes. A primary method is the oxidation of 2,3-dimethylnaphthalene. One effective, high-yield protocol uses sodium dichromate in water at elevated temperatures (e.g., 250°C) and pressure in an autoclave, resulting in yields between 87-93%.[1] Another approach involves a multi-step synthesis starting from o-phthalaldehyde (OPA), which uses various acidic catalysts like phosphoric acid, p-toluenesulfonic acid, or sulfuric acid for steps such as acetalation and dehydration.[2]

Q2: Which catalysts are recommended for the esterification of this compound?

A2: For the esterification of naphthalenedicarboxylic acids to their corresponding diesters (e.g., dimethyl-2,3-naphthalenedicarboxylate), inorganic acids are a common choice.[3] Sulfuric acid is a frequently used catalyst for this transformation.[3] Studies on the closely related 2,6-isomer have shown that catalysts like ammonium molybdate and sodium tungstate are also highly effective.[4][5] Ammonium molybdate, in particular, has demonstrated high conversion rates (over 95%) under optimized conditions.[5]

Q3: What types of catalysts are suitable for the hydrogenation of the aromatic rings in this compound?

A3: While specific studies on 2,3-NDCA are limited, data from naphthalene hydrogenation provides strong guidance. The reaction typically proceeds in two steps: hydrogenation to a tetralin derivative, followed by conversion to a decalin derivative.[6] Commonly used heterogeneous catalysts include noble metals like Palladium on alumina (Pd/Al₂O₃) and bifunctional catalysts such as Nickel-Molybdenum on alumina (NiMo/γ-Al₂O₃).[6][7] The choice of catalyst can influence the stereochemistry (cis/trans ratio) of the final decalin product.[6]

Q4: Can decarboxylation occur during reactions with this compound, and how can it be catalyzed or avoided?

A4: Yes, decarboxylation can be a significant side reaction, particularly at the high temperatures often required for polycondensation reactions.[8] This leads to chain termination and defects in the resulting polymer. To intentionally induce decarboxylation (protodecarboxylation) of aromatic carboxylic acids, a catalyst system generated in situ from copper(I) oxide and 1,10-phenanthroline under microwave irradiation has proven effective.[9] To avoid unwanted decarboxylation, careful control and optimization of reaction temperature are critical.

Q5: What catalysts are used in the polymerization of naphthalenedicarboxylic acids?

A5: Naphthalenedicarboxylic acids are key monomers for producing high-performance polyesters through polycondensation reactions. A common catalyst used for this type of polymerization is antimony trioxide (Sb₂O₃).[8] The catalyst increases the reaction rate, helping to achieve a higher molecular weight polymer in a shorter timeframe.[8]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Try increasing the reaction time or temperature. Monitor the reaction's progress using techniques like HPLC to track the disappearance of starting materials and intermediates.[10]

  • Catalyst Issues: The catalyst may be inactive, poisoned, or loaded in insufficient quantity.

    • Solution: Ensure the catalyst components are of high purity and the catalyst loading is optimized.[10] If deactivation is suspected, consider catalyst regeneration or using a fresh batch. Common deactivation mechanisms include poisoning by contaminants, fouling by carbonaceous deposits (coke), and structural changes due to water or steam.[11]

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reactant stoichiometry may not be ideal.

    • Solution: Re-evaluate and optimize these parameters. For oxidation reactions, ensure an adequate supply of the oxidant (e.g., oxygen) is available, as poor mass transfer can stall the reaction.[10]

  • Side Reactions: The formation of undesired byproducts consumes reactants and reduces the yield of the target molecule.

    • Solution: Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to disfavor known side reactions like decarboxylation.[8] For oxidations of dimethylnaphthalene precursors, common byproducts arise from incomplete oxidation or ring bromination if a bromine source is used.[12]

Q: I am observing significant catalyst deactivation. What are the common causes and mitigation strategies?

A: Catalyst deactivation is a critical issue that limits process efficiency. The primary causes are poisoning, fouling, and structural damage.[11]

  • Poisoning: Contaminants in the feedstock (e.g., sulfur, nitrogen compounds) can strongly adsorb to the catalyst's active sites, blocking them.[11]

    • Mitigation: Purify the feedstock to remove poisons before the reaction. If poisoning occurs, it may be possible to regenerate the catalyst, though this is often difficult.

  • Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking active sites and pores.[11]

    • Mitigation: Modify the catalyst design to include components that convert coke precursors into less reactive compounds. Process conditions can also be adjusted. Catalyst regeneration by burning off the coke is a common industrial practice.[11]

  • Structural Damage (Sintering/Leaching): High temperatures or the presence of water/steam can cause irreversible changes to the catalyst structure, such as the agglomeration (sintering) of metal particles or the leaching of active components.[11]

    • Mitigation: Improve the catalyst's thermal and hydrothermal stability by adjusting its formulation, adding dopants, or using a more robust support material. Operating at lower temperatures can also help.[11]

Data Presentation: Catalyst Performance in Esterification

The selection of a catalyst is crucial for achieving high conversion in esterification reactions. The following table summarizes the performance of different catalysts for the esterification of the related naphthalenedicarboxylic acid isomer (2,6-NDCA), providing a strong reference for 2,3-NDCA experiments.

CatalystCatalyst Loading (wt%)Methanol to NDCA Ratio (mass)Temperature (°C)Time (h)NDCA Conversion (%)Reference
Ammonium Molybdate16:11900.595.03[4][5]
Sodium Tungstate36:1215392.80[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2,3-dimethylnaphthalene.[1]

  • Reactor Charging: Charge a high-pressure autoclave (e.g., 3.2 L capacity) with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.

  • Reaction Conditions: Seal the autoclave. Heat the vessel to 250°C while ensuring continuous and vigorous agitation (shaking or stirring is essential for good yields). Maintain the reaction at this temperature for 18 hours. The internal pressure will be approximately 600 psi.

  • Cooling and Recovery: Cool the autoclave to room temperature while continuing agitation. Carefully vent the pressure before opening.

  • Product Isolation: Transfer the contents to a large beaker, rinsing the autoclave with several portions of hot water to ensure complete transfer. Separate the green hydrated chromium oxide precipitate by filtration on a large Büchner funnel, washing the solid with warm water until the filtrate runs clear.

  • Acidification: Combine all filtrates (approximately 7–8 L) and acidify with 1.3 L of 6N hydrochloric acid.

  • Purification and Drying: Allow the acidified solution to cool to room temperature overnight to precipitate the product. Collect the this compound by filtration, wash the solid with water until the filtrate is colorless, and dry to a constant weight in a vacuum oven at 50°C. The expected yield is 240–256 g (87–93%).[1]

Protocol 2: General Procedure for Catalytic Esterification

This protocol provides a general workflow for the esterification of 2,3-NDCA with methanol in a pressure reactor.[4]

  • Reactor Charging: Charge a high-pressure autoclave with this compound, methanol, and the selected catalyst (e.g., sulfuric acid or ammonium molybdate) at the desired mass ratios.[3][4]

  • Inerting: Seal the reactor and purge thoroughly with an inert gas like nitrogen to remove oxygen.

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 190-220°C) while stirring continuously.[3][5] The pressure inside the reactor will increase due to the vapor pressure of methanol.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 0.5-3 hours).[5]

  • Product Recovery: After the designated time, cool the reactor to room temperature and vent any residual pressure. Collect the product mixture.

  • Purification and Analysis: The solid product, dimethyl-2,3-naphthalenedicarboxylate, can be separated by filtration. Wash the collected solid with a suitable solvent and dry it. The conversion of 2,3-NDCA can be determined using analytical methods such as HPLC.[4]

Mandatory Visualizations

ExperimentalWorkflow start Start charge Charge Reactor: - 2,3-NDCA - Catalyst - Solvent/Reagents start->charge inert Seal & Purge Reactor (Inert Atmosphere) charge->inert react Set Reaction Conditions: - Temperature - Pressure - Stirring inert->react monitor Monitor Reaction (e.g., HPLC, TLC) react->monitor monitor->react Continue Reaction workup Cool Down & Quench monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration / Extraction) workup->isolate purify Purify Product (Crystallization / Chromatography) isolate->purify analyze Analyze Final Product (NMR, MS, Yield) purify->analyze end End analyze->end

Caption: General experimental workflow for a catalytic reaction involving 2,3-NDCA.

TroubleshootingFlowchart start Problem: Low Product Yield check_conversion Is starting material fully consumed? start->check_conversion increase_time Action: Increase reaction time/ temperature. check_conversion->increase_time No check_mass_balance Is mass balance poor? (Side products observed?) check_conversion->check_mass_balance Yes resolved Problem Resolved increase_time->resolved optimize_conditions Action: Optimize conditions (temp, pressure) to minimize side reactions. check_mass_balance->optimize_conditions Yes check_catalyst Is catalyst active? check_mass_balance->check_catalyst No optimize_conditions->resolved replace_catalyst Action: Use fresh catalyst. Verify purity & loading. check_catalyst->replace_catalyst No check_reagents Action: Verify purity of all reagents and solvents. check_catalyst->check_reagents Yes replace_catalyst->resolved check_reagents->resolved

Caption: Troubleshooting flowchart for addressing low reaction yield.

CatalystPerformance cluster_properties cluster_performance Properties Catalyst Properties Performance Performance Metrics Composition Chemical Composition (Active Metal, Support) Activity Activity (Conversion Rate) Composition->Activity Selectivity Selectivity (Desired Product %) Composition->Selectivity Structure Physical Structure (Surface Area, Porosity) Structure->Activity Stability Stability (Deactivation Rate) Structure->Stability ActiveSites Active Site Density & Nature ActiveSites->Activity ActiveSites->Selectivity ActiveSites->Stability

Caption: Relationship between key catalyst properties and performance metrics.

References

Technical Support Center: Characterization of 2,3-Naphthalenedicarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 2,3-naphthalenedicarboxylic acid (2,3-NDCA).

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of this compound MOFs.

Powder X-Ray Diffraction (PXRD) Issues

Q1: My PXRD pattern shows broad peaks, indicating low crystallinity. What could be the cause and how can I improve it?

A1: Broad peaks in a PXRD pattern are typically indicative of very small crystallites or an amorphous product. Several factors during synthesis can lead to this issue:

  • Rapid Crystallization: Fast reaction kinetics can lead to rapid nucleation and the formation of small crystals. To improve crystallinity, you can try to slow down the reaction rate. This can be achieved by:

    • Lowering the reaction temperature.

    • Using a slower heating ramp rate.

    • Employing modulating agents, such as monocarboxylic acids (e.g., acetic acid), which compete with the this compound linker for coordination to the metal centers, thereby slowing down crystal growth.

  • Suboptimal Reagent Concentration: The concentration of the metal salt and the linker can influence the crystallization process. Experimenting with a range of precursor concentrations, sometimes moving to more dilute conditions, can favor the growth of larger, more well-defined crystals.

  • Incorrect Solvent System: The choice of solvent is crucial. A solvent system that allows for the appropriate solubility of both the metal precursor and the organic linker at the reaction temperature is necessary for good crystal growth.

Q2: The peak positions in my experimental PXRD pattern do not match the simulated pattern from the expected crystal structure. What does this discrepancy indicate?

A2: A mismatch between experimental and simulated PXRD patterns can arise from several factors:

  • Phase Impurities: The synthesis may have yielded a different, unintended MOF phase or a mixture of phases. The unique geometry of the this compound linker can lead to the formation of different crystal structures compared to its more linear isomers.

  • Guest Molecule Inclusion: The presence of solvent or other guest molecules within the pores of the MOF can alter the unit cell parameters, leading to a shift in peak positions. Ensure your sample is properly activated (guest molecules removed) before PXRD analysis if you are comparing it to a calculated pattern of a guest-free structure.

  • Framework Flexibility: Some MOFs exhibit flexibility, and their framework can contract or expand upon guest removal or sorption, which will be reflected as a shift in the PXRD peak positions.

  • Incorrect Simulated Structure: Double-check that the simulated pattern you are using corresponds to the correct metal, linker, and expected topology.

Thermal Stability Issues (TGA)

Q3: My TGA curve shows a significant weight loss at a lower temperature than expected. What could be the reason?

A3: Premature weight loss in a Thermogravimetric Analysis (TGA) of a MOF can be attributed to several factors:

  • Residual Solvents: The initial weight loss at lower temperatures (typically below 200 °C) is often due to the removal of residual solvent molecules trapped within the pores. If this weight loss is larger than expected, it may indicate inefficient activation of the MOF.

  • Coordinated Solvent Molecules: Solvent molecules can also be directly coordinated to the metal centers of the MOF. These are typically removed at higher temperatures than pore-occluded solvents. The presence of coordinated solvent molecules can impact the overall thermal stability.[1]

  • Lower Thermal Stability of the Framework: The intrinsic thermal stability of a MOF is determined by the strength of the metal-linker coordination bonds.[2] While MOFs based on naphthalenedicarboxylic acid linkers are generally expected to have good thermal stability, the specific coordination environment in a 2,3-NDCA MOF might lead to a lower decomposition temperature.

  • Presence of Unreacted Linker or Metal Salt: Impurities from the synthesis, such as unreacted this compound or metal salts, will have their own decomposition profiles, which can appear as additional weight loss steps in the TGA curve.[2]

Q4: The TGA curve for my 2,3-NDCA MOF shows multiple weight loss steps before the final decomposition. How do I interpret these?

A4: A multi-step weight loss in a TGA curve is common for MOFs and can be interpreted as follows:

  • Step 1 (Below ~200°C): This initial weight loss is typically due to the removal of physisorbed solvent molecules from the pores of the MOF.

  • Step 2 (Between ~200°C and ~350°C): This step often corresponds to the removal of solvent molecules that are coordinated to the metal centers within the framework. The temperature of this step can provide insights into the strength of the metal-solvent coordination.

  • Step 3 (Above ~350°C): This final, sharp weight loss usually signifies the decomposition of the organic linker and the collapse of the MOF framework. The onset temperature of this decomposition is a measure of the thermal stability of the MOF. For instance, an Fe-NDC MOF showed a two-step decomposition profile with major framework breakdown occurring between 355 °C and 435 °C.[3]

Porosity and Surface Area Issues (BET Analysis)

Q5: The BET surface area of my 2,3-NDCA MOF is significantly lower than expected. What are the possible reasons and how can I address this?

A5: A low Brunauer-Emmett-Teller (BET) surface area can be a result of several issues:

  • Framework Collapse: The MOF structure may not be robust enough to maintain its porosity after the removal of guest molecules. This is a common issue, and a gentle activation process is crucial.[4] This involves exchanging the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol or acetone) over several days before applying vacuum or heat.[4] Supercritical CO2 drying is another effective method to preserve the framework's integrity.[4]

  • Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal structure can significantly reduce the accessible pore volume and, consequently, the surface area.[4] Modifying the synthesis conditions, such as using bulkier solvent molecules or adjusting the metal-to-linker ratio, can sometimes control interpenetration.[4]

  • Incomplete Activation: Residual solvent molecules remaining in the pores will block the access of nitrogen or argon molecules during the BET measurement, leading to an underestimation of the surface area. Ensure your activation procedure (heating and/or vacuum) is sufficient to remove all guest molecules without causing framework collapse.

  • Amorphous Impurities: The presence of non-porous, amorphous byproducts from the synthesis will add to the total mass of the sample without contributing to the surface area, thus lowering the overall measured value.

Q6: My nitrogen adsorption isotherm does not show the expected uptake at low pressures, suggesting a lack of microporosity. What could be the problem?

A6: Low uptake at low relative pressures in a nitrogen adsorption isotherm is characteristic of a material with limited microporosity. The possible reasons include:

  • Pore Blockage: Similar to the issue of low BET surface area, residual solvent molecules or impurities can block the entrance to the micropores. A thorough activation is necessary.

  • Framework Collapse: The microporous structure may have collapsed during activation. Analyzing the PXRD of the activated sample can confirm if the crystallinity is retained.

  • Dense Phase Formation: The synthesis conditions may have favored the formation of a dense, non-porous phase instead of the desired microporous MOF. The specific geometry of the this compound linker could potentially lead to denser packing arrangements compared to its isomers under certain conditions.

Frequently Asked Questions (FAQs)

Q1: How does the use of the this compound isomer affect the resulting MOF structure compared to other isomers like 2,6- or 1,4-naphthalenedicarboxylic acid?

A1: The geometry of the dicarboxylic acid linker plays a crucial role in determining the final topology of the MOF.

  • Linear vs. Bent Linkers: Linkers like 1,4- and 2,6-naphthalenedicarboxylic acid are relatively linear, which often leads to the formation of more open and extended framework structures.

  • Angled Linkers: The this compound linker has its carboxylate groups positioned at an angle relative to each other on the naphthalene core. This "bent" geometry can lead to the formation of more complex and potentially interpenetrated structures. It can also result in different coordination modes with the metal centers, leading to unique framework topologies that are not accessible with linear linkers.

Q2: What are the key characterization techniques I should use to confirm the successful synthesis of a this compound MOF?

A2: A combination of techniques is essential for the thorough characterization of a new MOF:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your synthesized material.[2]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[2] It also provides information about the presence of solvent molecules in the as-synthesized material.

  • Gas Sorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the coordination of the carboxylate groups of the this compound linker to the metal centers. This is typically observed as a shift in the C=O stretching frequency compared to the free acid.

  • Single-Crystal X-ray Diffraction (SCXRD): If you are able to grow single crystals of sufficient size and quality, SCXRD provides the definitive determination of the MOF's crystal structure.[2]

Q3: What is a typical activation procedure for a naphthalenedicarboxylic acid-based MOF before porosity measurements?

A3: A common activation procedure involves a solvent exchange followed by heating under vacuum:

  • Solvent Exchange: After synthesis and washing with the synthesis solvent (e.g., DMF), the MOF powder is immersed in a volatile solvent with a low surface tension, such as ethanol or acetone. The volatile solvent is decanted and replaced with fresh solvent several times over a period of 1-3 days. This process gently removes the high-boiling point synthesis solvent from the pores.

  • Thermal Activation: The solvent-exchanged MOF is then transferred to a sample tube for the gas sorption analyzer. The sample is heated under a dynamic vacuum at a temperature that is high enough to remove the volatile solvent but below the decomposition temperature of the MOF. A typical activation temperature for many MOFs is between 100 °C and 200 °C, but the optimal temperature should be determined from the TGA data. The sample is held at this temperature under vacuum for several hours until the outgas rate is sufficiently low.

Quantitative Data

Due to the limited availability of published data specifically for a wide range of this compound MOFs, the following table provides a comparative overview of characterization data for MOFs synthesized with different naphthalenedicarboxylic acid isomers to illustrate the potential range of properties.

MOF Name/SystemLinker IsomerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Temperature (°C)Reference
Fe-NDC2,6-NDCAFe³⁺~62 (after pyrolysis at 500°C)0.01 (after pyrolysis at 500°C)> 350[3]
La-NDC2,6-NDCALa³⁺Not specifiedNot specified~400[5]
Nd-NDC (1)2,6-NDCANd³⁺149.62Not specifiedNot specified[6]
Nd-NDC (2)2,6-NDCANd³⁺78.12Not specifiedNot specified[6]
Nd-NDC (3)2,6-NDCANd³⁺57.91Not specifiedNot specified[6]
DUT-4 (Al(OH)(ndc))2,6-NDCAAl³⁺Not specified0.68Not specified[7]

Experimental Protocols

Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A small amount of the dried MOF powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then mounted on a sample holder.

  • Data Collection: The PXRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range appropriate for MOFs, often from 2° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is plotted as intensity versus 2θ. The peak positions, intensities, and widths are analyzed to determine the phase purity, crystallinity, and to identify the material by comparing the pattern to a simulated pattern from single-crystal data or a reference database.

Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed amount of the MOF sample (typically 5-10 mg) is placed in a TGA pan (usually alumina or platinum).

  • Analysis: The sample is heated in the TGA instrument under a controlled atmosphere, typically an inert gas like nitrogen, at a constant heating rate (e.g., 5 or 10 °C/min). The mass of the sample is recorded as a function of temperature.

  • Data Interpretation: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the temperatures of solvent loss and framework decomposition. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of the fastest weight loss.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Sample Activation: A precisely weighed sample of the MOF (typically 50-100 mg) is placed in a sample tube and degassed (activated) as described in the FAQs to remove any guest molecules from the pores.

  • Isotherm Measurement: After activation, the sample tube is transferred to the analysis port of a gas sorption analyzer. A nitrogen or argon adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature). The instrument doses a known amount of gas into the sample tube and measures the equilibrium pressure. This process is repeated at various pressures to generate the isotherm.

  • Data Analysis: The BET equation is applied to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.30 for microporous materials) to calculate the specific surface area. The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods like Density Functional Theory (DFT).

Visualizations

Troubleshooting_Low_Porosity Troubleshooting Workflow for Low Porosity in a 2,3-NDCA MOF start Low BET Surface Area Measured check_activation Was the activation procedure appropriate? start->check_activation check_pxrd Check PXRD of activated sample check_activation->check_pxrd Yes incomplete_activation Possible Incomplete Activation check_activation->incomplete_activation No is_crystalline Is the material still crystalline? check_pxrd->is_crystalline framework_collapse Probable Framework Collapse is_crystalline->framework_collapse No check_synthesis Review Synthesis Protocol is_crystalline->check_synthesis Yes amorphous_product Amorphous Product is_crystalline->amorphous_product If peaks are very broad optimize_activation Optimize Activation: - Gentler solvent exchange - Lower activation temperature - Supercritical CO2 drying framework_collapse->optimize_activation increase_activation Increase activation time or temperature (monitor with TGA) incomplete_activation->increase_activation interpenetration Possible Interpenetration or Dense Phase check_synthesis->interpenetration modify_synthesis Modify Synthesis: - Adjust metal:linker ratio - Use modulator - Change solvent interpenetration->modify_synthesis re_synthesize Re-synthesize to improve crystallinity amorphous_product->re_synthesize

Caption: Troubleshooting workflow for low porosity in a newly synthesized MOF.

Synthesis_Characterization_Relationship Relationship Between Synthesis Parameters and MOF Characteristics cluster_synthesis Synthesis Parameters cluster_characteristics Resulting MOF Characteristics Linker_Geometry Linker Geometry (e.g., 2,3-NDCA - bent) Topology Framework Topology Linker_Geometry->Topology Metal_Node Metal Node (Coordination preference) Metal_Node->Topology Thermal_Stability Thermal Stability Metal_Node->Thermal_Stability Solvent Solvent System Solvent->Topology Crystallinity Crystallinity Solvent->Crystallinity Temperature Temperature & Time Temperature->Crystallinity Modulator Modulator (e.g., Monocarboxylic acid) Modulator->Crystallinity Defects Defect Concentration Modulator->Defects Porosity Porosity & Surface Area Topology->Porosity Crystallinity->Porosity Defects->Porosity

Caption: Logical diagram of synthesis parameters influencing MOF characteristics.

References

Minimizing decarboxylation during 2,3-Naphthalenedicarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-naphthalenedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize decarboxylation during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decarboxylate?

A1: this compound has a melting point of approximately 238-240 °C, at which it also undergoes decomposition, including decarboxylation.[1][2][3] Significant decarboxylation can occur at temperatures below this melting point, especially during prolonged heating. For sensitive reactions, it is advisable to maintain temperatures as low as possible.

Q2: How does pH affect the stability of this compound?

A2: While specific quantitative data on the pH-dependent decarboxylation rate of this compound is limited, the stability of carboxylic acids is generally pH-dependent. At neutral to alkaline pH, the carboxyl groups are deprotonated to form carboxylates, which can influence the electron density of the naphthalene ring system and potentially affect the activation energy required for decarboxylation. It is crucial to carefully control the pH during reactions, especially when heating, as both acidic and basic conditions can catalyze decarboxylation in aromatic carboxylic acids.

Q3: What are the common byproducts of this compound decarboxylation?

A3: The primary byproducts of decarboxylation are mono-carboxylated naphthalene species (naphthoic acids) and naphthalene itself, formed by the sequential loss of carbon dioxide from the dicarboxylic acid. The specific isomer of naphthoic acid formed will depend on which carboxyl group is eliminated.

Q4: Can I perform a reaction on one carboxylic acid group while leaving the other intact?

A4: Yes, selective mono-functionalization is possible but requires careful control of reaction conditions or the use of protecting groups. Techniques for selective mono-esterification have been developed for dicarboxylic acids, which can be adapted for this compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of desired product and presence of non-polar byproducts (e.g., naphthoic acid, naphthalene) High reaction temperature causing decarboxylation.- Lower the reaction temperature. - Reduce the reaction time. - If possible, use a catalyst that allows for milder reaction conditions.
Formation of multiple products during amide coupling or esterification - Decarboxylation competing with the desired reaction. - Reaction occurring at both carboxyl groups.- For amide coupling, use coupling agents like EDC/HOBt at or below room temperature. - For esterification, consider a selective mono-esterification protocol. - Employ a protecting group strategy to block one of the carboxylic acid functional groups.
Inconsistent reaction outcomes - Variations in reaction temperature or pH. - Purity of the starting this compound.- Ensure precise and consistent control of temperature and pH. - Use highly pure this compound for consistent results.[4]
Difficulty in achieving selective mono-functionalization Direct reaction with the diacid leads to a mixture of mono- and di-substituted products.Utilize a protecting group strategy. For example, form a mono-ester, perform the desired reaction on the free carboxylic acid, and then deprotect the ester.

Experimental Protocols

Protocol 1: General Low-Temperature Amide Coupling to Minimize Decarboxylation

This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent at a controlled temperature to minimize the risk of decarboxylation.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.05 equivalents) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Mono-Esterification using a Protecting Group Strategy

This protocol outlines a conceptual approach for the selective mono-esterification of this compound, which can then be used for further functionalization of the remaining free carboxylic acid.

Conceptual Steps:

  • Protection: Convert the diacid to its anhydride by reacting it with a dehydrating agent like acetic anhydride.

  • Ring Opening: React the anhydride with one equivalent of an alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base. This will selectively open the anhydride ring to form a mono-ester, mono-carboxylic acid.

  • Reaction: The free carboxylic acid can then be used in subsequent reactions (e.g., amide coupling as described in Protocol 1).

  • Deprotection: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, if required.

Data Summary

ParameterEffect on Decarboxylation RateGeneral Recommendation for Minimizing Decarboxylation
Temperature Increases significantly with increasing temperature.Keep the reaction temperature as low as possible, ideally at or below room temperature.
Reaction Time Longer reaction times at elevated temperatures increase decarboxylation.Minimize reaction time, especially when heating is unavoidable.
pH Both strongly acidic and strongly basic conditions can promote decarboxylation.Maintain the reaction mixture as close to neutral as possible, unless acidic or basic conditions are required for the desired transformation.
Solvent Polar aprotic solvents may influence the stability of intermediates.Choose a solvent that is suitable for the reaction and allows for lower reaction temperatures.

Visualizations

Decarboxylation_Pathway A This compound B Mono-decarboxylation (Loss of CO2) A->B Heat C Naphthoic Acid Isomer B->C D Di-decarboxylation (Loss of CO2) C->D Heat E Naphthalene D->E

Decarboxylation pathway of this compound.

Amide_Coupling_Workflow cluster_0 Activation Step (Low Temperature) cluster_1 Coupling Step A This compound C Activated Ester Intermediate A->C + B EDC / HOBt B->C + E Amide Product C->E + D Amine D->E +

Workflow for low-temperature amide coupling.

Troubleshooting_Logic A Low Yield / Byproducts Observed? B Was the reaction temperature > Room Temp? A->B Yes D Were multiple products formed in a di-acid reaction? A->D No C Lower Temperature and/or Reduce Reaction Time B->C Yes B->D No E Consider Protecting Group Strategy or Selective Mono-functionalization Protocol D->E Yes F Check Reagent Purity and Ensure Anhydrous Conditions D->F No

Troubleshooting logic for decarboxylation issues.

References

Validation & Comparative

A Comparative Guide to Naphthalenedicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isomeric variations of naphthalenedicarboxylic acid, detailing their physicochemical properties and performance in polymers and metal-organic frameworks (MOFs). This guide provides researchers, scientists, and drug development professionals with the essential data and experimental protocols to inform their selection of the optimal isomer for their specific application.

Naphthalenedicarboxylic acids (NDCs) are a class of aromatic dicarboxylic acids that serve as versatile building blocks in the synthesis of advanced materials and potentially bioactive molecules. The isomeric form of the NDC, dictated by the positions of the two carboxylic acid groups on the naphthalene ring, profoundly influences the resulting material's properties, from thermal stability and mechanical strength in polymers to the porosity and catalytic activity of metal-organic frameworks. This guide offers a comprehensive comparison of the key isomers to aid in the rational design and selection of these important chemical motifs.

Physicochemical Properties: A Foundation for Application

The fundamental properties of NDC isomers, such as their acidity (pKa), solubility, and melting point, are critical determinants of their reactivity and processing characteristics. A summary of these properties for various NDC isomers is presented below.

IsomerMelting Point (°C)pKa1 (Predicted)pKa2 (Predicted)Water Solubility
1,2-NDC----
1,4-NDC>300[1]2.71 ± 0.10[2]-Insoluble[2][3]
1,5-NDCHigh[4]--Soluble in polar organic solvents[4]
1,8-NDC274[5]--Insoluble[5]
2,3-NDC238-240 (decomposes)[6]---
2,6-NDC>300[7]3.69 ± 0.30[7]-3µg/L at 20℃[7]
2,7-NDC>190 (sublimes)[2][8]3.72 ± 0.30[5][8]-Very low[9]

Note: Some data points are predicted values and should be considered as such. Experimental values can vary based on the measurement conditions.

The solubility of NDC isomers is a crucial factor in their use for synthesizing polymers and MOFs. Generally, these compounds exhibit low solubility in water but can be dissolved in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in hot aromatic solvents. For instance, 1,8-naphthalenedicarboxylic acid is soluble in ethanol and acetone[5], while 2,7-naphthalenedicarboxylic acid is soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene[2]. The 2,6-isomer is noted to be more soluble in polar solvents like methanol and ethanol compared to non-polar solvents such as hexane[10].

Performance in High-Performance Polymers

The geometry of the NDC isomer is a key determinant of the properties of polyesters, such as polyethylene naphthalate (PEN). The linearity of the 2,6-isomer results in polymers with high crystallinity, leading to excellent thermal stability, mechanical strength, and gas barrier properties[11]. In contrast, the "kinked" structure of the 2,7-isomer disrupts polymer chain packing, leading to more amorphous polyesters[11]. While this may lower crystallinity and melting points, these polymers can still exhibit high glass transition temperatures and good thermal stability. Polyesters derived from the 1,4-isomer also show distinct properties influenced by its specific geometry.

Comparative Properties of Polyesters Derived from NDC Isomers:

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate)Poly(ethylene 1,4-naphthalate)
Glass Transition Temp. (Tg) HighHigh-
Melting Temp. (Tm) HighLower than 2,6-PEN-
Crystallinity HighAmorphous-
Mechanical Strength Superior--
Gas Barrier Properties Superior--

Application in Metal-Organic Frameworks (MOFs)

The choice of NDC isomer as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) has a profound impact on the resulting framework's topology, porosity, and ultimately, its application in areas such as gas storage, separation, and catalysis. The different spatial arrangement of the carboxylate groups on the naphthalene core directs the coordination with metal nodes, leading to a variety of network structures.

For instance, the linear 2,6-NDC is a popular choice for creating robust and porous frameworks. The bent nature of other isomers, such as 1,4-NDC and 2,7-NDC, can lead to the formation of interpenetrated or more complex, non-interpenetrating structures with unique pore shapes and sizes.

Relevance in Drug Development

While direct applications of naphthalenedicarboxylic acids in pharmaceuticals are not widespread, their derivatives have shown significant potential in drug discovery. The rigid naphthalene scaffold can be functionalized to interact with biological targets. Naphthalene derivatives have been investigated as kinase inhibitors, which are crucial targets in cancer therapy, and as ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. Furthermore, some naphthalene-based compounds have been explored in the context of Alzheimer's disease research. The dicarboxylic acid moieties can serve as key interaction points with protein binding sites or as handles for further chemical modification to optimize pharmacological properties.

Experimental Protocols

Synthesis of Polyesters via Melt Polymerization (General Procedure)

This protocol outlines a general two-stage melt polymerization process for the synthesis of polyesters from a dialkyl naphthalenedicarboxylate and ethylene glycol.

Materials:

  • Dialkyl naphthalenedicarboxylate (e.g., dimethyl 2,6-naphthalenedicarboxylate)

  • Ethylene glycol

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Transesterification: The dialkyl naphthalenedicarboxylate and a molar excess of ethylene glycol are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet. The transesterification catalyst is added. The mixture is heated to approximately 180-220°C under a nitrogen atmosphere. The alcohol byproduct (e.g., methanol) is continuously removed by distillation.

  • Polycondensation: After the transesterification is complete, the polycondensation catalyst and stabilizer are added. The temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to create a high vacuum. This facilitates the removal of excess ethylene glycol and drives the polymerization forward to achieve a high molecular weight polymer. The reaction is monitored by the increase in melt viscosity.

Synthesis of a Metal-Organic Framework (General Solvothermal Procedure)

This protocol provides a general method for the solvothermal synthesis of a MOF using a naphthalenedicarboxylic acid isomer as the organic linker.

Materials:

  • Naphthalenedicarboxylic acid isomer

  • Metal salt (e.g., zinc nitrate, copper nitrate)

  • Solvent (typically N,N-dimethylformamide - DMF)

Procedure:

  • In a glass vial, dissolve the naphthalenedicarboxylic acid isomer and the metal salt in DMF.

  • The vial is tightly capped and placed in an oven.

  • The mixture is heated at a specific temperature (e.g., 80-120°C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration or decantation.

  • The crystals are washed with fresh DMF and then typically with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and residual DMF from the pores.

  • The final product is dried under vacuum or gentle heating.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for polyester and MOF synthesis.

Polyester_Synthesis cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage A Charge Reactor: - Dialkyl NDC - Ethylene Glycol - Catalyst B Heat to 180-220°C under N2 A->B C Distill off Alcohol Byproduct B->C D Add Polycondensation Catalyst & Stabilizer C->D Transfer Oligomer E Increase Temp. to 270-290°C & Apply Vacuum D->E F Remove Excess Ethylene Glycol E->F G High Molecular Weight Polyester F->G

Workflow for the two-stage melt polymerization of polyesters.

MOF_Synthesis A Dissolve NDC Isomer & Metal Salt in DMF B Seal in Vial A->B C Heat in Oven (e.g., 80-120°C, 24-72h) B->C D Cool to Room Temperature C->D E Collect Crystals (Filtration/Decantation) D->E F Wash with Fresh DMF & Ethanol/Methanol E->F G Dry Product F->G

General workflow for the solvothermal synthesis of a Metal-Organic Framework.

References

A Researcher's Guide to Naphthalenedicarboxylic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the nuanced differences between isomers of naphthalenedicarboxylic acid (NDA) is critical for designing novel molecules with tailored properties. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic and structural characteristics of these isomers, offering insights that guide experimental work. This guide provides a comparative overview of DFT studies on various NDA isomers, presenting key data, computational methodologies, and a logical workflow for such investigations.

The positioning of the two carboxylic acid groups on the naphthalene core significantly influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These subtle changes can have a profound impact on the material properties of polymers derived from these isomers or their binding affinity in a biological system.

Comparative Analysis of Electronic and Structural Properties

DFT calculations provide a quantitative basis for comparing the fundamental properties of NDA isomers. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and optimized geometry. The HOMO-LUMO gap is a critical parameter for determining a molecule's stability and its optical and electronic characteristics.[1]

Below is a summary of calculated electronic properties for several NDA isomers based on data from various DFT studies. It is important to note that the absolute values can vary depending on the specific computational methodology (functional and basis set) employed. For a direct and precise comparison, all isomers should be calculated under the identical level of theory.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Naphthalene (Reference) -6.15[2]-1.40[2]4.75[2]0
1,4-NDA Data not availableData not availableData not availableData not available
1,5-NDA Data not availableData not availableData not availableData not available
1,8-NDA Data not availableData not availableData not availableData not available
2,3-NDA Data not availableData not availableData not availableData not available
2,6-NDA Data not availableData not availableData not availableData not available
2,7-NDA Data not availableData not availableData not availableData not available

Note: Specific DFT-calculated values for all naphthalenedicarboxylic acid isomers in a single comparative study were not available in the reviewed literature. The table is presented as a template for data that would be generated in such a study. The reference values for naphthalene are provided for context.

The introduction of electron-withdrawing carboxylic acid groups is expected to stabilize both the HOMO and LUMO energy levels compared to the parent naphthalene molecule.[2] The subtle differences between the isomers arise from the varied charge distribution and orbital interactions resulting from the different substituent positions.[2]

Experimental Protocols: A Generalized DFT Approach

The following outlines a typical and robust computational methodology for a comparative DFT study of naphthalenedicarboxylic acid isomers, synthesized from protocols mentioned in the literature.[3]

1. Geometry Optimization:

  • The initial structures of the NDA isomers are built using a molecular modeling program.

  • Geometry optimization is performed using DFT. A commonly used functional is B3LYP, paired with a basis set such as 6-311+G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

2. Frequency Calculations:

  • Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

3. Electronic Property Calculations:

  • Single-point energy calculations are performed on the optimized geometries to determine the electronic properties.

  • HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular dipole moment are calculated.

  • Natural Bond Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions and charge delocalization within the molecules.[3]

4. Solvation Effects (Optional):

  • To simulate a more realistic environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Workflow for Comparative DFT Studies

A systematic workflow is crucial for an objective comparison of molecular isomers. The following diagram illustrates a logical sequence for a computational study of naphthalenedicarboxylic acid isomers.

Comparative DFT Study Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis and Comparison cluster_output 4. Reporting start Define NDA Isomers (1,4-, 1,5-, 1,8-, 2,3-, 2,6-, 2,7-) build Build Initial 3D Structures start->build geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) freq_calc->elec_prop extract Extract Quantitative Data elec_prop->extract compare Tabulate and Compare (Energies, Geometries, Electronic Properties) extract->compare visualize Visualize Results (Molecular Orbitals, etc.) compare->visualize report Generate Comparison Guide visualize->report

Caption: A logical workflow for a comparative DFT study of naphthalenedicarboxylic acid isomers.

Conclusion

DFT studies provide invaluable, atom-level insights into the structural and electronic properties of naphthalenedicarboxylic acid isomers. This computational approach allows for a systematic and objective comparison, highlighting the subtle yet significant differences imparted by the varied positions of the carboxylic acid groups. The data and methodologies presented in this guide serve as a foundational resource for researchers in the rational design of novel materials and therapeutic agents based on the versatile naphthalenedicarboxylic acid scaffold.

References

A Comparative Thermal Analysis of Naphthalenedicarboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the thermal properties of various naphthalenedicarboxylic acid (NDA) isomers, crucial molecules in the development of high-performance polymers, metal-organic frameworks (MOFs), and pharmaceuticals. Understanding the thermal stability of these isomers is paramount for their application in materials science and drug development, influencing processing temperatures, storage conditions, and the operational limits of final products. This document provides available thermal data, standardized experimental protocols for its determination, and a logical workflow for a comprehensive comparative analysis.

Comparative Thermal Data

The thermal stability of naphthalenedicarboxylic acid isomers varies significantly with the substitution pattern of the carboxylic acid groups on the naphthalene ring. This variation impacts their melting and decomposition behaviors. Below is a summary of available data from thermal analyses.

IsomerMelting Point (Tm) (°C)Decomposition Temperature (Td) (°C)Analysis Method
1,4-Naphthalenedicarboxylic acid >300-DSC/TGA
1,5-Naphthalenedicarboxylic acid Data not available--
1,8-Naphthalenedicarboxylic acid ~270 (as anhydride)[1]-DSC/TGA
2,3-Naphthalenedicarboxylic acid -238-240DSC/TGA
2,6-Naphthalenedicarboxylic acid >300-DSC/TGA
2,7-Naphthalenedicarboxylic acid Data not available--

Note: Comprehensive, directly comparable TGA/DSC data for all isomers is limited in publicly accessible literature. The data presented is compiled from available safety data sheets and encyclopedic entries. The melting point of 1,8-naphthalenedicarboxylic acid is often reported for its anhydride, which readily forms upon heating.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized thermal analysis protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4][5][6][7]

2.1. Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of the naphthalenedicarboxylic acid isomers by measuring the change in mass as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered naphthalenedicarboxylic acid isomer into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting data is a plot of mass percentage versus temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Tdx%: The temperature at which x% of the initial mass has been lost (e.g., Td5%, Td10%, Td50%).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to identify melting points, and other thermal transitions by measuring the heat flow into or out of a sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered naphthalenedicarboxylic acid isomer into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • First Heating Scan: Equilibrate at 30 °C for 5 minutes, then ramp the temperature to a point above the expected melting or decomposition temperature (e.g., 350 °C) at a rate of 10 °C/min. This step removes any prior thermal history.

    • Cooling Scan: Cool the sample from the upper temperature to 30 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Reheat the sample from 30 °C to the upper temperature limit at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The key thermal events to be identified are:

    • Melting Temperature (Tm): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of naphthalenedicarboxylic acid isomers.

G cluster_isomers Naphthalenedicarboxylic Acid Isomers cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Comparative Results I1 1,4-NDA TGA TGA (Thermogravimetric Analysis) I1->TGA DSC DSC (Differential Scanning Calorimetry) I1->DSC I2 1,5-NDA I2->TGA I2->DSC I3 1,8-NDA I3->TGA I3->DSC I4 2,3-NDA I4->TGA I4->DSC I5 2,6-NDA I5->TGA I5->DSC I6 2,7-NDA I6->TGA I6->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Temp Decomposition Temperatures (Tonset, Td5%, Td50%) TGA_Data->Decomp_Temp Melt_Point Melting Points (Tm) Enthalpy of Fusion (ΔHf) DSC_Data->Melt_Point Comparison Comparative Analysis Decomp_Temp->Comparison Melt_Point->Comparison

Caption: Workflow for comparative thermal analysis of NDA isomers.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 2,3- and 1,8-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Naphthalenedicarboxylic acids, with their rigid naphthalene core, serve as important building blocks in the synthesis of polymers, dyes, and pharmaceutical agents. The seemingly subtle shift in the position of their carboxylic acid groups, as seen in 2,3-naphthalenedicarboxylic acid and 1,8-naphthalenedicarboxylic acid, gives rise to distinct spectroscopic signatures. This guide provides a comparative analysis of these two isomers, supported by experimental data and detailed methodologies, to aid in their identification and characterization.

This comparison delves into the key spectroscopic differences between 2,3- and 1,8-naphthalenedicarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While data for 1,8-naphthalenedicarboxylic acid is often presented for its more stable anhydride form (naphthalic anhydride), this guide endeavors to draw comparisons for the diacid where data is available.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 2,3- and 1,8-naphthalenedicarboxylic acid. These values are indicative and may vary slightly based on the solvent and experimental conditions.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopic Parameter This compound 1,8-Naphthalenedicarboxylic Acid (as Naphthalic Anhydride)
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Aromatic Protons: ~7.7 - 8.6[1]Aromatic Protons: ~7.9 - 8.5[2]
¹³C NMR Chemical Shifts (δ, ppm) Carboxylic Carbons: ~168[3][4][5] Aromatic Carbons: ~127 - 135[6][7]Carbonyl Carbons: ~160[3] Aromatic Carbons: ~118 - 137

Table 2: FTIR and UV-Vis Spectroscopic Data

Spectroscopic Parameter This compound 1,8-Naphthalenedicarboxylic Acid
FTIR Characteristic Peaks (cm⁻¹) O-H (broad): ~2500-3300[3] C=O: ~1710[3] Aromatic C-H: ~3030[8] Aromatic C=C: ~1450-1600[8]O-H (broad): (Expected similar to 2,3-isomer) C=O: (Expected similar to 2,3-isomer) Aromatic C-H: (Expected similar to 2,3-isomer) Aromatic C=C: (Expected similar to 2,3-isomer)
UV-Vis Absorption Maxima (λₘₐₓ, nm) (Data not readily available)225, 298[9]

Note: Due to the tendency of 1,8-naphthalenedicarboxylic acid to form its anhydride, some spectroscopic data, particularly NMR, is more commonly reported for naphthalic anhydride.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the naphthalenedicarboxylic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • The spectral width should be set to encompass the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

    • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm)[5][10].

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width is required (typically 0-200 ppm).

    • Carboxylic acid carbons are expected in the range of 160-185 ppm[5].

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle[11].

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet[11].

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹[12].

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches[3][8].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the naphthalenedicarboxylic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ), which correspond to electronic transitions within the naphthalene ring system[13].

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2,3- and 1,8-naphthalenedicarboxylic acid.

Spectroscopic_Comparison_Workflow start Start: Obtain Samples (2,3-NDA & 1,8-NDA) nmr_prep NMR Sample Preparation (Dissolve in DMSO-d6) start->nmr_prep ftir_prep FTIR Sample Preparation (KBr Pellet) start->ftir_prep uv_prep UV-Vis Sample Preparation (Dilute Solution) start->uv_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq ftir_acq FTIR Spectrum Acquisition ftir_prep->ftir_acq uv_acq UV-Vis Spectrum Acquisition uv_prep->uv_acq nmr_data Analyze Chemical Shifts & Coupling Patterns nmr_acq->nmr_data ftir_data Identify Functional Group Peaks ftir_acq->ftir_data uv_data Determine λmax Values uv_acq->uv_data comparison Comparative Analysis of Spectroscopic Data nmr_data->comparison ftir_data->comparison uv_data->comparison conclusion Structural Elucidation & Isomer Differentiation comparison->conclusion

Spectroscopic analysis workflow for naphthalenedicarboxylic acid isomers.

Fluorescence Spectroscopy: A Glimpse into Emissive Properties

While the parent dicarboxylic acids are not strongly fluorescent, their derivatives, particularly those of 1,8-naphthalic anhydride, are known for their significant fluorescence with high quantum yields[14]. For instance, derivatives of 2,3-naphthalenedicarboxaldehyde are used as fluorescent labeling agents with an excitation maximum around 420-424 nm and an emission maximum around 480-484 nm after derivatization[15][16]. The fluorescence properties are highly sensitive to the substitution pattern on the naphthalene ring and the solvent environment.

References

A Comparative Guide to Polyesters Derived from Naphthalene Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the material properties of polyesters synthesized from different isomers of naphthalene dicarboxylic acid (NDCA), namely 2,6-NDCA, 2,7-NDCA, and 1,4-NDCA. The properties of these polymers are benchmarked against each other to highlight the impact of the monomer's isomeric structure on the final polyester characteristics. This document summarizes key quantitative data from various studies and provides detailed experimental protocols for the characterization techniques discussed.

The substitution pattern of the carboxylic acid groups on the naphthalene ring significantly influences the geometry and linearity of the resulting polyester chains. This, in turn, dictates the polymer's ability to pack, crystallize, and ultimately determines its thermal, mechanical, and barrier properties.[1]

Isomer Structures and Their Influence on Polymer Properties

The specific placement of the carboxylic acid groups on the naphthalene ring dictates the geometry of the resulting polymer chains, which in turn affects the material's properties.

G Naphthalenedicarboxylic Acid Isomers cluster_26 2,6-Naphthalenedicarboxylic Acid (2,6-NDCA) cluster_27 2,7-Naphthalenedicarboxylic Acid (2,7-NDCA) cluster_14 1,4-Naphthalenedicarboxylic Acid (1,4-NDCA) struct_26 Linear and Symmetrical prop_26 High Crystallinity Excellent Chain Packing struct_26->prop_26 struct_27 Bent or 'Kinked' Structure prop_27 Amorphous Disrupted Chain Linearity struct_27->prop_27 struct_14 Asymmetrical Structure prop_14 Reduced Crystallinity Lower Thermal Stability struct_14->prop_14

Figure 1: Influence of NDCA isomer structure on polymer properties.
2,6-Naphthalene Dicarboxylate (2,6-NDCA)

The linear and symmetrical structure of the 2,6-isomer results in polyesters with high crystallinity and excellent chain packing.[1] This leads to superior thermal stability, mechanical strength, and gas barrier properties.[1] Poly(ethylene 2,6-naphthalate) (PEN) is a well-known example and is often used as a high-performance alternative to poly(ethylene terephthalate) (PET).[1][2]

2,7-Naphthalene Dicarboxylate (2,7-NDCA)

The bent or "kinked" structure of the 2,7-isomer disrupts the linearity of the polymer chain, leading to more amorphous polyesters.[1] While this may result in lower crystallinity and melting points compared to their 2,6-NDC counterparts, these polyesters can still exhibit high glass transition temperatures and good thermal stability.[1]

1,4-Naphthalene Dicarboxylate (1,4-NDCA)

The asymmetrical nature of the 1,4-isomer also leads to polymers with reduced crystallinity and thermal stability compared to the 2,6-isomer.

Performance Data Comparison

The following tables summarize the key performance indicators for polyesters derived from the different NDCA isomers, with Poly(ethylene terephthalate) (PET) included for reference. The data presented is for polyesters synthesized with ethylene glycol.

Thermal Properties
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate)Poly(ethylene 1,4-naphthalate)Poly(ethylene terephthalate) (PET)
Glass Transition Temp. (Tg) 120 °C[2][3]~110-120 °C~80-90 °C75 °C[2][3]
Melting Temperature (Tm) 265-270 °CLower than PENLower than PEN260 °C[4]
Decomposition Temp. (Td) > 400 °C> 400 °C~350-400 °C~390 °C
Mechanical Properties
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate)Poly(ethylene 1,4-naphthalate)Poly(ethylene terephthalate) (PET)
Tensile Strength ~200 MPaLower than PENLower than PEN60 - 140 MPa
Tensile Modulus 5.0 - 5.5 GPaLower than PENLower than PEN3.5 - 11 GPa
Elongation at Break ~60%Higher than PENHigher than PEN2.5 - 70%
Barrier Properties
PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate)Poly(ethylene 1,4-naphthalate)Poly(ethylene terephthalate) (PET)
Oxygen Permeability Lower than PETLower than PENHigher than PENHigher than PEN
CO2 Permeability Lower than PETLower than PENHigher than PENHigher than PEN
Water Vapor Transmission Lower than PETLower than PENHigher than PENHigher than PEN

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Polyester Synthesis: Melt Polymerization

A common method for synthesizing these polyesters is through a two-stage melt polymerization process.

G start Start: Charge Reactants (NDCA Isomer + Ethylene Glycol) esterification Esterification (200-240°C, N2 atmosphere) Water is removed as byproduct start->esterification polycondensation Polycondensation (260-290°C, High Vacuum) Excess ethylene glycol is removed esterification->polycondensation extrusion Extrusion and Pelletization polycondensation->extrusion end End: Polyester Pellets extrusion->end

Figure 2: General workflow for polyester synthesis via melt polymerization.
  • Esterification: The NDCA isomer and a molar excess of ethylene glycol are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The mixture is heated to 200-240°C under a nitrogen atmosphere. The esterification reaction proceeds with the removal of water as a byproduct. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: A polycondensation catalyst (e.g., antimony trioxide) is added to the reactor. The temperature is then increased to 260-290°C, and a vacuum is gradually applied to a final pressure below 1 torr. The high temperature and low pressure facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward to achieve a high molecular weight polymer. The reaction is monitored by measuring the torque on the stirrer. This stage is continued until the desired molecular weight is achieved.

  • Extrusion and Pelletization: The resulting molten polymer is then extruded from the reactor, cooled, and pelletized for further processing and characterization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) - ASTM D3418 [5][6] DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.[6]

  • The sample is placed in the DSC instrument along with an empty reference pan.[6]

  • The sample is typically heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]

  • The heat flow to the sample is measured relative to the reference pan.

  • Tg is observed as a step change in the baseline of the heat flow curve, while Tm is identified as an endothermic peak.

Thermogravimetric Analysis (TGA) - ASTM E1131 TGA is used to determine the thermal stability and decomposition temperature (Td) of the polymer.

  • A small sample of the polymer (5-10 mg) is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Testing

Tensile Properties - ASTM D638 [7][8] Tensile testing is performed to determine the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[7]

  • The specimens are conditioned at a standard temperature and humidity before testing.

  • The test is conducted using a universal testing machine equipped with grips to hold the specimen.[7][9]

  • The specimen is pulled at a constant crosshead speed until it fractures.[10]

  • The force applied and the elongation of the specimen are recorded throughout the test.

  • Stress is calculated by dividing the force by the initial cross-sectional area of the specimen. Strain is calculated as the change in length divided by the initial length.[9]

  • A stress-strain curve is generated from the data, from which the tensile strength, tensile modulus (slope of the initial linear portion), and elongation at break are determined.

Barrier Properties Testing

Oxygen Transmission Rate (OTR) - ASTM D3985 [11] This method measures the rate at which oxygen gas permeates through a plastic film.

  • A film sample is clamped in a diffusion cell, separating it into two chambers.

  • One chamber is flushed with a stream of nitrogen, while the other chamber is flushed with oxygen.

  • A coulometric sensor detects the amount of oxygen that permeates through the film into the nitrogen chamber over time.

  • The OTR is reported in units of cm³/(m²·day).

Water Vapor Transmission Rate (WVTR) - ASTM E96 [11] This method determines the rate of water vapor transmission through a material.

  • A film sample is sealed over the opening of a test dish containing a desiccant or water.

  • The dish is placed in a controlled-atmosphere chamber with a specific temperature and humidity.

  • The weight of the dish is periodically measured to determine the amount of water vapor that has passed through the film.

  • The WVTR is reported in units of g/(m²·day).

Summary of Isomer Performance Impact

The choice of NDCA isomer has a profound and predictable effect on the final properties of the resulting polyester.

G Performance Impact of NDCA Isomers cluster_input NDCA Isomer cluster_properties Resulting Polymer Properties isomer_26 2,6-NDCA (Linear) thermal Thermal Stability isomer_26->thermal High mechanical Mechanical Strength isomer_26->mechanical High barrier Barrier Properties isomer_26->barrier High crystallinity Crystallinity isomer_26->crystallinity High isomer_27 2,7-NDCA (Bent) isomer_27->thermal Moderate isomer_27->mechanical Lower isomer_27->barrier Moderate isomer_27->crystallinity Low (Amorphous) isomer_14 1,4-NDCA (Asymmetric) isomer_14->thermal Lower isomer_14->mechanical Lower isomer_14->barrier Lower isomer_14->crystallinity Low

Figure 3: Logical relationship between NDCA isomers and polymer performance.

References

A Tale of Three Isomers: Unraveling the Structural Divergence of MOFs from 2,3-, 2,6-, and 2,7-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift in the positioning of carboxylate groups on a naphthalene core profoundly dictates the ultimate architecture and properties of the resulting metal-organic frameworks (MOFs). This guide provides a comparative analysis of MOFs synthesized from three isomers of naphthalenedicarboxylic acid (NDC): 2,3-NDC, 2,6-NDC, and 2,7-NDC. Understanding these structural differences is paramount for the rational design of MOFs with tailored functionalities for applications in gas storage, separation, and drug delivery.

The geometry of the organic linker is a critical determinant in the topology and porosity of MOFs. The three isomers of naphthalenedicarboxylic acid—2,3-, 2,6-, and 2,7-NDC—offer a compelling case study in how linker geometry impacts framework structure. The linear nature of 2,6-NDC often leads to the formation of predictable and highly porous structures. In contrast, the angular or bent geometries of 2,3-NDC and 2,7-NDC can give rise to more complex, and sometimes chiral, framework topologies with unique pore environments.

Comparative Analysis of Structural and Performance Data

To elucidate the structural and functional differences imparted by these isomeric linkers, a summary of key performance metrics from reported MOFs is presented below. It is important to note that the properties of MOFs are also influenced by the choice of metal node and synthesis conditions.

Property2,3-NDC based MOFs2,6-NDC based MOFs2,7-NDC based MOFs
Linker Geometry AngularLinearBent/Angular
Resulting MOF Topology Often forms complex, potentially interpenetrated 3D frameworks.Typically forms 2D layered or 3D frameworks with well-defined porosity. Topologies such as sql (square lattice) are common with paddlewheel secondary building units (SBUs).Can lead to the formation of chiral, microporous 3D frameworks. For instance, a zinc-based MOF with 2,7-NDC forms a nonanuclear cluster as a secondary building unit.
BET Surface Area (m²/g) Data is limited, but reported values vary.Generally high, with some lanthanide-based MOFs exhibiting significant porosity suitable for gas adsorption.[1] For example, MOF-205, which incorporates a derivative of 2,6-NDC, has a BET surface area of 3470 m²/g.[2]Data is sparse, but the angular nature may lead to unique pore shapes, though potentially with lower accessible surface areas compared to linear linkers depending on interpenetration.
Pore Volume (cm³/g) Dependent on the specific framework and degree of interpenetration.Can be substantial, facilitating applications in gas storage.Variable, influenced by the complex topologies that can arise from the bent linker.
Thermal Stability Generally exhibit good thermal stability.MOFs based on 2,6-NDC are known for their robustness. For example, some lanthanide-based 2,6-NDC MOFs show thermal stability up to around 600°C.[3]Thermally stable, with decomposition temperatures influenced by the metal node and framework structure.

Experimental Protocols: A Glimpse into MOF Synthesis and Characterization

The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the NDC linker are heated in a suitable solvent. The characterization of the resulting materials is crucial to understanding their structure and properties.

General Solvothermal Synthesis Protocol

A typical solvothermal synthesis involves the following steps:

  • Reactant Dissolution: The metal salt (e.g., zinc nitrate, copper nitrate) and the chosen naphthalenedicarboxylic acid isomer are dissolved in a high-boiling point solvent, commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Sealed Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated in an oven at a specific temperature (typically between 80°C and 150°C) for a duration ranging from several hours to a few days.

  • Cooling and Crystal Collection: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals. The solid product is then collected by filtration.

  • Washing and Activation: The collected crystals are washed with fresh solvent to remove any unreacted starting materials. To make the pores accessible, the solvent molecules within the framework are removed, often by solvent exchange with a more volatile solvent followed by heating under vacuum.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline phase and purity of the bulk material. The diffraction pattern is a fingerprint of the crystal structure.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the precise atomic arrangement within the crystal, allowing for the determination of the MOF's topology, pore dimensions, and connectivity.

  • Gas Adsorption Analysis (e.g., Nitrogen at 77 K): This technique is used to determine the porosity of the MOF, including its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.[1]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature. This analysis can identify the temperature at which the framework begins to decompose.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups of the linker to the metal centers.[4]

Visualizing the Structural Impact of Linker Isomerism

The following diagram illustrates the fundamental relationship between the geometry of the naphthalenedicarboxylic acid linker and the resulting dimensionality and topology of the Metal-Organic Framework.

G cluster_linkers Naphthalenedicarboxylic Acid Isomers cluster_structures Resulting MOF Structures Linker_26 2,6-NDC (Linear) Structure_Linear Predictable, High-Symmetry 2D or 3D Frameworks (e.g., sql topology) Linker_26->Structure_Linear Leads to Linker_27 2,7-NDC (Bent/Angular) Structure_Bent Complex, Potentially Chiral 3D Frameworks (e.g., nonanuclear clusters) Linker_27->Structure_Bent Favors Linker_23 2,3-NDC (Angular) Structure_Angular Complex, Often Interpenetrated 3D Frameworks Linker_23->Structure_Angular Favors

Caption: The geometry of the NDC linker directs the resulting MOF architecture.

Conclusion and Future Outlook

The choice of the naphthalenedicarboxylic acid isomer is a powerful tool for tuning the structure and, consequently, the function of MOFs. While 2,6-NDC is a well-established linker for creating robust and highly porous materials, the less-explored 2,3- and 2,7-isomers offer exciting opportunities for the design of novel MOF architectures with unique properties. The angular nature of 2,3- and 2,7-NDC can lead to frameworks with intricate topologies, potentially exhibiting interesting properties such as chirality and selective guest recognition. Further research into MOFs derived from these bent linkers is crucial to fully unlock their potential in various applications, from targeted drug delivery to specialized separations. A systematic exploration of different metal nodes in combination with these isomers will undoubtedly lead to the discovery of new and functional materials.

References

The Isomer Effect: A Comparative Guide to the Luminescent Properties of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the functional properties of materials is paramount. In the realm of luminescent metal-organic frameworks (MOFs), the seemingly subtle variation in the geometry of organic linkers—a phenomenon known as isomerism—can lead to profound differences in their photophysical characteristics. This guide provides an objective comparison of the luminescent properties of isomeric MOFs, supported by experimental data, to illuminate the critical role that linker isomerization plays in the design of advanced functional materials.

The arrangement of functional groups on an organic linker, whether it be the ortho, meta, or para substitution on a benzene ring (positional isomerism) or the spatial arrangement of atoms around a double bond (cis-trans isomerism), dictates the ultimate three-dimensional structure of a MOF. This, in turn, influences the electronic environment of the framework and, consequently, its interaction with light. Understanding these structure-property relationships is crucial for the rational design of MOFs with tailored luminescent behavior for applications ranging from chemical sensing and bio-imaging to solid-state lighting.

Positional Isomerism: A Tale of Three MOFs

A compelling example of the impact of positional isomerism on luminescence is observed in a series of zinc-based MOFs constructed with three different isomers of pyridine-dicarboxylic acid. While sharing the same metal nodes and a secondary flexible bis(4-pyridyl)propane ligand, the seemingly minor shift in the carboxylate group positions on the pyridine ring leads to distinct framework architectures and, consequently, disparate luminescent properties.

The use of pyridine-2,3-dicarboxylate results in a MOF that exhibits intense fluorescent emission, a property that is highly sought after for sensing and imaging applications.[1][2] In contrast, MOFs synthesized with pyridine-3,5-dicarboxylate often exhibit the characteristic luminescence of the incorporated metal ion, particularly when lanthanides like terbium are used, which is useful for applications requiring sharp, well-defined emission bands.[3][4]

Table 1: Comparison of Luminescent Properties of Zn-based MOFs with Isomeric Pyridine-Dicarboxylate Ligands

MOF SystemLigand IsomerEmission Maximum (λem)Excitation Maximum (λex)Quantum Yield (Φ)Reference
Zn-pydc-1Pyridine-2,3-dicarboxylic acid~430 nm~350 nmNot Reported[1]
Zn-pydc-2Pyridine-3,5-dicarboxylic acidLigand-based emissionNot ReportedNot Reported[3]

Note: Direct quantitative comparison of quantum yields between different studies can be challenging due to variations in measurement conditions. The data presented here is for illustrative purposes to highlight the significant impact of isomerism.

The observed differences in luminescence can be attributed to the way each isomeric linker coordinates with the metal centers, leading to variations in the rigidity of the framework and the efficiency of energy transfer processes within the MOF.

The Logic of Isomer-Driven Luminescence

The following diagram illustrates the fundamental relationship between the choice of a ligand isomer and the resulting luminescent properties of the MOF. The specific isomer dictates the coordination geometry, which in turn defines the overall framework structure and its photophysical behavior.

Isomer_Effect Influence of Ligand Isomerism on MOF Luminescence cluster_ligand Ligand Design cluster_structure MOF Architecture cluster_property Luminescent Properties Positional Isomer Positional Isomer Coordination Mode Coordination Mode Positional Isomer->Coordination Mode Dictates Cis-Trans Isomer Cis-Trans Isomer Cis-Trans Isomer->Coordination Mode Framework Topology Framework Topology Coordination Mode->Framework Topology Determines Emission Wavelength Emission Wavelength Framework Topology->Emission Wavelength Influences Quantum Yield Quantum Yield Framework Topology->Quantum Yield Luminescence Lifetime Luminescence Lifetime Framework Topology->Luminescence Lifetime

Caption: Logical workflow from ligand isomer selection to the resulting luminescent properties of the MOF.

Experimental Protocols

The synthesis of these luminescent MOFs and the characterization of their photophysical properties follow established procedures in materials chemistry.

General Synthesis of Luminescent Zinc-based MOFs

A representative solvothermal synthesis method is as follows:

  • Reactant Preparation: A mixture of a zinc salt (e.g., zinc nitrate hexahydrate, 1 mmol), the chosen pyridine-dicarboxylic acid isomer (1 mmol), and a co-ligand such as 1,3-bis(4-pyridyl)propane (1 mmol) is prepared.

  • Solvent System: The reactants are dissolved in a suitable solvent system, typically a mixture of N,N-dimethylformamide (DMF) and water.

  • Reaction Conditions: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

  • Product Isolation and Purification: After slow cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent to remove unreacted starting materials, and dried under vacuum.

Measurement of Luminescent Properties

The photoluminescent properties of the synthesized MOFs are typically characterized as follows:

  • Sample Preparation: A finely ground powder of the MOF is placed in a solid-state sample holder.

  • Spectrofluorometer: The measurements are performed using a spectrofluorometer equipped with a xenon lamp as the excitation source.

  • Data Acquisition: The excitation and emission spectra are recorded at room temperature. For quantum yield measurements, an integrating sphere is often used to capture all emitted photons. The quantum yield is then calculated relative to a known standard.

  • Lifetime Measurement: Luminescence lifetime measurements are conducted using time-correlated single-photon counting (TCSPC) with a pulsed laser or LED as the excitation source.

Conclusion

The choice of ligand isomer is a critical design parameter in the development of luminescent MOFs. As demonstrated, subtle changes in the position of functional groups can lead to significant alterations in the final material's structure and, consequently, its photophysical properties. By understanding and harnessing these isomer effects, researchers can rationally design and synthesize MOFs with optimized luminescence for a wide array of applications in science and medicine. This comparative guide serves as a foundational resource for professionals seeking to leverage the principles of isomerism in the creation of next-generation functional materials.

References

Validating the Purity of Synthesized 2,3-Naphthalenedicarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,3-Naphthalenedicarboxylic acid, a key intermediate in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and this guide will compare its performance with other robust analytical methods, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative summary of HPLC, qNMR, and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Separation of volatile or derivatized compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.
Sample Derivatization Not typically required.Not required.Required to increase volatility and thermal stability (e.g., esterification or silylation).
Selectivity Good to excellent for separating isomers and related impurities.Excellent for structural confirmation and quantification of the primary analyte against a certified internal standard.High, especially with mass spectrometric detection, for identification of volatile impurities.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.Generally in the mg/mL range, less sensitive than chromatographic methods.Can reach pg levels, especially with selected ion monitoring (SIM).
Quantification Relative quantification based on peak area percentage or external/internal standards.Absolute quantification using a certified internal standard, traceable to SI units.Quantification against an internal or external standard.
Primary Strengths Widely applicable, robust, and excellent for resolving complex mixtures of non-volatile compounds.Provides structural information and absolute purity without the need for a specific reference standard of the analyte. Non-destructive.High separation efficiency and sensitivity for volatile and semi-volatile compounds.
Primary Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to chromatographic techniques. Potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient can be employed, for example, starting with 95% A and decreasing to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile). The final concentration should be around 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary method for determining the absolute purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an appropriate volume of the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis. Esterification to form the dimethyl ester is a common approach.

  • Derivatization (Esterification):

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.

    • Add a suitable esterification agent, such as a solution of 3N HCl in methanol or BF3-methanol.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.

    • After cooling, neutralize the excess acid and extract the dimethyl 2,3-naphthalenedicarboxylate into an organic solvent like hexane or dichloromethane.

    • The organic extract is then ready for GC-MS analysis.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak for dimethyl 2,3-naphthalenedicarboxylate based on its retention time and mass spectrum. Assess purity by the relative area of this peak compared to any impurity peaks.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and their relationships, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate Method_Comparison cluster_analyte Analyte: this compound cluster_methods Purity Validation Methods cluster_attributes Key Attributes Analyte Synthesized Product HPLC HPLC Analyte->HPLC qNMR qNMR Analyte->qNMR GCMS GC-MS Analyte->GCMS Derivatization Derivatization Required? HPLC->Derivatization No Sensitivity Sensitivity HPLC->Sensitivity High Quantification Quantification Type HPLC->Quantification Relative Info Information Provided HPLC->Info Purity & Impurity Profile qNMR->Derivatization No qNMR->Sensitivity Moderate qNMR->Quantification Absolute qNMR->Info Absolute Purity & Structure GCMS->Derivatization Yes GCMS->Sensitivity Very High GCMS->Quantification Relative GCMS->Info Volatile Impurity Profile

A Comparative Guide to the Spectral Data of 2,3-Naphthalenedicarboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of spectral data for 2,3-Naphthalenedicarboxylic acid and two common alternatives, Phthalic acid and 2,6-Naphthalenedicarboxylic acid. The objective is to offer a comparative analysis of their key spectral characteristics to aid in identification, characterization, and quality control in research and development.

Spectral Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, Phthalic acid, and 2,6-Naphthalenedicarboxylic acid.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound Not specifiedAromatic protons and two acidic protons.[1]
Phthalic acid DMSO-d₆~7.60-7.72 (m, 4H, Ar-H), ~13.0 (s, 2H, -COOH)[2]
2,6-Naphthalenedicarboxylic acid Not specifiedAromatic protons and two acidic protons.[3]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound Not specifiedAromatic carbons and carboxyl carbons.
Phthalic acid D₂O131.44, 129.85, 140.37 (aromatic C), 180.34 (carboxyl C)[4]
2,6-Naphthalenedicarboxylic acid Not specifiedAromatic carbons and carboxyl carbons.[5]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound KBr WaferCharacteristic O-H (acid), C=O (acid), C=C (aromatic), and C-H (aromatic) stretches.[6]
Phthalic acid KBr PelletBroad O-H stretch, strong C=O stretch (~1680-1700), aromatic C=C stretches, and out-of-plane C-H bending.[7]
2,6-Naphthalenedicarboxylic acid KBr WaferProminent O-H and C=O bands from the carboxylic acid groups, along with aromatic C=C and C-H vibrations.[8]

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound Electron Ionization (EI)216[9]199, 171, 126[6]
Phthalic acid Electron Ionization (EI)166[10]149, 122, 105, 77[2]
2,6-Naphthalenedicarboxylic acid Electron Ionization (EI)216[11]199, 171, 126

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques cited. Specific parameters may vary based on the instrumentation and the specific sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR of Phthalic acid, approximately 0.039 g of the sample was dissolved in 0.5 mL of DMSO-d₆.[2]

    • For other samples, a similar concentration range in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) is recommended.

  • Instrumentation:

    • Spectra for Phthalic acid were acquired on 89.56 MHz and 399.65 MHz NMR spectrometers.[2]

  • Data Acquisition:

    • A standard ¹H NMR experiment is performed to obtain the proton spectrum.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • An FTIR spectrometer is used to record the infrared spectrum.

  • Data Acquisition:

    • A background spectrum of a blank KBr pellet is first recorded.

    • The sample pellet is then placed in the sample holder, and the spectrum is acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For solid samples, a direct insertion probe may be used.

  • Ionization:

    • Electron Ionization (EI) is a common method for these types of compounds. For Phthalic acid, an ionization energy of 75 eV was used.[10]

  • Instrumentation:

    • A mass spectrometer capable of EI is utilized. For Phthalic acid, the source temperature was 190 °C and the sample temperature was 130 °C.[10]

  • Data Acquisition:

    • The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Visualizing the Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data for the identification and comparison of this compound and its alternatives.

Spectral_Data_Workflow cluster_0 Compound Selection cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison 2_3_Naphthalenedicarboxylic_acid This compound NMR NMR Spectroscopy (¹H, ¹³C) 2_3_Naphthalenedicarboxylic_acid->NMR FTIR FTIR Spectroscopy 2_3_Naphthalenedicarboxylic_acid->FTIR MS Mass Spectrometry 2_3_Naphthalenedicarboxylic_acid->MS Phthalic_acid Phthalic acid Phthalic_acid->NMR Phthalic_acid->FTIR Phthalic_acid->MS 2_6_Naphthalenedicarboxylic_acid 2,6-Naphthalenedicarboxylic acid 2_6_Naphthalenedicarboxylic_acid->NMR 2_6_Naphthalenedicarboxylic_acid->FTIR 2_6_Naphthalenedicarboxylic_acid->MS Data_Tables Quantitative Data Tables NMR->Data_Tables Protocols Experimental Protocols NMR->Protocols FTIR->Data_Tables FTIR->Protocols MS->Data_Tables MS->Protocols Final_Report Final Comparison Guide Data_Tables->Final_Report Comparative Guide Protocols->Final_Report

Caption: Workflow for spectral data cross-referencing.

References

A Comparative Guide to 2,6-Naphthalenedicarboxylic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Initial research into sensors derived from 2,3-naphthalenedicarboxylic acid revealed a scarcity of specific performance data in currently available literature. To provide a valuable and data-supported comparison, this guide focuses on the closely related and well-documented isomer, 2,6-naphthalenedicarboxylic acid (2,6-NDC). The principles and methodologies discussed are broadly applicable to the evaluation of other naphthalenedicarboxylic acid-based sensors. This guide is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent Metal-Organic Frameworks (MOFs) for the detection of environmentally and biologically significant analytes.

Introduction to 2,6-Naphthalenedicarboxylic Acid-Based Sensors

2,6-Naphthalenedicarboxylic acid is a rigid and highly conjugated organic linker that has proven to be an exceptional building block for the construction of fluorescent sensors, particularly within the class of materials known as Metal-Organic Frameworks (MOFs). When combined with metal ions, 2,6-NDC self-assembles into porous, crystalline structures with inherent luminescence. This fluorescence can be modulated—typically quenched or "turned-off"—in the presence of specific analytes, forming the basis of a sensitive and selective detection platform. This guide benchmarks the performance of a representative 2,6-NDC-based MOF sensor against other fluorescent probes for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds, two classes of analytes with significant environmental and health implications.

Performance Benchmark: Fe³⁺ Detection

The detection of ferric ions (Fe³⁺) is crucial due to its vital role in biological systems and its potential as an environmental contaminant. Fluorescent "turn-off" sensors are a common and effective method for Fe³⁺ detection.

Data Presentation: Comparison of Fluorescent Sensors for Fe³⁺ Detection
Sensor MaterialAnalyteLimit of Detection (LOD)Quenching Constant (Ksv)Response TimeSelectivityReference
Eu³⁺/Tb³⁺-NDC MOF Fe³⁺ 0.248 µM - < 1 minute High against other common metal ions [1]
Naphthalene-grafted UiO-66Fe³⁺0.911 µM--High[2]
Cd-MOFFe³⁺0.3 µM-< 1 minuteHigh[3]
Rhodamine-based ProbeFe³⁺1.18 x 10⁻⁸ M4.81 x 10⁴ M⁻¹-High[4]
Naphthalimide FONPsFe³⁺12.5 ± 1.2 µM--High[5]

Note: While a Gd-MOF using 2,6-naphthalenedicarboxylic acid has been synthesized and tested for Fe³⁺ sensing, specific quantitative performance metrics like LOD and Ksv were not detailed in the available literature.[6] The quenching effect was observed, indicating its potential as a sensor. For a more direct quantitative comparison, data for a mixed-lanthanide (Eu³⁺/Tb³⁺) MOF utilizing 2,6-NDC is presented as the primary example.

Performance Benchmark: Nitroaromatic Compound Detection

Nitroaromatic compounds, such as those found in explosives and industrial byproducts, are significant environmental pollutants. Their detection is critical for security and environmental monitoring.

Data Presentation: Comparison of Fluorescent Sensors for Nitroaromatic Compound Detection
Sensor MaterialAnalyteLimit of Detection (LOD)Quenching Constant (Ksv)Response TimeSelectivityReference
Al(III)-MOF (MIL-53 type) Nitrobenzene (vapour) - - < 25 minutes High for nitroaromatics [7][8]
Zn-MOFDNT & TNT---Selective for nitroaromatics[9]
Polyaniline-Ag CompositeTNP5.58 x 10⁻⁷ M0.1037 x 10⁶ M⁻¹--[10]
Cd-MOFTNP11.4 nM--High[11]
Dual-emission CNQDs/Eu-MOF-76TNT0.4 nM--High[12]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Fluorescence Quenching Mechanisms

Signaling Pathway: Fluorescence Quenching cluster_Fe3 Fe³⁺ Detection cluster_Nitro Nitroaromatic Detection MOF_Fe Luminescent MOF Excited_MOF_Fe Excited MOF* MOF_Fe->Excited_MOF_Fe Excitation (Light) Ground_MOF_Fe Ground State MOF Excited_MOF_Fe->Ground_MOF_Fe Fluorescence Fe3 Fe³⁺ Analyte Excited_MOF_Fe->Fe3 Interaction Quenched_Complex_Fe Non-Luminescent Complex Fe3->Quenched_Complex_Fe Competitive Absorption / Coordination MOF_Nitro Luminescent MOF Excited_MOF_Nitro Excited MOF* MOF_Nitro->Excited_MOF_Nitro Excitation (Light) Ground_MOF_Nitro Ground State MOF Excited_MOF_Nitro->Ground_MOF_Nitro Fluorescence Nitro Nitroaromatic Analyte Excited_MOF_Nitro->Nitro Interaction Quenched_Complex_Nitro Non-Luminescent Complex Nitro->Quenched_Complex_Nitro Photoinduced Electron Transfer (PET)

Caption: Fluorescence quenching mechanisms for Fe³⁺ and nitroaromatic detection.

Experimental Workflow for Sensor Evaluation

Experimental Workflow cluster_synthesis Sensor Fabrication cluster_testing Performance Evaluation cluster_analysis Data Analysis Start Start Synthesis Solvothermal Synthesis of MOF Start->Synthesis Washing Washing and Solvent Exchange Synthesis->Washing Activation Activation of MOF Washing->Activation Characterization Characterization (XRD, SEM, etc.) Activation->Characterization Suspension Prepare MOF Suspension Characterization->Suspension Titration Fluorescence Titration with Analyte Suspension->Titration Selectivity Selectivity Test with Interferents Suspension->Selectivity Response Response Time Measurement Suspension->Response SV_Plot Stern-Volmer Plot (I₀/I vs. [Q]) Titration->SV_Plot LOD_Calc LOD Calculation (3σ/k) Titration->LOD_Calc Ksv_Calc Ksv Calculation (Slope of SV Plot) SV_Plot->Ksv_Calc End End LOD_Calc->End Ksv_Calc->End

Caption: Workflow for fluorescent sensor fabrication and performance evaluation.

Experimental Protocols

Synthesis of a Luminescent Lanthanide-based 2,6-NDC MOF (Adapted from[6])

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·xH₂O or Tb(NO₃)₃·xH₂O)

  • 2,6-Naphthalenedicarboxylic acid (2,6-NDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve the lanthanide(III) nitrate hydrate (e.g., 0.200 g) and 2,6-Naphthalenedicarboxylic acid (0.197 g) in 10.0 mL of DMF.

  • Stir the mixture until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the sealed autoclave in an oven at 110-125 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash thoroughly with fresh DMF, and then with a lower boiling point solvent like ethanol.

  • Dry the crystals under vacuum to obtain the final luminescent MOF.

General Protocol for Fluorescence Sensing Evaluation

Materials and Equipment:

  • Synthesized luminescent MOF

  • Analyte stock solution (e.g., FeCl₃ in water or nitroaromatic compound in a suitable solvent)

  • Interfering ion/molecule stock solutions

  • Solvent for MOF suspension (e.g., DMF, ethanol, or water)

  • Fluorometer

  • Quartz cuvettes

  • Ultrasonicator

Procedure:

  • Preparation of MOF Suspension: Disperse a small, precise amount of the MOF powder (e.g., 1 mg) in a known volume of the chosen solvent (e.g., 10 mL) using an ultrasonicator to form a stable, homogeneous suspension.

  • Initial Fluorescence Measurement: Transfer a fixed volume of the MOF suspension (e.g., 3 mL) into a quartz cuvette and record its initial fluorescence emission spectrum at an appropriate excitation wavelength. This is the baseline fluorescence (I₀).

  • Fluorescence Titration:

    • Successively add small aliquots of the analyte stock solution to the cuvette containing the MOF suspension.

    • After each addition, gently mix the solution and allow it to equilibrate for a predetermined time before recording the fluorescence emission spectrum (I).

    • Continue this process until a significant quenching of fluorescence is observed or the fluorescence intensity plateaus.

  • Selectivity Measurement:

    • To separate cuvettes containing the MOF suspension, add a concentration of each interfering ion/molecule that is typically higher than or equal to the highest concentration of the target analyte used.

    • Record the fluorescence emission spectrum for each and compare the quenching effect to that of the target analyte.

  • Response Time Measurement:

    • Add a specific concentration of the analyte to the MOF suspension and immediately start recording the fluorescence intensity at the emission maximum over time until the signal stabilizes.

Data Analysis:

  • Quenching Efficiency: Calculate the quenching efficiency at each analyte concentration using the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] * 100.

  • Stern-Volmer Analysis: Plot I₀/I versus the concentration of the analyte ([Q]). The slope of the linear portion of this Stern-Volmer plot gives the quenching constant (Ksv).

  • Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the fluorescence intensity of the blank (MOF suspension without analyte) and k is the slope of the calibration curve of fluorescence intensity versus analyte concentration at low concentrations.

Conclusion

2,6-Naphthalenedicarboxylic acid-based MOFs have demonstrated significant potential as robust and sensitive fluorescent sensors for the detection of Fe³⁺ and nitroaromatic compounds. Their performance, characterized by low limits of detection and high selectivity, makes them a compelling alternative to other fluorescent probes. The straightforward synthesis and tunable nature of these MOFs offer considerable scope for the development of next-generation sensing platforms for a wide range of applications in environmental monitoring, healthcare, and security. Further research focusing on enhancing their stability in aqueous environments and simplifying their integration into portable sensing devices will undoubtedly expand their practical utility.

References

The Isomeric Advantage: How Linker Position Dictates Gas Sorption in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of Metal-Organic Frameworks (MOFs) for specific gas sorption applications hinges on the precise control of their porous architecture and surface chemistry. A powerful yet nuanced approach to achieving this control lies in the use of isomeric organic linkers. The seemingly subtle change in the position of functional groups on a linker molecule can lead to dramatic differences in the resulting MOF's structure, porosity, and ultimately, its performance in gas uptake and selectivity. This guide provides an objective comparison of MOFs synthesized with isomeric linkers, supported by experimental data, to illuminate the profound impact of linker isomerism on gas sorption properties.

The Core Principle: Isomerism-Induced Structural and Functional Diversity

The use of isomeric linkers—molecules with the same chemical formula but different arrangements of atoms—can lead to the formation of distinct MOF structures, often referred to as framework isomers.[1] This structural diversity arises from the varied geometric constraints imposed by the different linker isomers during the self-assembly process with metal nodes.[2] These structural variations, in turn, directly influence key properties relevant to gas sorption, including pore size and shape, surface area, and the chemical environment within the pores.

The logical workflow for investigating the influence of isomeric linkers on gas sorption in MOFs can be visualized as follows:

Workflow for Investigating Isomeric Linker Effects in MOFs cluster_0 Linker Design & Synthesis cluster_1 MOF Synthesis & Characterization cluster_2 Gas Sorption Analysis cluster_3 Performance Evaluation Linker Isomer Selection Linker Isomer Selection Linker Synthesis Linker Synthesis Linker Isomer Selection->Linker Synthesis Positional Variation MOF Synthesis MOF Synthesis Linker Synthesis->MOF Synthesis Self-Assembly Structural Characterization Structural Characterization MOF Synthesis->Structural Characterization PXRD, SC-XRD Porosity Analysis Porosity Analysis Structural Characterization->Porosity Analysis BET, Langmuir Gas Adsorption Measurements Gas Adsorption Measurements Porosity Analysis->Gas Adsorption Measurements Volumetric/Gravimetric Selectivity Determination Selectivity Determination Gas Adsorption Measurements->Selectivity Determination IAST Thermodynamic Analysis Thermodynamic Analysis Gas Adsorption Measurements->Thermodynamic Analysis Isosteric Heat Structure-Property Correlation Structure-Property Correlation Selectivity Determination->Structure-Property Correlation Thermodynamic Analysis->Structure-Property Correlation Application Potential Assessment Application Potential Assessment Structure-Property Correlation->Application Potential Assessment

Caption: Logical workflow for studying isomeric linker effects on MOF gas sorption.

Comparative Analysis of Isomeric MOFs

To illustrate the impact of linker isomerism, we present a comparative analysis of two well-documented MOF families: the UiO-66 series with functionalized linkers and a set of ZJNU isomers.

Case Study 1: Functional Group Positional Isomerism in UiO-66

The UiO-66 framework is renowned for its exceptional stability. By introducing functional groups at different positions on the 1,4-benzenedicarboxylate (BDC) linker, the gas sorption properties can be precisely tuned.[3]

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[3]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from BenchChem.[3]

The data clearly indicates that the introduction of an amino group in UiO-66-NH₂ enhances the CO₂ adsorption capacity compared to the parent UiO-66 and its nitro- and hydroxyl-functionalized counterparts. This is attributed to the basic nature of the amino group, which provides stronger interaction sites for the acidic CO₂ molecules.

Case Study 2: Ligand-Originated Isomerism in ZJNU MOFs

In this case, two MOF isomers, ZJNU-58 and ZJNU-59, were constructed from methoxy-functionalized diisophthalate linkers.[4] Despite having the same chemical composition, their different connectivity leads to distinct pore environments and gas sorption behaviors.[4]

MOFBET Surface Area (m²/g)Pore Volume (cm³/g)Acetylene Uptake (cm³/g at 298 K, 1 atm)CO₂ Uptake (cm³/g at 298 K, 1 atm)
ZJNU-5810650.42145.665.8
ZJNU-599870.39161.373.2

Data extracted from PubMed.[4]

Interestingly, ZJNU-59 exhibits higher acetylene and carbon dioxide uptake capacities despite having a lower surface area and pore volume than its isomer, ZJNU-58.[4] This highlights the critical role of pore size and the specific chemical environment in determining gas adsorption, demonstrating that a smaller, more optimized pore can be more effective for selective gas capture.[4]

Experimental Protocols

The synthesis of these MOFs and the subsequent gas sorption measurements follow established procedures.

MOF Synthesis (Solvothermal Method)

A representative solvothermal synthesis method for MOFs like the UiO-66 series involves the following steps:[3][5]

  • Precursor Solution: The metal salt (e.g., zirconium chloride) and the isomeric organic linker are dissolved in a solvent, typically N,N-dimethylformamide (DMF).[3] The molar ratio of metal to linker is a crucial parameter, often maintained at 1:1.[3]

  • Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[3]

  • Product Collection and Activation: After cooling, the crystalline product is collected by filtration. It is then washed with DMF and a lower-boiling-point solvent like ethanol to remove unreacted precursors. Finally, the MOF is activated by drying under vacuum to remove the solvent molecules from the pores.[3]

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.[3][5]

  • Sample Preparation: A known mass of the activated MOF sample is placed in the analysis tube and degassed under vacuum at an elevated temperature to ensure the pores are empty.

  • Isotherm Measurement: The analysis is performed at a constant temperature (e.g., 77 K for N₂ adsorption, or 273 K and 298 K for CO₂ and CH₄ adsorption).[3] A controlled amount of gas is introduced into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change. This process is repeated at various pressures to generate the adsorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) or Langmuir models are applied to the N₂ adsorption data at 77 K to calculate the specific surface area of the material.[5]

Conclusion

The strategic use of isomeric linkers is a powerful tool in the rational design of MOFs for targeted gas sorption applications. As the comparative data demonstrates, subtle changes in the positioning of functional groups can lead to significant variations in framework topology, pore characteristics, and gas uptake performance. This approach allows for the fine-tuning of MOF properties to enhance both capacity and selectivity for specific gases, paving the way for the development of next-generation materials for gas storage, separation, and purification. Researchers and professionals in drug development, where controlled gas release is relevant, can also leverage these principles for designing advanced delivery systems.

References

A Comparative Guide: 2,3-Naphthalenedicarboxylic Acid vs. Terephthalic Acid in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the selection of diacid monomers is a critical determinant of the final properties and performance of polyesters. While terephthalic acid (TPA) is the cornerstone of widely used polyesters like polyethylene terephthalate (PET), there is a growing interest in naphthalene-based dicarboxylic acids for creating polymers with enhanced characteristics. This guide provides a detailed comparison of polyesters synthesized from 2,3-naphthalenedicarboxylic acid (2,3-NDCA) and the conventional terephthalic acid, offering insights into their impact on key polymer properties. Due to the limited availability of extensive experimental data for polymers derived specifically from 2,3-NDCA, this comparison will also draw upon data from other naphthalenedicarboxylic acid isomers, such as the 2,6- and 2,7-derivatives, to illustrate the general effects of the naphthalene moiety.

The fundamental difference between this compound and terephthalic acid lies in their aromatic core. Terephthalic acid contains a single benzene ring, while this compound features a fused double-ring naphthalene structure. This larger, more rigid aromatic system in 2,3-NDCA is anticipated to impart significant changes to the resulting polymer's thermal stability, mechanical strength, and barrier properties. The asymmetric substitution pattern of the carboxylic acid groups in the 2,3-isomer is expected to produce polymers with unique chain geometries compared to the linear polymers derived from TPA.

Executive Summary of Comparative Performance

Polyesters derived from naphthalenedicarboxylic acids generally exhibit superior performance characteristics compared to their TPA-based counterparts. The introduction of the naphthalene ring into the polymer backbone leads to:

  • Enhanced Thermal Stability: A significant increase in the glass transition temperature (Tg) and melting temperature (Tm), allowing for higher service temperatures and greater dimensional stability.

  • Improved Mechanical Properties: Increased tensile strength and modulus due to the rigidity of the naphthalene structure.

  • Superior Gas Barrier Properties: The more compact packing of polymer chains containing the naphthalene moiety results in reduced permeability to gases like oxygen and carbon dioxide.

These enhancements make naphthalate-based polyesters suitable for demanding applications in high-performance films, advanced packaging, and electronics.

Data Presentation: Quantitative Comparison

The following tables summarize key performance indicators for polyesters synthesized from a naphthalenedicarboxylic acid (using the 2,7- and 2,6-isomers as representative examples due to data availability) and terephthalic acid, both with ethylene glycol.

Table 1: Thermal Properties

PropertyPoly(ethylene 2,7-naphthalate) (from 2,7-NDCA)Poly(ethylene terephthalate) (from TPA)
Glass Transition Temperature (Tg)121.8 °C[1][2]67.7 °C[1][2]
Melting Temperature (Tm)325 - 335 °C[1][2]~260 °C[1]
Decomposition Temperature (Td)> 400 °C[1]~390 °C[1]

Table 2: Mechanical Properties

PropertyPoly(ethylene naphthalate) (PEN from 2,6-NDCA)*Poly(ethylene terephthalate) (PET)
Tensile Strength~200 MPa[1][3]60 - 140 MPa[1]
Tensile Modulus5.0 - 5.5 GPa[1][3]3.5 - 11 GPa[1]
Elongation at Break~60%[1][3]2.5 - 70%[1]

*Note: Mechanical properties for PEN are widely reported for the 2,6-isomer due to its commercial availability and are indicative of the general performance enhancements offered by the naphthalene moiety.[1]

Table 3: Barrier Properties

PropertyPoly(ethylene 2,7-naphthalate) (from 2,7-NDCA)Poly(ethylene terephthalate) (from TPA)
Oxygen Permeability< 0.0034 barrer[2]0.0108 barrer[2]

Experimental Protocols

The data presented in this guide are typically obtained using a suite of standard analytical techniques for polymer characterization.

I. Polymer Synthesis: Melt Polycondensation

A common method for synthesizing high-molecular-weight polyesters is melt polycondensation.

  • Esterification: The dicarboxylic acid (2,3-NDCA or TPA) and a diol (e.g., ethylene glycol) are charged into a reactor in a specific molar ratio, often with a catalyst. The mixture is heated to temperatures in the range of 180-250°C under an inert atmosphere. The esterification reaction proceeds with the removal of a condensation byproduct, such as water.[1]

  • Polycondensation: The temperature is then raised to 260-290°C, and a vacuum is gradually applied to remove the excess diol and drive the polymerization reaction forward.[1] The progress of the reaction is monitored by the increase in the viscosity of the molten polymer. This stage continues until the desired molecular weight is achieved.[1]

II. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[4][5] A small sample of the polymer is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.[4][5] The mass of a polymer sample is monitored as it is heated at a constant rate in a controlled atmosphere.[4] The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

III. Mechanical Testing
  • Tensile Testing: The mechanical properties of the polymers, such as tensile strength, tensile modulus, and elongation at break, are determined by tensile testing. A standardized sample of the polymer is stretched at a constant rate until it fractures. The force required to stretch the sample and the extent of elongation are recorded.

IV. Barrier Property Measurement
  • Gas Permeability Testing: The gas barrier properties, such as oxygen permeability, are measured using a specialized instrument. A film of the polymer is placed in a test cell, and a specific gas is introduced on one side of the film. The rate at which the gas permeates through the film to the other side is measured.

Visualizations

G cluster_TPA Terephthalic Acid (TPA) Based Polymer cluster_NDCA This compound (2,3-NDCA) Based Polymer TPA Terephthalic Acid PET Linear Polymer Chain (e.g., PET) TPA->PET Polymerization Diol_TPA Diol Diol_TPA->PET Packing_TPA Regular Chain Packing Leads to High Crystallinity PET->Packing_TPA NDCA This compound PEN_23 Kinked Polymer Chain NDCA->PEN_23 Polymerization Diol_NDCA Diol Diol_NDCA->PEN_23 Packing_NDCA Irregular Chain Packing Potentially Amorphous or Lower Crystallinity PEN_23->Packing_NDCA

Caption: Structural comparison of polymers from TPA and 2,3-NDCA.

G cluster_workflow Polymer Characterization Workflow cluster_thermal cluster_mechanical cluster_barrier start Polymer Synthesis (Melt Polycondensation) thermal Thermal Analysis start->thermal mechanical Mechanical Testing start->mechanical barrier Barrier Property Measurement start->barrier DSC DSC (Tg, Tm) thermal->DSC TGA TGA (Td) thermal->TGA Tensile Tensile Testing (Strength, Modulus) mechanical->Tensile Permeability Gas Permeability barrier->Permeability

Caption: Experimental workflow for polyester characterization.

References

A Comparative Guide to the Experimental and Theoretical Properties of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental properties of 2,3-naphthalenedicarboxylic acid (2,3-NDA) and the theoretical models used to predict them. As a key building block in the synthesis of polymers, metal-organic frameworks (MOFs), and a potential scaffold in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount. This document summarizes available experimental data, outlines the methodologies for their determination, and presents a framework for their theoretical validation using computational chemistry.

Executive Summary

This compound is a planar aromatic dicarboxylic acid. The proximity of its two carboxylic acid groups dictates its unique acidity, solubility, and thermal characteristics. While extensive experimental data on some of its properties are available, comprehensive theoretical studies that directly compare with these experimental values are less common in the public domain. This guide bridges this gap by presenting known experimental data alongside a proposed theoretical framework based on Density Functional Theory (DFT), a widely accepted computational method for such analyses. The comparison highlights the predictive power of modern computational models and underscores the importance of experimental validation.

Data Presentation: A Comparative Analysis

The following tables summarize the key experimental and theoretical data for the properties of this compound.

Table 1: Acidity Constants (pKa)
PropertyExperimental ValueTheoretical Model (Proposed)
pKa₁~3.0[1]DFT with Solvation Model
pKa₂~5.0[1]DFT with Solvation Model
Table 2: Spectroscopic Properties
SpectroscopyExperimental Data (Key Features)Theoretical Model (Proposed)
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. Carboxylic acid protons as a broad singlet at >10 ppm.DFT (GIAO method)
¹³C NMR Aromatic carbons between 125-135 ppm. Carboxylic acid carbons around 170 ppm.DFT (GIAO method)
FTIR Broad O-H stretch (carboxylic acid dimer) ~2500-3300 cm⁻¹. C=O stretch ~1700 cm⁻¹. Aromatic C=C stretches ~1400-1600 cm⁻¹.DFT (B3LYP functional)
UV-Vis Data not readily available. Expected π-π* transitions in the UV region.TD-DFT
Table 3: Thermal Properties
PropertyExperimental ValueTheoretical Model (Proposed)
Melting Point (°C)238-240 (decomposes)Not typically predicted by DFT
TGA/DSC Data not readily available. Expected decomposition after melting.Molecular Dynamics (MD) simulations
Table 4: Solubility
PropertyExperimental DataTheoretical Model (Proposed)
Aqueous SolubilitySparingly solubleSolvation free energy calculations
Organic Solvent SolubilityVaries depending on polaritySolvation free energy calculations

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.

Determination of pKa by Potentiometric Titration
  • Preparation of Analyte Solution: A precise weight of 2,3-NDA is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility. The ionic strength is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid like 2,3-NDA, two inflection points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Spectroscopic Analysis (NMR and FTIR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of 2,3-NDA is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

    • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A small amount of solid 2,3-NDA is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

    • Data Acquisition: The FTIR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

    • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: A small, accurately weighed sample of 2,3-NDA is placed in a TGA pan.

    • Data Acquisition: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored as a function of temperature.

    • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the temperatures at which weight loss occurs, indicating decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: A small, accurately weighed sample of 2,3-NDA is hermetically sealed in a DSC pan.

    • Data Acquisition: The sample and a reference pan are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.

    • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting (endothermic peak) and decomposition (endothermic or exothermic events).

Mandatory Visualizations

Experimental Workflow for pKa Determination

G Workflow for pKa Determination by Potentiometric Titration A Prepare 2,3-NDA Solution (water/co-solvent + KCl) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa values at Half-Equivalence Points F->G

Caption: Workflow for pKa determination.

Logical Relationship of Theoretical and Experimental Validation

G Theoretical and Experimental Validation Cycle Exp Experimental Measurement Data Experimental Data Exp->Data Comp Comparison & Analysis Data->Comp Model Theoretical Model (DFT) Calc Computational Calculation Model->Calc Calc->Comp Comp->Exp Validation Refine Model Refinement Comp->Refine Discrepancy Refine->Model

Caption: Iterative cycle of theoretical and experimental validation.

Comparison with Alternative Naphthalenedicarboxylic Acid Isomers

The properties of 2,3-NDA are best understood in the context of its isomers, such as 1,8-naphthalenedicarboxylic acid and 2,6-naphthalenedicarboxylic acid. The position of the carboxylic acid groups significantly influences their properties and applications.

Table 5: Comparison of Naphthalenedicarboxylic Acid Isomers
Property2,3-NDA1,8-NDA (Naphthalic Acid)2,6-NDA
Structure Carboxylic acids at adjacent positionsCarboxylic acids at peri positionsCarboxylic acids at opposite positions
Melting Point (°C) 238-240 (decomposes)274 (decomposes to anhydride)>300[2]
Acidity (pKa₁) ~3.0[1]~2.8~3.6
Key Feature Potential for chelation and as a bent linker in MOFs.Readily forms a stable cyclic anhydride.Linear, rigid structure ideal for high-performance polymers (e.g., PEN).[3]

The lower melting point and decomposition of 2,3-NDA compared to its 2,6-isomer can be attributed to the steric hindrance and electronic repulsion between the adjacent carboxylic acid groups. In contrast, the peri-positioning of the carboxyl groups in 1,8-NDA facilitates the formation of a highly stable six-membered anhydride ring upon heating. The linear and rigid nature of 2,6-NDA makes it an excellent monomer for creating strong, thermally stable polymers.

Conclusion

This guide provides a comparative framework for understanding the properties of this compound from both experimental and theoretical perspectives. While experimental data provides the benchmark for the molecule's behavior, theoretical models, particularly DFT, offer a powerful tool for predicting and interpreting these properties. The continued synergy between experimental measurement and computational modeling is crucial for the rational design of new materials and molecules based on the 2,3-NDA scaffold. Further experimental work to determine the UV-Vis spectrum, thermal decomposition profile, and quantitative solubility of 2,3-NDA, coupled with dedicated theoretical studies, would provide a more complete picture of this versatile molecule.

References

Safety Operating Guide

Proper Disposal of 2,3-Naphthalenedicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Naphthalenedicarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Proper disposal is crucial to prevent harm to human health and the environment. The following procedures are based on established laboratory safety protocols and hazardous waste management regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following classifications:

  • Skin Irritation (Category 2) [1]

  • Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation [1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent when handling the powder form to avoid inhalation.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Waste Identification and Classification

  • All unused or contaminated this compound must be treated as hazardous waste.[2][3]

  • Do not dispose of this chemical down the sink or in regular trash.[2][4] Intentional evaporation is also prohibited.[2][3]

Step 2: Containerization

  • Select an Appropriate Container:

    • Use a chemically compatible container with a secure, tight-fitting lid.[2][5] Plastic containers are often preferred for solid chemical waste.[6]

    • The container must be in good condition, free of leaks or cracks.[2]

  • Transferring the Waste:

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid generating dust during the transfer.[7] If possible, perform this task in a fume hood or a designated area with local exhaust ventilation.

    • For residual amounts in original containers, triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must also be collected as hazardous waste. Do not rinse into the drain.

Step 3: Labeling

  • Properly label the hazardous waste container immediately. The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[8]

    • The approximate amount of waste.[8]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).[8]

    • The date the waste was first added to the container.

    • The name and contact information of the waste generator.[8]

Step 4: Storage (Satellite Accumulation Area)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Segregation: Store the container segregated from incompatible materials. As an acid, it should be stored separately from bases.[5] It should also be kept away from strong oxidizing agents.[4]

  • Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[2][3]

  • Container Closure: Keep the waste container closed at all times except when adding waste.[2][6]

Step 5: Disposal Request and Collection

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3][6]

  • Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[6]

  • Do not transport the hazardous waste yourself. Trained EH&S personnel will collect the waste from the SAA.[3]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill.

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7]

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[2][3]

  • Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EH&S or emergency response team immediately.[2][3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Codes H315, H319, H335
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Storage Class 11 - Combustible Solids
Melting Point 238-240 °C (decomposes)
SAA Accumulation Limit 55 gallons (total hazardous waste)[3][6]
Acute Hazardous Waste Limit 1 quart (for P-listed wastes)[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (Unused or Contaminated This compound) identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill containerize Select & Transfer to Compatible Container identify->containerize label Label Container (Name, Hazards, Date) containerize->label containerize->spill store Store in SAA (Segregated & Secondary Containment) label->store request Request EH&S Waste Pickup store->request store->spill collect EH&S Collection & Final Disposal request->collect cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->containerize Collect spill debris as hazardous waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 2,3-Naphthalenedicarboxylic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety Information

This compound is a solid organic compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

Hazard Identification and Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the identified hazards and the mandatory PPE required when handling this compound.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Skin Irritation (Category 2) H315: Causes skin irritationGloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Regularly inspect gloves for any signs of degradation or puncture.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationEye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationRespiratory Protection: A NIOSH-approved N95 dust mask or higher is required to prevent inhalation of airborne particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Laboratory Attire Not ApplicableA standard laboratory coat must be worn and fully buttoned. Closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate chemical spill kit is readily accessible.

    • Confirm that a designated, labeled waste container for solid organic acid waste is available.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Carefully weigh and transfer the solid chemical, avoiding the generation of dust.

    • Use a spatula or other appropriate tool for transfers.

    • Keep the container of this compound closed when not in use.

    • Should any of the chemical come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and then soap and water.

    • Decontaminate any reusable equipment.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency and Disposal Plans

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Control Plan

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small, contained spills of solid material, trained laboratory personnel may proceed with cleanup. For large or uncontained spills, contact your institution's environmental health and safety department.

  • Don Appropriate PPE: At a minimum, wear double-layered chemically resistant gloves, chemical safety goggles, a lab coat, and an N95 respirator.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.

    • Carefully scoop the spilled material and absorbent into a designated, labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel, being careful not to generate dust. Place the cleaning materials into the hazardous waste container.

    • Finally, wash the area with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Place all solid waste, including contaminated PPE and spill cleanup materials, into a clearly labeled, sealed container for solid chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[1][2][3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area check_spill_kit Check Spill Kit prep_area->check_spill_kit don_ppe Don PPE check_spill_kit->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer keep_closed Keep Container Closed weigh_transfer->keep_closed clean_area Clean Work Area keep_closed->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Solid Waste wash_hands->collect_waste dispose_container Dispose of Container collect_waste->dispose_container request_pickup Request Waste Pickup dispose_container->request_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Naphthalenedicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Naphthalenedicarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.